Product packaging for Butocarboxim(Cat. No.:CAS No. 34681-10-2)

Butocarboxim

Cat. No.: B1668103
CAS No.: 34681-10-2
M. Wt: 190.27 g/mol
InChI Key: SFNPDDSJBGRXLW-UHFFFAOYSA-N
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Description

Butocarboxim is a carbamate compound used as an insecticide and acaricide . Its mode of action involves systemic, contact, and stomach activity, functioning as an acetylcholinesterase (AChE) inhibitor . This inhibition disrupts nerve function in target pests, making it effective against a range of sucking and chewing insects, including aphids, thrips, mealybugs, whiteflies, and spidermites . Historically, its applications have included use on fruits like apples and pears, vegetables such as brassicas and tomatoes, cereals, and ornamentals . This product is intended for use as an analytical reference standard . It is suited for the determination of this compound residues in various matrices, including agricultural products, crude extracts of fruits and vegetables, and other samples, utilizing techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) . Researchers value this compound for environmental and food safety monitoring, given the health concerns related to its high toxicity and the need to inhibit acetylcholinesterase activity . This compound has a molecular formula of C₇H₁₄N₂O₂S and a molecular weight of 190.26 g·mol⁻¹ . It is highly soluble in water and appears as a pale brown to almost colorless viscous liquid that may be partly crystallized . This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O2S B1668103 Butocarboxim CAS No. 34681-10-2

Properties

IUPAC Name

(3-methylsulfanylbutan-2-ylideneamino) N-methylcarbamate
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InChI

InChI=1S/C7H14N2O2S/c1-5(6(2)12-4)9-11-7(10)8-3/h6H,1-4H3,(H,8,10)
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InChI Key

SFNPDDSJBGRXLW-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=NOC(=O)NC)C)SC
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Molecular Formula

C7H14N2O2S
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DSSTOX Substance ID

DTXSID5058062
Record name Butocarboxim
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Molecular Weight

190.27 g/mol
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Physical Description

Pale brown liquid (technical product); (E)- isomer: mp = 37 deg C; (Z)- isomer: liquid at room temperature; [HSDB] Nearly colorless liquid (partially crystallized); mp = 34-37 deg C; [INCHEM JMPR] Colorless solid; mp = 32-37 deg C; [MSDSonline]
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Solubility

Soluble in most organic solvents., Completely miscible with aromatic hydrocarbons, esters, and ketones. Low solubility in aliphatic hydrocarbons (11 g/l) and carbon tetrachloride., In water, 35 g/l @ 20 °C
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Density

1.12 (20 °C)
Record name BUTOCARBOXIM
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Vapor Pressure

0.0000795 [mmHg], 7.95X10-5 mm Hg @ 20 °C
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Color/Form

Pale brown, viscous liquid (tech.). Crystalline at lower temperatures. /Technical butocarboxim/

CAS No.

34681-10-2
Record name Butocarboxim
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Melting Point

37 °C ((E)- isomer); ((Z)- isomer is an oil at room temperature)
Record name BUTOCARBOXIM
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Butocarboxim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butocarboxim is a carbamate insecticide that has been utilized for the control of sucking insects in various agricultural settings. As an acetylcholinesterase inhibitor, its mode of action involves the disruption of nerve impulse transmission in target organisms. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and analytical methods for its detection. Furthermore, it delves into its toxicological profile and environmental fate, presenting key data in a structured format to facilitate research and development.

Chemical and Physical Properties

This compound is the common name for 3-(methylthio)butan-2-one O-[(methylamino)carbonyl]oxime. It is a systemic insecticide effective against a range of sucking insects.[1]

Identification
PropertyValue
IUPAC Name (3-methylsulfanylbutan-2-ylideneamino) N-methylcarbamate[2]
CAS Number 34681-10-2[2]
Synonyms Drawin, Drawin 755, Afiline[2]
Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for handling, formulation, and environmental fate assessment.

PropertyValue
Molecular Formula C₇H₁₄N₂O₂S[2]
Molecular Weight 190.27 g/mol
Physical State Pale brown, viscous liquid (technical grade)
Melting Point 37 °C (for the (E)-isomer); the (Z)-isomer is a liquid at room temperature
Boiling Point Decomposes before boiling
Density 1.12 g/cm³ (at 20 °C)
Vapor Pressure 7.95 x 10⁻⁵ mmHg (at 20 °C)
Solubility in Water 35 g/L (at 20 °C)
Solubility in Organic Solvents Soluble in most organic solvents; completely miscible with aromatic hydrocarbons, esters, and ketones. Low solubility in aliphatic hydrocarbons (11 g/L) and carbon tetrachloride.
Octanol-Water Partition Coefficient (log Kow) 1.1
Stability Stable at pH 5-7 (up to 50 °C). It is hydrolyzed by strong acids and alkalis. Stable to sunlight and oxygen. Thermally stable up to 100 °C.

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A general outline of the synthesis is as follows:

  • Reaction of 3-chloro-2-butanone with methyl mercaptan: This step forms 3-(methylthio)-2-butanone.

  • Oximation: The resulting ketone is then reacted with hydroxylamine hydrochloride to form the corresponding oxime.

  • Carbamoylation: The final step involves the reaction of the oxime with methyl isocyanate to yield this compound.

A detailed experimental protocol for a similar carbamate synthesis is often performed under controlled temperature and pH conditions, utilizing an appropriate solvent and catalyst. The purification of the final product is typically achieved through techniques such as crystallization or chromatography.

Analytical Methods for this compound Determination

The determination of this compound residues in various matrices is crucial for regulatory and safety purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

This protocol is based on a method developed for the determination of this compound in crops.

1. Sample Extraction:

  • Homogenize the sample (e.g., fruit, vegetable).

  • Extract a known weight of the homogenized sample with acetone.

  • Concentrate the acetone extract using a rotary evaporator.

  • Dissolve the residue in a sodium chloride solution and partition with n-hexane to remove nonpolar interferences.

  • Collect the aqueous phase and extract twice with dichloromethane.

  • Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to near dryness.

2. Sample Clean-up:

  • Dissolve the residue from the extraction step in a small volume of dichloromethane.

  • Pass the solution through a solid-phase extraction (SPE) cartridge (e.g., aminopropyl-bonded silica) to remove polar interferences.

  • Elute the this compound from the SPE cartridge with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 25:75 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: Post-column derivatization followed by fluorescence detection is a sensitive method. This compound is hydrolyzed under alkaline conditions at an elevated temperature, and the resulting amine reacts with a fluorogenic reagent like o-phthalaldehyde (OPA) in the presence of a thiol to produce a highly fluorescent derivative.

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 455 nm

Mode of Action

This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.

Signaling Pathway of Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at the synaptic cleft, terminating the nerve signal. The inhibition of AChE by this compound leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors, which causes hyperexcitation, paralysis, and ultimately the death of the insect.

The mechanism of inhibition involves the carbamoylation of the serine hydroxyl group in the active site of AChE. This process is reversible, but the rate of decarbamoylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbamoylated_AChE Carbamoylated AChE (Inactive) Nerve_Impulse Nerve Impulse Transmission ACh_Receptor->Nerve_Impulse Activation This compound This compound This compound->AChE Carbamoylation Carbamoylated_AChE->AChE Slow Decarbamoylation (Reversible)

Caption: Acetylcholinesterase inhibition by this compound.

Toxicology

The toxicity of this compound varies depending on the organism and the route of exposure. As a neurotoxin, it primarily affects the nervous system.

Acute Toxicity Data
OrganismRouteLD₅₀ / LC₅₀
RatOral153 - 200 mg/kg
RatDermal> 360 mg/kg
RabbitDermal360 mg/kg

Environmental Fate

The persistence and degradation of this compound in the environment are critical factors in assessing its overall environmental impact.

Degradation

This compound is subject to both biotic and abiotic degradation processes. Hydrolysis is a significant degradation pathway, particularly under alkaline conditions. Microbial degradation in soil also contributes to its dissipation.

Environmental CompartmentHalf-life (t₁/₂)
SoilThe half-life can vary depending on soil type, temperature, and microbial activity. Generally considered to have low to moderate persistence.
WaterHydrolysis is pH-dependent, with faster degradation in alkaline waters.

Experimental and Logical Workflows

Workflow for this compound Residue Analysis

The following diagram illustrates a typical workflow for the analysis of this compound residues in an agricultural sample.

Residue_Analysis_Workflow start Start: Sample Collection homogenization Sample Homogenization start->homogenization extraction Solvent Extraction (e.g., Acetone) homogenization->extraction partitioning Liquid-Liquid Partitioning (e.g., with Hexane) extraction->partitioning cleanup Solid-Phase Extraction (SPE) Clean-up partitioning->cleanup concentration Solvent Evaporation and Reconstitution cleanup->concentration analysis HPLC Analysis with Post-Column Derivatization concentration->analysis quantification Data Acquisition and Quantification analysis->quantification end End: Report Results quantification->end

Caption: Workflow for this compound residue analysis.

Conclusion

This technical guide has provided a detailed overview of the core chemical and physical properties of this compound. The information presented, including structured data tables and diagrams of key processes, is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and environmental science. A thorough understanding of these properties is essential for the safe handling, effective application, and assessment of the environmental and toxicological impact of this insecticide.

References

In-Depth Technical Guide to the Synthesis of Butocarboxim and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for the carbamate insecticide Butocarboxim and its isomers. The document details the necessary chemical transformations, experimental protocols, and methods for data analysis, tailored for professionals in the fields of chemical research and drug development.

Overview of this compound

This compound, chemically known as 3-(methylthio)-2-butanone O-[(methylamino)carbonyl]oxime, is a systemic insecticide effective against a range of sucking insects.[1] It functions as an acetylcholinesterase inhibitor. Commercial this compound is typically a mixture of its (E)- and (Z)- geometric isomers, which arise from the C=N double bond of the oxime moiety. The ratio of these isomers can influence the biological activity and physical properties of the final product.

Synthesis Pathway

The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

  • Synthesis of the Ketone Precursor: Preparation of 3-(methylthio)-2-butanone.

  • Oximation: Conversion of the ketone to its corresponding oxime, 3-(methylthio)-2-butanone oxime.

  • Carbamoylation: Reaction of the oxime with methyl isocyanate to form the final product, this compound.

Below are the detailed experimental protocols for each of these stages.

Stage 1: Synthesis of 3-(methylthio)-2-butanone

The key starting material for this compound synthesis is 3-(methylthio)-2-butanone. A common and effective method for its preparation involves the nucleophilic substitution of a halogenated butanone with a sulfur nucleophile.

Reaction:

G 3-Bromo-2-butanone 3-Bromo-2-butanone 3-(methylthio)-2-butanone 3-(methylthio)-2-butanone 3-Bromo-2-butanone->3-(methylthio)-2-butanone Sodium thiomethoxide (NaSMe) Ethanol, RT

Figure 1: Synthesis of 3-(methylthio)-2-butanone.

Experimental Protocol:

  • Materials: 3-Bromo-2-butanone, sodium thiomethoxide, absolute ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thiomethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of 3-bromo-2-butanone (1.0 equivalent) in absolute ethanol to the cooled sodium thiomethoxide solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the ethanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Purify the crude product by fractional distillation under reduced pressure to obtain 3-(methylthio)-2-butanone as a colorless to pale yellow liquid.

Quantitative Data:

ParameterValue
Typical Yield75-85%
Boiling Point65-67 °C at 15 mmHg
Stage 2: Synthesis of 3-(methylthio)-2-butanone oxime

The second stage involves the conversion of the synthesized ketone into its oxime through a condensation reaction with hydroxylamine.

Reaction:

G 3-(methylthio)-2-butanone 3-(methylthio)-2-butanone 3-(methylthio)-2-butanone oxime 3-(methylthio)-2-butanone oxime 3-(methylthio)-2-butanone->3-(methylthio)-2-butanone oxime Hydroxylamine hydrochloride (NH2OH·HCl) Sodium acetate (NaOAc), Ethanol/Water, Reflux

Figure 2: Synthesis of 3-(methylthio)-2-butanone oxime.

Experimental Protocol:

  • Materials: 3-(methylthio)-2-butanone, hydroxylamine hydrochloride, sodium acetate, ethanol, water.

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, dissolve 3-(methylthio)-2-butanone (1.0 equivalent) in ethanol.

    • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water. The sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine.[2]

    • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the ketone.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting ketone is consumed.

    • After cooling to room temperature, remove the ethanol by rotary evaporation.

    • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume).

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • After filtration, evaporate the solvent to yield the crude 3-(methylthio)-2-butanone oxime, which exists as a mixture of (E)- and (Z)-isomers. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Typical Yield80-90%
Product FormMixture of (E)- and (Z)-isomers
Stage 3: Synthesis of this compound

The final step is the carbamoylation of the oxime with methyl isocyanate to form this compound. This reaction is typically catalyzed by a base.

Reaction:

G 3-(methylthio)-2-butanone oxime 3-(methylthio)-2-butanone oxime This compound This compound 3-(methylthio)-2-butanone oxime->this compound Methyl isocyanate (CH3NCO) Triethylamine (Et3N), Toluene, 40-50 °C

Figure 3: Synthesis of this compound.

Experimental Protocol:

  • Materials: 3-(methylthio)-2-butanone oxime, methyl isocyanate, triethylamine (or another suitable base), anhydrous toluene (or another inert aprotic solvent). Caution: Methyl isocyanate is highly toxic and volatile and should be handled with extreme care in a well-ventilated fume hood.

  • Procedure:

    • Dissolve 3-(methylthio)-2-butanone oxime (1.0 equivalent) in anhydrous toluene in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

    • Add a catalytic amount of triethylamine (e.g., 0.1 equivalents).

    • Slowly add methyl isocyanate (1.05 equivalents) dropwise to the reaction mixture while maintaining the temperature between 40-50 °C.

    • Stir the reaction mixture at this temperature for 3-5 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, cool the reaction mixture and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data:

ParameterValue
Typical Yield70-85%
Final ProductMixture of (E)- and (Z)-Butocarboxim

Isomers of this compound

This compound exists as a mixture of (E)- and (Z)-isomers due to the restricted rotation around the C=N bond of the oxime. The commercial product is typically a mixture with the (E)-isomer predominating (approximately 85-90%).[3]

Separation of Isomers

The separation of the (E)- and (Z)-isomers of this compound can be achieved by chromatographic techniques.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is an effective method for isolating pure isomers. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly used.[4][5] The elution order and resolution will depend on the specific column and gradient conditions.

  • Column Chromatography: While challenging, separation on a silica gel column with a carefully selected eluent system (e.g., a low-polarity mixture of hexane and ethyl acetate) may provide some degree of separation, although baseline resolution might be difficult to achieve.

Stereoselective Synthesis

The stereoselective synthesis of a specific isomer of this compound is not well-documented in publicly available literature. However, general strategies for stereoselective oxime synthesis or isomerization could potentially be adapted. For instance, acid-catalyzed isomerization can sometimes favor the formation of the thermodynamically more stable isomer.

Data Presentation

Summary of Yields
Reaction StageProductTypical Yield (%)
1. Thioetherification3-(methylthio)-2-butanone75-85
2. Oximation3-(methylthio)-2-butanone oxime80-90
3. CarbamoylationThis compound70-85
Spectroscopic Data for this compound

The following data corresponds to the mixture of (E)- and (Z)-isomers.

Spectroscopic TechniqueKey Data Points
Mass Spectrometry (LC-ESI-QTOF) Precursor m/z: 213.0668 [M+Na]+
¹H NMR (CDCl₃, δ in ppm) Characteristic signals for CH₃, SCH₃, C=N-CH₃, and NH-CH₃ groups are expected. The chemical shifts will differ slightly for the E and Z isomers.
¹³C NMR (CDCl₃, δ in ppm) Resonances for carbonyl, C=N, and various methyl carbons are expected, with distinct signals for the E and Z isomers.
Infrared (IR, cm⁻¹) Key absorptions are expected for C=O (carbamate), C=N (oxime), and N-H stretching.

Logical Relationships and Workflows

The overall synthesis and analysis workflow can be visualized as follows:

G cluster_synthesis Synthesis Pathway cluster_analysis Analysis and Purification Start 3-Bromo-2-butanone Ketone 3-(methylthio)-2-butanone Start->Ketone NaSMe Oxime 3-(methylthio)-2-butanone oxime (E/Z Mixture) Ketone->Oxime NH2OH·HCl, NaOAc This compound This compound (E/Z Mixture) Oxime->this compound CH3NCO, Et3N Purification Chromatography (e.g., HPLC) This compound->Purification E_Isomer Pure E-Isomer Purification->E_Isomer Z_Isomer Pure Z-Isomer Purification->Z_Isomer Spectroscopy Spectroscopic Analysis (NMR, IR, MS) E_Isomer->Spectroscopy Z_Isomer->Spectroscopy

Figure 4: Overall workflow for the synthesis and analysis of this compound isomers.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities. Careful handling of hazardous reagents, particularly methyl isocyanate, is paramount throughout the synthesis process.

References

Metabolic Fate of Butocarboxim: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butocarboxim, a systemic insecticide belonging to the carbamate class, has been utilized in agriculture to control sucking insects on various crops. Understanding its metabolic pathway in both mammals and plants is crucial for assessing its toxicological profile, establishing residue limits, and ensuring environmental and consumer safety. This technical guide provides an in-depth overview of the biotransformation of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of the metabolic processes.

Metabolic Pathways of this compound

The metabolism of this compound in both mammals and plants primarily involves oxidation and hydrolysis reactions. The main pathway involves the oxidation of the sulfur atom, leading to the formation of this compound sulfoxide and subsequently this compound sulfone (also known as Butoxycarboxim). Hydrolysis of the carbamate ester bond can also occur, leading to the formation of the corresponding oxime and methylamine.

Mammalian Metabolic Pathway

In mammals, this compound is readily absorbed and metabolized. The primary route of excretion is through urine. The metabolic pathway is characterized by the rapid oxidation of the thioether group to form the sulfoxide and sulfone metabolites. These metabolites, along with the parent compound, can undergo hydrolysis of the carbamate linkage.

Butocarboxim_Mammalian_Metabolism This compound This compound Sulfoxidation Sulfoxidation (CYP450, FMO) This compound->Sulfoxidation Hydrolysis_Parent Hydrolysis (Esterases) This compound->Hydrolysis_Parent This compound->Hydrolysis_Parent Excretion Urinary Excretion This compound->Excretion Butocarboxim_Sulfoxide This compound Sulfoxide Sulfoxidation->Butocarboxim_Sulfoxide Oxidation Oxidation Butocarboxim_Sulfoxide->Oxidation Hydrolysis_Sulfoxide Hydrolysis Butocarboxim_Sulfoxide->Hydrolysis_Sulfoxide Butocarboxim_Sulfoxide->Excretion Butoxycarboxim Butoxycarboxim (this compound Sulfone) Oxidation->Butoxycarboxim Hydrolysis_Sulfone Hydrolysis Butoxycarboxim->Hydrolysis_Sulfone Butoxycarboxim->Excretion Oxime 3-(methylthio)butan-2-one oxime Hydrolysis_Parent->Oxime Methylamine Methylamine Hydrolysis_Parent->Methylamine Sulfoxide_Oxime Sulfoxide Oxime Hydrolysis_Sulfoxide->Sulfoxide_Oxime Sulfoxide_Oxime->Excretion Sulfone_Oxime Sulfone Oxime Hydrolysis_Sulfone->Sulfone_Oxime Sulfone_Oxime->Excretion

Figure 1: Proposed metabolic pathway of this compound in mammals.
Plant Metabolic Pathway

In plants, this compound is rapidly metabolized. Similar to mammals, the primary transformation involves the oxidation of the sulfur atom to form the sulfoxide and sulfone metabolites.[1] These metabolites are generally more polar and less toxic than the parent compound. The parent this compound is often present at low levels or is undetectable shortly after application.[1]

Butocarboxim_Plant_Metabolism This compound This compound (Applied to plant) Uptake Uptake This compound->Uptake Systemic_Translocation Systemic Translocation Uptake->Systemic_Translocation Sulfoxidation Sulfoxidation Systemic_Translocation->Sulfoxidation Hydrolysis Hydrolysis Systemic_Translocation->Hydrolysis Butocarboxim_Sulfoxide This compound Sulfoxide Sulfoxidation->Butocarboxim_Sulfoxide Oxidation Oxidation Butocarboxim_Sulfoxide->Oxidation Butocarboxim_Sulfoxide->Hydrolysis Butocarboxim_Sulfone This compound Sulfone (Butoxycarboxim) Oxidation->Butocarboxim_Sulfone Butocarboxim_Sulfone->Hydrolysis Oxime_Metabolites Oxime Metabolites Hydrolysis->Oxime_Metabolites Conjugation Conjugation (e.g., with sugars) Oxime_Metabolites->Conjugation Conjugates Conjugates Conjugation->Conjugates Bound_Residues Incorporation into plant components (Bound Residues) Conjugates->Bound_Residues

Figure 2: Proposed metabolic pathway of this compound in plants.

Quantitative Data on this compound Metabolism

Quantitative data on the metabolism of this compound is limited in publicly available literature. However, studies on analogous carbamate insecticides, such as Aldicarb, provide valuable insights into the likely distribution of metabolites.

Mammalian Metabolism: Urinary Metabolites of an Analogous Carbamate (Aldicarb) in Rats
MetabolitePercentage of Administered Dose in Urine (%)Reference
Aldicarb Sulfoxide40[2][3]
Sulfoxide Oxime30[2]
Unchanged Aldicarb< 0.4

Note: This data is for the analogous compound Aldicarb and is presented to illustrate a likely metabolic profile for a thioether-containing carbamate in mammals.

Plant Metabolism: Residues of this compound and its Metabolites in Crops

Field trials have demonstrated the rapid degradation of this compound in various crops, with the sulfoxide and sulfone metabolites being the predominant residues at harvest.

CropResidue Component(s)Residue Level (mg/kg) at Pre-Harvest Interval (days)Reference
ApplesThis compound & Metabolites0.02 - 1.1 (21)
Stone FruitsThis compound & Metabolites0.19 - 3.2 (21)
BeansThis compound & Metabolites0.1 - 2.3 (7)
CabbageThis compound & Metabolites0.1 - 1.7 (14)
LettuceThis compound & Metabolites0.1 - 1.7 (14)
Citrus (whole fruit)This compound & Metabolites0.2 - 1.1 (21)
Cotton SeedThis compound & MetabolitesNot Available

Note: The residue definition often includes the parent compound and its sulfoxide and sulfone metabolites.

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound's metabolic fate. The following sections outline key experimental protocols for both mammalian and plant metabolism studies.

In Vivo Mammalian Metabolism Study

This protocol describes a general procedure for an in vivo metabolism study of this compound in rats.

Mammalian_Metabolism_Workflow start Start acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) start->acclimatization dosing Oral Gavage Administration of [14C]-Butocarboxim acclimatization->dosing housing Housing in Metabolism Cages (Urine and Feces Collection) dosing->housing sampling Sample Collection (Urine, Feces, Tissues at various time points) housing->sampling extraction Extraction of Metabolites (e.g., Solid-Phase Extraction) sampling->extraction analysis Analysis (HPLC-Radiodetector, LC-MS/MS) extraction->analysis quantification Quantification and Identification of Metabolites analysis->quantification end End quantification->end

Figure 3: Workflow for an in vivo mammalian metabolism study.

1. Animal Model and Acclimatization:

  • Species: Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the study.

2. Test Substance and Dosing:

  • Radiolabeling: [¹⁴C]-Butocarboxim is typically used to facilitate tracking and quantification of metabolites. The label is strategically placed in a stable part of the molecule.

  • Dosing: A single oral gavage dose is administered. The vehicle is typically an aqueous solution (e.g., 0.5% carboxymethylcellulose).

3. Housing and Sample Collection:

  • Metabolism Cages: Rats are housed individually in metabolism cages that allow for the separate collection of urine and feces.

  • Collection Intervals: Urine and feces are collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.

  • Tissue Collection: At the end of the study, animals are euthanized, and various tissues (liver, kidney, fat, muscle, etc.) are collected.

4. Sample Preparation and Analysis:

  • Homogenization: Feces and tissues are homogenized.

  • Extraction: Metabolites are extracted from urine, feces, and tissue homogenates using appropriate solvents and techniques such as solid-phase extraction (SPE).

  • Analysis: High-Performance Liquid Chromatography (HPLC) with a radiodetector is used to separate and quantify the radioactive metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed for the identification of the chemical structures of the metabolites.

Plant Metabolism Study

This protocol outlines a general procedure for studying the metabolism of this compound in plants using radiolabeled compounds.

Plant_Metabolism_Workflow start Start plant_growth Plant Growth (e.g., Cotton, Citrus in controlled environment) start->plant_growth application Application of [14C]-Butocarboxim (e.g., foliar spray or soil drench) plant_growth->application sampling Harvesting of Plant Material (Leaves, stems, fruits, roots at various time points) application->sampling extraction Extraction of Residues (Solvent extraction, e.g., acetonitrile/water) sampling->extraction partitioning Liquid-Liquid Partitioning (to separate polar and non-polar metabolites) extraction->partitioning bound_residue Analysis of Bound Residues (Combustion analysis of extracted plant material) extraction->bound_residue analysis Analysis (HPLC-Radiodetector, LC-MS/MS, TLC) partitioning->analysis end End analysis->end bound_residue->end

Figure 4: Workflow for a plant metabolism study.

1. Plant Material and Growth Conditions:

  • Species: Select a representative crop (e.g., cotton, citrus, or a leafy vegetable).

  • Growth: Plants are grown in a controlled environment (greenhouse or growth chamber) to ensure uniformity.

2. Test Substance and Application:

  • Radiolabeling: [¹⁴C]-Butocarboxim is used.

  • Application: The test substance is applied to the plants using a method that simulates agricultural practice, such as foliar spray or soil drench.

3. Sampling:

  • Time Points: Plant materials (leaves, stems, fruits, roots) are harvested at various time intervals after application (e.g., 0, 1, 3, 7, 14, and 21 days).

4. Sample Preparation and Extraction:

  • Homogenization: Plant samples are homogenized, often after being frozen in liquid nitrogen.

  • Extraction: Residues are extracted using a suitable solvent system, such as acetonitrile/water.

  • Partitioning: The extract is partitioned with a non-polar solvent (e.g., hexane) to remove lipids and other interferences. The aqueous phase containing the polar metabolites is further analyzed.

5. Analysis:

  • Chromatography: HPLC with a radiodetector is the primary tool for separating and quantifying the parent compound and its metabolites. Thin-Layer Chromatography (TLC) can also be used for separation.

  • Identification: LC-MS/MS is used to identify the chemical structures of the metabolites.

  • Bound Residues: The plant material remaining after extraction is subjected to combustion analysis to determine the amount of non-extractable (bound) radioactive residues.

Conclusion

The metabolic pathways of this compound in mammals and plants are primarily driven by sulfoxidation and hydrolysis. In mammals, the resulting metabolites are efficiently excreted in the urine. In plants, this compound is rapidly transformed into its sulfoxide and sulfone derivatives, which constitute the main residues at harvest. While a qualitative understanding of these pathways exists, there is a notable lack of publicly available, detailed quantitative data for this compound itself. The provided data for analogous compounds and residue levels in crops offer valuable context for researchers. The detailed experimental protocols outlined in this guide provide a framework for conducting further studies to fill these knowledge gaps, which is essential for a comprehensive risk assessment of this insecticide.

References

An In-Depth Technical Guide to the Toxicological Profile and Primary Safety Concerns of Butocarboxim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butocarboxim is a systemic carbamate insecticide and acaricide effective against a range of sucking and chewing pests.[1] Its mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to neurotoxic effects in target organisms.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound and its primary metabolite, Butoxycarboxim, with a focus on mammalian and ecotoxicological effects. The primary safety concerns associated with this compound exposure are centered on its acute toxicity and neurotoxic potential. This document summarizes key toxicity data, details experimental methodologies for pivotal studies, and outlines the metabolic and toxicokinetic properties of the compound.

Chemical and Physical Properties

This compound is the common name for 3-(methylthio)butanone O-methylcarbamoyloxime. It is a synthetic oxime carbamate that exists as a mixture of E- and Z-isomers, with the E-isomer typically comprising 85-90% of the technical product.[1] It is highly soluble in water and volatile.[1]

PropertyValueReference
Chemical Name 3-(methylthio)butanone O-methylcarbamoyloxime
CAS Number 34681-10-2
Molecular Formula C₇H₁₄N₂O₂S
Molecular Weight 190.27 g/mol
Physical State Pale brown viscous liquid (technical product)
Water Solubility Highly soluble
Stability Stable at pH 5-7; hydrolysed by strong acids and alkalis. Thermally stable.

Mechanism of Action

This compound's primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system. As a carbamate insecticide, it carbamylates the active site of AChE, leading to a temporary inactivation of the enzyme. This inhibition prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The resulting accumulation of ACh leads to continuous stimulation of cholinergic receptors, causing a state of hyperexcitation and ultimately leading to paralysis and death in insects. The carbamylation of AChE is reversible, which generally results in a shorter duration of toxic effects compared to organophosphate insecticides.

cluster_synapse Synaptic Cleft This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits (Carbamylation) ACh Acetylcholine (ACh) AChE->ACh Breakdown Blocked ACh->AChE Hydrolyzed by CholinergicReceptor Cholinergic Receptor ACh->CholinergicReceptor Binds to NerveImpulse Continuous Nerve Impulse CholinergicReceptor->NerveImpulse Leads to ToxicEffects Neurotoxic Effects (Paralysis, Death) NerveImpulse->ToxicEffects This compound This compound Butoxycarboxim Butoxycarboxim This compound->Butoxycarboxim Oxidation HydrolysisProducts Hydrolysis Products Butoxycarboxim->HydrolysisProducts Hydrolysis Conjugates Conjugates HydrolysisProducts->Conjugates Conjugation Excretion Urinary Excretion Conjugates->Excretion start Start acclimatization Acclimatization (min. 5 days) start->acclimatization fasting Fasting acclimatization->fasting dosing Single Oral Gavage (2000 mg/kg bw) fasting->dosing observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy end End necropsy->end

References

An In-depth Technical Guide to the Environmental Fate and Degradation Products of Butocarboxim in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butocarboxim is a systemic insecticide belonging to the carbamate class. Its efficacy against a range of sucking insects has led to its use in agriculture. Understanding the environmental fate of this compound, particularly its behavior and degradation in soil, is crucial for assessing its environmental impact and ensuring food safety. This technical guide provides a comprehensive overview of the degradation pathways, kinetics, and influencing factors of this compound in the soil environment. It also details the experimental methodologies used to study its environmental fate.

Environmental Fate of this compound in Soil

This compound is characterized by its relatively short persistence in soil, with reported half-lives ranging from 1 to 8 days.[1] However, under conditions of sterilization and exposure to sunlight, the half-life can extend to approximately 9 to 11 days, indicating that both microbial activity and photodegradation play roles in its dissipation.[1] With a soil organic carbon-water partitioning coefficient (Koc) of 37, this compound is considered to have very high mobility in soil, suggesting a potential for leaching.[1]

The degradation of this compound in soil is a multi-step process involving both biotic and abiotic transformations. The primary degradation pathway involves the oxidation of the sulfur atom, leading to the formation of this compound sulfoxide and subsequently this compound sulfone, which is also known as Butoxycarboxim.[1] This is followed by the hydrolysis of the carbamate ester linkage.

Degradation Pathway

The degradation of this compound in soil proceeds through the following key steps:

  • Oxidation to Sulfoxide: The initial step involves the oxidation of the methylthio group of this compound to form this compound sulfoxide. This is a rapid transformation mediated by microbial and chemical processes in the soil.

  • Oxidation to Sulfone (Butoxycarboxim): this compound sulfoxide is further oxidized to form Butoxycarboxim (this compound sulfone).[1] Butoxycarboxim is a more stable metabolite with a longer half-life in soil, reported to be between 41 and 44 days.

  • Hydrolysis: The carbamate ester linkage in this compound and its oxidized metabolites can undergo hydrolysis, breaking down the molecule into smaller, less toxic compounds. The rate of hydrolysis is influenced by soil pH, with faster degradation occurring under alkaline conditions.

Butocarboxim_Degradation_Pathway This compound This compound Butocarboxim_Sulfoxide This compound Sulfoxide This compound->Butocarboxim_Sulfoxide Oxidation Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Hydrolysis Butoxycarboxim Butoxycarboxim (this compound Sulfone) Butocarboxim_Sulfoxide->Butoxycarboxim Oxidation Butoxycarboxim->Hydrolysis_Products Hydrolysis

This compound degradation pathway in soil.

Quantitative Data on Degradation

The degradation kinetics of this compound and its primary metabolite, Butoxycarboxim, are essential for environmental risk assessment. The following tables summarize the available quantitative data.

CompoundSoil Half-life (t½)Reference
This compound1 - 8 days
Butoxycarboxim41 - 44 days
ParameterValueReference
Soil Organic Carbon Partitioning Coefficient (Koc) of this compound37
Stability of this compound at pH 5-7 (up to 50 °C)Stable
Hydrolysis of this compoundBy strong acids and alkalis

Experimental Protocols

The study of this compound's environmental fate in soil typically follows standardized guidelines, such as the OECD Guideline for the Testing of Chemicals 307 ("Aerobic and Anaerobic Transformation in Soil"). These studies are crucial for determining the rate and pathway of degradation.

Aerobic Soil Metabolism Study (Based on OECD 307)

This experimental workflow outlines the key steps involved in a typical aerobic soil metabolism study for a pesticide like this compound.

Aerobic_Soil_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation soil_collection Soil Collection & Characterization application Application to Soil Samples soil_collection->application radiolabeling Prepare 14C-Butocarboxim radiolabeling->application incubation Incubate in the Dark (Controlled Temperature & Moisture) application->incubation sampling Collect Samples at Intervals incubation->sampling mineralization Trap & Measure 14CO2 incubation->mineralization extraction Solvent Extraction sampling->extraction analysis LC-MS/MS or HPLC Analysis extraction->analysis kinetics Determine Degradation Kinetics (t½) analysis->kinetics pathway Identify Metabolites & Pathway analysis->pathway mass_balance Establish Mass Balance mineralization->mass_balance pathway->mass_balance

Workflow for an aerobic soil metabolism study.

Detailed Methodologies:

  • Test System:

    • Soil: A representative agricultural soil is used, characterized for its physicochemical properties (pH, organic carbon content, texture, cation exchange capacity).

    • Radiolabeled Compound: ¹⁴C-labeled this compound is used to trace the parent compound and its degradation products.

  • Experimental Conditions:

    • Temperature: Incubated at a constant temperature, typically 20-25°C.

    • Moisture: Maintained at a specific moisture level, often 40-60% of the maximum water-holding capacity.

    • Aerobic Conditions: A continuous flow of air is passed through the incubation flasks to maintain aerobic conditions.

  • Sampling and Analysis:

    • Sampling: Soil samples are collected at various time intervals throughout the study period.

    • Extraction: The soil samples are extracted with appropriate organic solvents (e.g., acetonitrile, methanol) to isolate this compound and its metabolites.

    • Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of the parent compound and its degradation products.

    • Mineralization: The evolved ¹⁴CO₂ is trapped in a suitable absorbent (e.g., potassium hydroxide solution) and quantified by liquid scintillation counting to determine the extent of mineralization.

Factors Influencing Degradation

The degradation rate of this compound in soil is influenced by a variety of factors:

  • Soil Microorganisms: Microbial degradation is a major pathway for the breakdown of carbamate insecticides. The presence of a diverse and active microbial community can significantly accelerate the degradation of this compound.

  • Soil pH: this compound is more stable in acidic to neutral soils (pH 5-7). Hydrolysis is more rapid under alkaline conditions, leading to faster degradation.

  • Soil Organic Matter: The organic matter content of the soil can influence the adsorption and bioavailability of this compound. Higher organic matter can lead to increased adsorption, potentially reducing its availability for microbial degradation and leaching.

  • Temperature and Moisture: Higher temperatures and optimal soil moisture levels generally enhance microbial activity and the rates of chemical reactions, leading to faster degradation of this compound.

Conclusion

This compound is a non-persistent insecticide in the soil environment, undergoing relatively rapid degradation through a combination of biotic and abiotic processes. The primary degradation pathway involves oxidation to this compound sulfoxide and Butoxycarboxim, followed by hydrolysis. The high mobility of this compound highlights the importance of considering potential leaching in environmental risk assessments. The degradation rate is significantly influenced by soil properties such as microbial activity, pH, organic matter content, temperature, and moisture. A thorough understanding of these factors and the degradation pathway is essential for the responsible use of this compound in agriculture and for safeguarding environmental quality.

References

An In-depth Technical Guide to the Mode of Action of Butocarboxim on Sucking Insects like Aphids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism of Action: Acetylcholinesterase Inhibition

Butocarboxim, like other carbamate insecticides, exerts its toxic effect by inhibiting acetylcholinesterase (AChE), a critical enzyme in the cholinergic synapses of the insect nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal.

The inhibitory action of this compound involves the carbamoylation of the serine hydroxyl group within the active site of AChE. This process is analogous to the action of the natural substrate, acetylcholine, but the resulting carbamoylated enzyme is significantly more stable than the acetylated form. The slow rate of decarbamoylation leads to a prolonged inactivation of the enzyme.

The accumulation of acetylcholine in the synaptic cleft results in the continuous stimulation of postsynaptic cholinergic receptors, leading to hyperexcitation of the nervous system. This manifests as tremors, paralysis, and ultimately, the death of the insect. The inhibition of AChE by carbamates is reversible, as the carbamoyl-enzyme complex can be hydrolyzed to regenerate the active enzyme, although at a much slower rate than the deacetylation of the acetylated enzyme.

Data Presentation

Acetylcholinesterase Inhibition
Carbamate InsecticideInsect SpeciesAChE IC50Reference(s)
PirimicarbMyzus persicae (pirimicarb-susceptible)Data not available
PirimicarbMyzus persicae (MACE-resistant)>100-fold increase compared to susceptible
MethomylSpodoptera frugiperdaData not available
CarbarylApis mellifera0.4 µM
AldicarbApis mellifera0.2 µM
This compound Aphis gossypii Data not available
This compound Myzus persicae Data not available
Aphid Mortality

Specific LC50 (the lethal concentration required to kill 50% of a test population) values for this compound against key aphid species such as Aphis gossypii and Myzus persicae are not consistently reported in the available scientific literature. The table below includes available data for other insecticides against these aphid species to provide a benchmark for toxicity.

InsecticideAphid SpeciesLC50Exposure TimeBioassay MethodReference(s)
FlonicamidAphis gossypii0.58 mg/L24 hLeaf-dip
AcetamipridAphis gossypii10.589 ppmNot specifiedLeaf-dip
ImidaclopridAphis gossypii34.577 ppmNot specifiedLeaf-dip
ThiamethoxamMyzus persicae4.1 ppmNot specifiedLeaf-dip
ImidaclopridMyzus persicae4.5 ppmNot specifiedLeaf-dip
This compound Aphis gossypii Data not available
This compound Myzus persicae Data not available

Potential Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

While the primary mode of action for carbamates is the inhibition of AChE, some insecticides are known to interact with other neuronal targets, such as nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that are activated by acetylcholine and are the target site for neonicotinoid insecticides.

Currently, there is no direct evidence in the reviewed literature to suggest a significant interaction of this compound with insect nAChRs. The toxicological profile of this compound is consistent with that of a classical AChE inhibitor. However, for a comprehensive understanding, the possibility of secondary interactions cannot be entirely ruled out without specific experimental investigation.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibition of acetylcholinesterase by this compound.

5.1.1 Materials

  • Acetylcholinesterase (from aphid homogenate or purified)

  • This compound (analytical grade)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

5.1.2 Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay.

    • Prepare working solutions of DTNB and ATCI.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL phosphate buffer + 20 µL DTNB + 10 µL phosphate buffer.

    • Control (100% enzyme activity): 140 µL phosphate buffer + 20 µL DTNB + 10 µL DMSO (or solvent control) + 10 µL AChE solution.

    • Inhibitor wells: 140 µL phosphate buffer + 20 µL DTNB + 10 µL this compound solution (at various concentrations) + 10 µL AChE solution.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Initiation of Reaction: Add 10 µL of ATCI solution to all wells except the blank.

  • Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction and Measurement cluster_analysis Data Analysis prep_buto Prepare this compound Stock (in DMSO) prep_serial Prepare Serial Dilutions of this compound prep_buto->prep_serial add_inhibitor Add this compound/ Solvent Control prep_serial->add_inhibitor prep_dtns Prepare DTNB Solution add_dtns Add DTNB prep_dtns->add_dtns prep_atci Prepare ATCI Solution add_atci Initiate with ATCI prep_atci->add_atci prep_ache Prepare AChE Solution (from aphid homogenate) add_ache Add AChE Solution prep_ache->add_ache add_buffer Add Phosphate Buffer add_buffer->add_dtns add_dtns->add_inhibitor add_inhibitor->add_ache pre_incubate Pre-incubate (15 min) add_ache->pre_incubate pre_incubate->add_atci measure_abs Measure Absorbance at 412 nm (kinetic read) add_atci->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Determine IC50 calc_inhibition->plot_ic50

AChE Inhibition Assay Workflow
Aphid Bioassay (Leaf-Dip Method)

This protocol outlines a common method for assessing the toxicity of this compound to aphids.

5.2.1 Materials

  • Aphid colony (e.g., Aphis gossypii or Myzus persicae)

  • Host plants

  • This compound formulation

  • Distilled water

  • Wetting agent (e.g., Triton X-100)

  • Petri dishes

  • Filter paper

  • Fine paintbrush

5.2.2 Procedure

  • Preparation of Test Solutions:

    • Prepare a stock solution of the this compound formulation in distilled water.

    • Prepare a series of dilutions of the stock solution to create a range of concentrations.

    • Add a small amount of wetting agent to each solution to ensure even leaf coverage.

    • Prepare a control solution containing only distilled water and the wetting agent.

  • Leaf Treatment:

    • Excise healthy leaves from the host plants.

    • Dip each leaf into a test solution for a standardized time (e.g., 10-20 seconds).

    • Allow the leaves to air dry on filter paper.

  • Aphid Infestation:

    • Place the treated, dry leaves into Petri dishes lined with moist filter paper.

    • Using a fine paintbrush, transfer a known number of adult apterous aphids (e.g., 20-30) onto each leaf disc.

  • Incubation:

    • Seal the Petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Mortality Assessment:

    • Assess aphid mortality at specified time points (e.g., 24, 48, and 72 hours). Aphids that are unable to move when gently prodded with a paintbrush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula.

    • Perform probit analysis to determine the LC50 value and its 95% confidence limits.

G cluster_prep Preparation cluster_treatment Treatment cluster_infestation Infestation and Incubation cluster_assessment Assessment and Analysis prep_solutions Prepare this compound Test Solutions dip_leaves Dip Leaves in Test Solutions prep_solutions->dip_leaves prep_leaves Excise Host Plant Leaves prep_leaves->dip_leaves dry_leaves Air Dry Leaves dip_leaves->dry_leaves place_leaves Place Leaves in Petri Dishes dry_leaves->place_leaves transfer_aphids Transfer Aphids to Leaves place_leaves->transfer_aphids incubate Incubate under Controlled Conditions transfer_aphids->incubate assess_mortality Assess Mortality (24, 48, 72h) incubate->assess_mortality analyze_data Perform Probit Analysis to Determine LC50 assess_mortality->analyze_data

Aphid Leaf-Dip Bioassay Workflow
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Competitive Radioligand Binding)

This protocol describes a method to investigate the potential binding of this compound to insect nAChRs.

5.3.1 Materials

  • Insect tissue rich in nAChRs (e.g., aphid heads)

  • Radioligand specific for insect nAChRs (e.g., [³H]imidacloprid or [¹²⁵I]α-bungarotoxin)

  • This compound (analytical grade)

  • Binding buffer

  • Wash buffer

  • Unlabeled competitor (e.g., nicotine or imidacloprid) for non-specific binding determination

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

5.3.2 Procedure

  • Membrane Preparation:

    • Homogenize the insect tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes containing the nAChRs.

    • Wash the membrane pellet and resuspend it in fresh binding buffer.

  • Binding Assay:

    • Total binding: Incubate the membrane preparation with the radioligand.

    • Non-specific binding: Incubate the membrane preparation with the radioligand in the presence of a high concentration of the unlabeled competitor.

    • Competitive binding: Incubate the membrane preparation with the radioligand and varying concentrations of this compound.

  • Incubation: Incubate the reactions at a specified temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to determine the IC50 or Ki value.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_reaction Incubation and Filtration cluster_analysis Quantification and Analysis homogenize Homogenize Insect Tissue centrifuge1 Low-speed Centrifugation homogenize->centrifuge1 centrifuge2 High-speed Centrifugation centrifuge1->centrifuge2 wash_pellet Wash and Resuspend Membrane Pellet centrifuge2->wash_pellet total_binding Total Binding: Membranes + Radioligand wash_pellet->total_binding ns_binding Non-specific Binding: Membranes + Radioligand + Unlabeled Competitor wash_pellet->ns_binding comp_binding Competitive Binding: Membranes + Radioligand + this compound wash_pellet->comp_binding incubate Incubate to Equilibrium total_binding->incubate ns_binding->incubate comp_binding->incubate filter_wash Filter and Wash incubate->filter_wash quantify Measure Radioactivity filter_wash->quantify analyze Calculate Specific Binding and Determine IC50/Ki quantify->analyze

nAChR Radioligand Binding Assay Workflow

Resistance Mechanisms in Aphids

The intensive use of carbamate insecticides has led to the evolution of resistance in some aphid populations. The primary mechanism of resistance to carbamates in aphids is target-site insensitivity due to a modified acetylcholinesterase (MACE).

6.1 Modified Acetylcholinesterase (MACE)

MACE is a qualitatively altered form of AChE that is less sensitive to inhibition by carbamate insecticides. This reduced sensitivity is due to one or more point mutations in the gene encoding AChE, which alter the structure of the enzyme's active site. As a result, the binding affinity of carbamate insecticides to the MACE variant is significantly reduced, rendering the insecticide less effective. While MACE is a known resistance mechanism against carbamates in general, specific studies confirming MACE-mediated resistance to this compound in aphids are limited in the public domain.

G cluster_susceptible Susceptible Aphid cluster_resistant MACE-Resistant Aphid buto_s This compound binding_s Binding and Inhibition buto_s->binding_s ache_s Normal AChE ache_s->binding_s death_s Aphid Death binding_s->death_s buto_r This compound binding_r Reduced Binding and Inhibition buto_r->binding_r ache_r Modified AChE (MACE) ache_r->binding_r survival_r Aphid Survival binding_r->survival_r

MACE Resistance Mechanism

Conclusion

This compound is an effective systemic insecticide against sucking insects like aphids, with its primary mode of action being the reversible inhibition of acetylcholinesterase. This leads to the accumulation of acetylcholine and subsequent disruption of the insect's nervous system. While the core mechanism is well-understood, there is a notable lack of publicly available, specific quantitative data on the interaction of this compound with aphid AChE and its precise toxicity to various aphid species. The primary known resistance mechanism to carbamates in aphids is target-site modification of AChE (MACE). Further research is warranted to quantify the specific interactions of this compound with its target site in different aphid species and to investigate the prevalence of specific resistance mechanisms to this particular active ingredient. There is currently no substantial evidence to suggest a primary or secondary mode of action involving nicotinic acetylcholine receptors. This guide provides the foundational knowledge and experimental frameworks for researchers to further investigate the nuanced interactions of this compound and to develop strategies for its sustainable use in pest management.

References

An In-depth Technical Guide to Butocarboxim and its Analogue Aldicarb: Structure, Mechanism, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butocarboxim and its structural analogue, aldicarb. Both are potent oxime carbamate insecticides that function as systemic agents with contact and stomach action. Their primary mode of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system. This document delves into their chemical properties, mechanism of action, metabolism, toxicology, and the experimental protocols used for their characterization.

Chemical Identity and Physicochemical Properties

This compound and aldicarb are structural isomers, meaning they share the same molecular formula (C₇H₁₄N₂O₂S) but differ in the arrangement of their atoms.[1][2] This structural difference leads to distinct physicochemical and biological properties.

This compound: Chemically known as 3-(methylthio)butanone O-methylcarbamoyloxime, it is used to control a variety of sucking insects like aphids, whiteflies, and mealybugs in fruits, vegetables, and ornamentals.[1][3]

Aldicarb: Its IUPAC name is 2-methyl-2-(methylthio)propionaldehyde O-methylcarbamoyloxime.[4] It is a highly toxic systemic insecticide, acaricide, and nematicide used on crops such as cotton, peanuts, and soybeans.

Both compounds can exist as geometric isomers (E/Z or syn/anti) due to the restricted rotation around the carbon-nitrogen double bond in the oxime group. Commercial formulations typically contain a mixture of these isomers. For this compound, the E-isomer is usually the predominant form, making up 85-90% of the mixture.

Data Presentation: Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of this compound and aldicarb.

PropertyThis compoundAldicarbReference(s)
Molecular Formula C₇H₁₄N₂O₂SC₇H₁₄N₂O₂S
Molecular Weight 190.27 g/mol 190.27 g/mol
CAS Registry Number 34681-10-2116-06-3
Appearance Pale brown viscous liquid/solidWhite crystalline solid
Melting Point 32-37 °C (mixture of isomers)99-100 °C
Water Solubility Highly soluble (30,000 mg/L)6,000 mg/L at 20-25 °C
Vapour Pressure 1.1 x 10⁻² Pa at 20 °C1.3 x 10⁻² Pa at 20-25 °C
Log Kₒw (Octanol/Water) 1.11.359
Stability Stable at pH 5-7; hydrolysed by strong acids and alkalis.Stable in acidic media; decomposes rapidly in alkaline media.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary target for both this compound and aldicarb is the enzyme acetylcholinesterase (AChE). AChE is essential for the proper functioning of the central and peripheral nervous systems in both insects and mammals. Its role is to hydrolyze the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions, terminating the nerve signal.

Carbamate insecticides, including this compound and aldicarb, act as competitive inhibitors of AChE. Their structure mimics that of the natural substrate, acetylcholine, allowing them to bind to the active site of the enzyme. This binding leads to the carbamylation of a serine residue within the enzyme's active site. The resulting carbamylated enzyme is temporarily inactive and unable to break down acetylcholine.

This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors. The resulting overstimulation of the nervous system leads to the characteristic signs of poisoning, including tremors, convulsions, and ultimately, paralysis and death.

Unlike organophosphates, which cause irreversible phosphorylation of AChE, the carbamylation by carbamates is reversible. The carbamylated enzyme can spontaneously hydrolyze, regenerating the active enzyme. This reversibility means that carbamate poisoning is generally of shorter duration than organophosphate poisoning.

AChE_Inhibition cluster_inhibition Inhibition by Carbamate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds ACh_Accumulation ACh Accumulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Carbamylated_AChE Carbamylated AChE (Inactive) Signal Nerve Signal Propagation Receptor->Signal Overstimulation Continuous Receptor Stimulation & Toxicity Carbamate This compound / Aldicarb Carbamate->AChE Binds & Carbamylates Carbamylated_AChE->AChE Spontaneous Reactivation (Slow) ACh_Accumulation->Overstimulation Normal_Process Normal Function: Signal is terminated by AChE. cluster_synapse cluster_synapse Inhibited_Process Inhibited State: Carbamate blocks AChE, leading to ACh accumulation and toxicity. cluster_inhibition cluster_inhibition Metabolism_Pathway Parent This compound / Aldicarb (Thioether) Sulfoxide Sulfoxide Metabolite (e.g., Aldicarb Sulfoxide, Butoxycarboxim) Parent->Sulfoxide Oxidation (Rapid) Parent_Tox High Toxicity Sulfone Sulfone Metabolite (e.g., Aldicarb Sulfone) Sulfoxide->Sulfone Oxidation (Slow) Excretion Hydrolysis & Excretion Products (Less Toxic) Sulfoxide->Excretion Sulfoxide_Tox High Toxicity Sulfone->Excretion Sulfone_Tox Lower Toxicity AChE_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis AChE_Sol Prepare AChE Solution DTNB_Sol Prepare DTNB Solution ATCI_Sol Prepare ATCI (Substrate) Solution Inhibitor_Sol Prepare Serial Dilutions of Test Compound Add_Buffer Add Buffer & Test Compound Add_AChE Add AChE Solution Add_Buffer->Add_AChE Incubate Incubate (15 min) Add_AChE->Incubate Add_DTNB Add DTNB Add_ATCI Add ATCI (Start Reaction) Add_DTNB->Add_ATCI Read_Absorbance Read Absorbance (412 nm) Kinetically Add_ATCI->Read_Absorbance Calc_Rate Calculate Reaction Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC₅₀ Value Calc_Inhibition->Calc_IC50 cluster_prep cluster_prep cluster_assay cluster_assay cluster_prep->cluster_assay cluster_reaction cluster_reaction cluster_assay->cluster_reaction cluster_analysis cluster_analysis cluster_reaction->cluster_analysis

References

An In-depth Technical Guide to the Solubility and Stability of Butocarboxim in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Butocarboxim, a systemic insecticide of the carbamate class. Understanding these properties is critical for the development of stable formulations, analytical method development, and for assessing its environmental fate. This document compiles available quantitative data, outlines detailed experimental protocols for characterization, and discusses the stability profile of this compound in various organic solvents.

Executive Summary

This compound exhibits a range of solubilities in organic solvents, being highly soluble in polar organic solvents and showing limited solubility in non-polar ones. It is completely miscible with aromatic hydrocarbons, esters, and ketones.[1] Stability data indicates that this compound is stable under neutral to slightly acidic pH conditions (pH 5-7) and is thermally stable up to 100°C.[1] However, it is susceptible to hydrolysis under strong acidic or alkaline conditions. This guide provides detailed methodologies for assessing these properties and discusses the potential degradation pathways of the molecule.

Solubility of this compound

The solubility of a pesticide in organic solvents is a crucial parameter for formulation development, enabling the creation of effective and stable emulsifiable concentrates, solutions, or other liquid formulations.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various organic solvents at 20°C.

Organic SolventSolubility (g/L)Solvent Type
Chloroform186Chlorinated Hydrocarbon
Acetone172Ketone
Isopropanol101Alcohol
Toluene29Aromatic Hydrocarbon
Carbon Tetrachloride11Chlorinated Hydrocarbon
Cyclohexane0.9Aliphatic Hydrocarbon
Heptane0.1Aliphatic Hydrocarbon

Data sourced from publicly available databases and pesticide manuals.

This compound is also reported to be completely miscible with a range of aromatic hydrocarbons, esters, and ketones, and is soluble in most organic solvents.[1]

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of this compound in organic solvents can be adapted from general agrochemical testing guidelines. The following method outlines a robust procedure.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound analytical standard (>99% purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed glass tubes

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Fluorescence)

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set at the desired temperature (e.g., 20°C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined by preliminary experiments.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.

    • Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any suspended particles.

    • Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method (see Section 4.0 for a detailed analytical method).

    • Prepare a calibration curve using a series of known concentrations of this compound standards.

    • Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) in g/L using the following formula: S (g/L) = (C × D × V) / 1000 Where:

      • C = Concentration of this compound in the analyzed sample (mg/mL) from the HPLC analysis.

      • D = Dilution factor.

      • V = Initial volume of the solvent (mL).

Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep_start Start add_excess Add excess this compound to vials prep_start->add_excess add_solvent Add known volume of organic solvent add_excess->add_solvent seal_vials Seal vials add_solvent->seal_vials equilibrate Equilibrate at constant temperature with shaking seal_vials->equilibrate settle Allow solids to settle equilibrate->settle withdraw_supernatant Withdraw clear supernatant settle->withdraw_supernatant filter_sample Filter through syringe filter withdraw_supernatant->filter_sample dilute Dilute sample for analysis filter_sample->dilute hplc_analysis Analyze by validated HPLC method dilute->hplc_analysis determine_conc Determine concentration hplc_analysis->determine_conc calibration Prepare calibration curve calibration->determine_conc calculate_solubility Calculate solubility (g/L) determine_conc->calculate_solubility report Report results calculate_solubility->report

Caption: Workflow for determining the solubility of this compound in organic solvents.

Stability of this compound in Organic Solvents

The stability of this compound in formulated products is critical for its shelf-life and efficacy. Degradation can lead to a loss of the active ingredient and the formation of potentially toxic byproducts.

Known Stability Profile
  • pH Stability: this compound is stable at a pH range of 5-7. It undergoes hydrolysis in the presence of strong acids and alkalis.[1]

  • Thermal Stability: The compound is thermally stable up to 100°C.[1]

  • Photostability: this compound is reported to be stable to sunlight.

  • Oxidative Stability: It is stable to oxygen.

While these general stability characteristics are known, specific stability data in various organic solvents is not extensively documented in publicly available literature. Therefore, a systematic stability study is recommended for specific formulations.

Experimental Protocol for Stability Studies

The following protocol outlines a comprehensive approach to evaluating the stability of this compound in an organic solvent.

Objective: To assess the stability of this compound in a selected organic solvent under various storage conditions (e.g., temperature, light).

Materials:

  • This compound analytical standard (>99% purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • Stability chambers (temperature and humidity controlled)

  • Photostability chamber

  • HPLC system with a stability-indicating method (see Section 4.0)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation and Storage:

    • Aliquot the stock solution into a series of amber glass vials.

    • For photostability testing, also aliquot into clear glass vials.

    • Tightly cap the vials.

    • Place the vials in stability chambers under the following conditions (or others as required):

      • Refrigerated (2-8°C)

      • Room temperature (e.g., 25°C/60% RH)

      • Accelerated conditions (e.g., 40°C/75% RH)

      • Photostability chamber (exposed to light, with a dark control)

  • Time Points for Analysis:

    • Analyze the samples at predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days). The duration and frequency of testing should be adjusted based on the expected stability and the purpose of the study.

  • Analytical Procedure:

    • At each time point, retrieve the vials from the stability chambers.

    • Allow the samples to equilibrate to room temperature.

    • If necessary, dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

    • If significant degradation is observed, attempt to identify the degradation products using techniques such as LC-MS.

    • Determine the degradation kinetics (e.g., first-order, zero-order) and calculate the half-life (t½) of this compound under each storage condition.

Logical Flow for a Stability Study

G cluster_setup Study Setup cluster_testing Testing over Time cluster_analysis Data Analysis setup_start Start prep_stock Prepare this compound stock solution in solvent setup_start->prep_stock aliquot Aliquot into amber and clear vials prep_stock->aliquot store Store under various conditions (temp, light) aliquot->store time_points Analyze at predefined time points store->time_points retrieve_samples Retrieve samples from storage time_points->retrieve_samples equilibrate_temp Equilibrate to room temperature retrieve_samples->equilibrate_temp analyze_hplc Analyze using stability-indicating HPLC method equilibrate_temp->analyze_hplc calc_remaining Calculate % this compound remaining analyze_hplc->calc_remaining monitor_degradants Monitor for degradation products calc_remaining->monitor_degradants kinetics Determine degradation kinetics and half-life calc_remaining->kinetics identify_degradants Identify degradants (e.g., LC-MS) monitor_degradants->identify_degradants report Report stability profile kinetics->report

Caption: A logical workflow for conducting a stability study of this compound in an organic solvent.

Analytical Methodology for this compound

A reliable and validated analytical method is essential for accurately quantifying this compound in solubility and stability studies. The following HPLC method is adapted from a published procedure for the determination of this compound residues.

HPLC Method with Post-Column Derivatization and Fluorescence Detection

This method offers high sensitivity and selectivity for the analysis of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatograph

    • Analytical Column: Lichrospher 60 RP-Select B (5 µm, 250 x 4.0 mm i.d.) or equivalent C18 column.

    • Mobile Phase: Acetonitrile:water (25:75, v/v).

    • Flow Rate: 1.0 mL/min.

    • Post-Column Reagents:

      • Sodium hydroxide solution for hydrolysis.

      • o-Phthalaldehyde (OPA) / 2-mercaptoethanol reagent for derivatization.

    • Post-Column Reactor: To facilitate the hydrolysis and derivatization reactions at an elevated temperature (e.g., 90°C).

    • Detector: Fluorescence detector with excitation at 340 nm and emission at 455 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare working standards by diluting the stock solution with the mobile phase to achieve a range of concentrations for the calibration curve.

  • Sample Preparation for Analysis:

    • For solubility samples, dilute the filtered supernatant as described in section 2.2.

    • For stability samples, dilute the solution from the stability vials as needed.

  • Method Validation:

    • The analytical method should be validated according to ICH guidelines or equivalent standards to ensure its suitability for the intended purpose. Validation parameters should include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Potential Degradation Pathways

While specific studies on the degradation of this compound in organic solvents are limited, potential degradation pathways can be inferred based on its chemical structure (an oxime carbamate).

  • Hydrolysis: The carbamate linkage is susceptible to hydrolysis, especially in the presence of acidic or basic catalysts. This would lead to the formation of the corresponding oxime and methylamine. In protic solvents like alcohols, solvolysis may also occur.

  • Oxidation: The sulfide group in this compound can be oxidized to the corresponding sulfoxide and sulfone. These metabolites are also known to be of toxicological relevance.

  • Photodegradation: Although reported to be stable in sunlight, prolonged exposure to high-energy light, especially in the presence of photosensitizers, could potentially lead to degradation.

Proposed Signaling Pathway for Degradation

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Oxime 3-(Methylthio)-2-butanone oxime This compound->Oxime H+ or OH- Methylamine Methylamine This compound->Methylamine H+ or OH- Sulfoxide This compound sulfoxide This compound->Sulfoxide [O] Sulfone This compound sulfone Sulfoxide->Sulfone [O]

Caption: Potential degradation pathways of this compound.

Conclusion

This technical guide provides a thorough understanding of the solubility and stability of this compound in organic solvents, supported by quantitative data and detailed experimental protocols. This compound's solubility profile makes it suitable for formulation in a variety of polar organic solvents. Its stability is generally good under neutral conditions, but care must be taken to avoid strongly acidic or alkaline environments. The provided methodologies offer a framework for researchers and formulation scientists to conduct their own detailed investigations to ensure the development of robust and effective this compound-based products. Further research into the specific degradation kinetics and identification of degradation products in various organic solvents would be beneficial for a more complete understanding of its behavior.

References

An In-Depth Technical Guide to the E- and Z-Isomer Configuration and Properties of Butocarboxim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butocarboxim is a systemic insecticide belonging to the oxime carbamate class of chemicals. It is effective against a range of sucking insects in various agricultural and horticultural settings.[1] The molecule possesses a carbon-nitrogen double bond (C=N) within its oxime structure, which gives rise to geometric isomerism, resulting in the existence of two distinct stereoisomers: the E-(entgegen) and Z-(zusammen) isomers. Commercial formulations of this compound typically consist of a mixture of these isomers, with the E-isomer being the predominant form, constituting approximately 85-90% of the mixture.[2]

The spatial arrangement of the substituents around the C=N double bond in the E- and Z-isomers can significantly influence their physicochemical properties, biological activity, and toxicological profiles. A thorough understanding of the individual characteristics of each isomer is therefore crucial for optimizing product efficacy, ensuring environmental safety, and conducting accurate risk assessments. This technical guide provides a comprehensive overview of the configuration, properties, and analytical methodologies related to the E- and Z-isomers of this compound.

Chemical Configuration and Structure

The differential arrangement of the methyl and the (methylthio)ethyl groups around the C=N double bond defines the E- and Z-configuration of this compound. The structures of the two isomers are depicted below.

G Chemical Structures of this compound E- and Z-Isomers cluster_E E-Isomer cluster_Z Z-Isomer E_isomer E_isomer Z_isomer Z_isomer

Figure 1: Chemical Structures of this compound E- and Z-Isomers

Physicochemical Properties

The distinct spatial arrangements of the E- and Z-isomers of this compound give rise to differences in their physical and chemical properties. While data for the technical mixture is more readily available, some properties of the individual isomers have been reported.

PropertyE-IsomerZ-IsomerTechnical MixtureReference
Molecular Formula C₇H₁₄N₂O₂SC₇H₁₄N₂O₂SC₇H₁₄N₂O₂S[2]
Molar Mass 190.27 g/mol 190.27 g/mol 190.27 g/mol [1]
Physical State SolidLiquid at room temperaturePale brown, viscous liquid[1]
Melting Point 37 °CNot available32-37 °C
Solubility Soluble in most organic solventsSoluble in most organic solventsCompletely miscible with aromatic hydrocarbons, esters, and ketones. Low solubility in aliphatic hydrocarbons (11 g/L) and carbon tetrachloride.
Stability Stable at pH 5-7 (up to 50°C); hydrolyzed by strong acids and alkalis. Stable to sunlight and oxygen.Stable at pH 5-7 (up to 50°C); hydrolyzed by strong acids and alkalis. Stable to sunlight and oxygen.Stable at pH 5-7 (up to 50°C); hydrolyzed by strong acids and alkalis. Stable to sunlight and oxygen. Thermally stable up to 100°C.

Experimental Protocols

Synthesis of this compound

The commercial production of this compound is a multi-step chemical process. A generalized synthetic workflow is as follows:

  • Formation of Thioether-Substituted Butanone Intermediate: The synthesis typically commences with the preparation of a butanone derivative containing a thioether linkage.

  • Oximation: The butanone intermediate is then reacted with hydroxylamine (NH₂OH) to form the corresponding oxime. This step establishes the C=N double bond, leading to the formation of a mixture of E- and Z-isomers.

  • Carbamoylation: The final step involves the reaction of the oxime with methyl isocyanate (CH₃NCO) or a similar carbamoylating agent to introduce the N-methylcarbamate moiety, yielding the final this compound product as a mixture of E- and Z-isomers.

G General Synthetic Pathway for this compound A Thioether-Substituted Butanone Intermediate C Oxime Intermediate (E/Z Mixture) A->C + B Hydroxylamine B->C + E This compound (E/Z Mixture) C->E + D Methyl Isocyanate D->E +

Figure 2: General Synthetic Pathway for this compound
Separation and Analysis of E- and Z-Isomers

The separation and analysis of the E- and Z-isomers of this compound are essential for studying their individual properties. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

Workflow for Isomer Separation and Analysis:

G Workflow for Separation and Analysis of this compound Isomers A Technical this compound (E/Z Mixture) B Preparative HPLC A->B C Isolated E-Isomer B->C D Isolated Z-Isomer B->D E Analytical HPLC C->E F NMR Spectroscopy C->F G Mass Spectrometry C->G D->E D->F D->G H Purity and Structural Confirmation E->H F->H G->H

Figure 3: Workflow for Separation and Analysis of this compound Isomers

Detailed Methodologies:

  • Preparative High-Performance Liquid Chromatography (HPLC) for Isomer Separation:

    • Column: A preparative-scale reversed-phase column (e.g., C18) would be a suitable starting point.

    • Mobile Phase: A gradient or isocratic elution with a mixture of organic solvent (e.g., acetonitrile or methanol) and water. The optimal ratio would need to be determined empirically to achieve baseline separation of the E- and Z-isomers.

    • Detection: UV detection at a wavelength where both isomers exhibit strong absorbance.

    • Fraction Collection: Automated or manual collection of the eluting peaks corresponding to the individual isomers.

  • Analytical High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

    • Column: An analytical-scale reversed-phase column (e.g., C18, 5 µm particle size).

    • Mobile Phase: Similar to the preparative method, but optimized for analytical-scale separation.

    • Detection: UV or Diode Array Detector (DAD) to assess the purity of the isolated isomer fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

    • ¹H and ¹³C NMR: The isolated isomers would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed by ¹H and ¹³C NMR. The chemical shifts and coupling constants of the protons and carbons in proximity to the C=N double bond are expected to differ between the E- and Z-isomers, allowing for unambiguous structural assignment.

  • Mass Spectrometry (MS) for Molecular Weight Verification:

    • The molecular weight of the isolated isomers can be confirmed using techniques such as electrospray ionization mass spectrometry (ESI-MS).

Mechanism of Action and Signaling Pathway

This compound, like other carbamate insecticides, exerts its toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).

Signaling Pathway of Acetylcholinesterase Inhibition:

G Mechanism of Acetylcholinesterase Inhibition by this compound cluster_normal Normal Synaptic Transmission cluster_inhibited Inhibition by this compound ACh_release Acetylcholine (ACh) Release ACh_receptor ACh Receptor Binding ACh_release->ACh_receptor Nerve_impulse Nerve Impulse Propagation ACh_receptor->Nerve_impulse AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh_hydrolysis ACh Hydrolysis AChE->ACh_hydrolysis Termination Signal Termination ACh_hydrolysis->Termination This compound This compound (E/Z Isomers) AChE_inhibited Inhibited AChE This compound->AChE_inhibited ACh_accumulation ACh Accumulation AChE_inhibited->ACh_accumulation Blocks Hydrolysis Continuous_stimulation Continuous Receptor Stimulation ACh_accumulation->Continuous_stimulation Paralysis Paralysis and Death Continuous_stimulation->Paralysis

Figure 4: Mechanism of Acetylcholinesterase Inhibition by this compound

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in the continuous stimulation of cholinergic receptors, leading to hyperexcitation of the nervous system, subsequent paralysis, and ultimately, the death of the insect.

Differential Biological Activity and Toxicity

It is a well-established principle in toxicology and pharmacology that stereoisomers of a chiral compound can exhibit significantly different biological activities. This is due to the stereospecific nature of the interactions between small molecules and their biological targets, such as enzymes and receptors. While it is highly probable that the E- and Z-isomers of this compound exhibit different insecticidal potencies and mammalian toxicities, specific comparative studies for this compound were not identified in the reviewed literature.

Hypothetical Comparison of Isomer Activity:

ActivityE-IsomerZ-IsomerRationale for Potential Differences
Insecticidal Potency (AChE Inhibition) Likely differsLikely differsThe three-dimensional shape of the isomer will affect its binding affinity to the active site of the acetylcholinesterase enzyme. One isomer may fit more optimally into the binding pocket, leading to more potent inhibition.
Mammalian Toxicity Likely differsLikely differsDifferences in binding to mammalian acetylcholinesterase, as well as potential differences in metabolism, distribution, and excretion, could lead to varying toxicological profiles for the two isomers.

Further research is required to quantify the specific differences in the biological activity and toxicity of the individual E- and Z-isomers of this compound. Such studies would be invaluable for the development of more effective and safer insecticidal formulations.

Conclusion

The E- and Z-isomers of this compound represent distinct chemical entities with the potential for different physicochemical properties and biological activities. While the technical-grade product is a mixture dominated by the E-isomer, a comprehensive understanding of the individual isomers is essential for a complete scientific assessment of this insecticide. This guide has summarized the current knowledge on the configuration and properties of this compound isomers and has outlined the experimental approaches necessary for their separation and characterization. Further research into the specific biological activities and toxicological profiles of the pure E- and Z-isomers is warranted to advance the development of optimized and safer pest control strategies.

References

An In-Depth Technical Guide to the Primary Metabolites of Butocarboxim and Their Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butocarboxim is a systemic oxime carbamate insecticide and acaricide used to control a range of sucking and chewing pests on various crops.[1] Like other carbamate insecticides, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] Understanding the metabolism and toxicity of this compound and its primary metabolites is crucial for assessing its overall risk profile and for the development of safer alternatives. This technical guide provides a comprehensive overview of the primary metabolite of this compound, butoxycarboxim, and its associated toxicity, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Primary Metabolites of this compound

In mammals, this compound is primarily metabolized to its sulfone derivative, Butoxycarboxim.[2] This metabolic conversion occurs through oxidation of the sulfur atom in the this compound molecule. Butoxycarboxim is also a carbamate insecticide and exhibits similar toxicological properties to the parent compound.[3]

Toxicity Profile

The toxicity of both this compound and its primary metabolite, Butoxycarboxim, is primarily attributed to their ability to inhibit acetylcholinesterase. This inhibition leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in overstimulation of the nervous system.[4]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and Butoxycarboxim.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 ValueToxicity Class
RatOral153 - 215 mg/kgModerate
RatDermal>360 mg/kg-
RatInhalation (4h)1.0 mg/L-

Source: PubChem CID 36879

Table 2: Acute Toxicity of Butoxycarboxim

SpeciesRoute of AdministrationLD50 ValueToxicity Class
RatOral458 mg/kgModerate
Rat (female)Subcutaneous288 mg/kg-
RatPercutaneous>2,000 mg/kgLow
RabbitOral275 mg/kg-
HenOral367 mg/kg-

Source: ECHEMI, PubChem CID 61938

Table 3: Other Toxicological Data for Butoxycarboxim

ParameterValueSpeciesStudy Type
No-Observed-Effect-Level (NOEL)300 mg/kg dietRat90-day study

Source: PubChem CID 61938

Experimental Protocols

In Vivo Metabolism Study in Rats (Generalized Protocol)

Objective: To identify and quantify the metabolites of this compound in rats.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats are typically used.

  • Dosing: A single oral dose of radiolabeled this compound (e.g., ¹⁴C-labeled) is administered to the rats.

  • Sample Collection: Urine, feces, and blood samples are collected at various time points post-dosing.

  • Metabolite Extraction:

    • Urine: Direct analysis or after enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugates.

    • Feces and Tissues: Homogenization and extraction with an organic solvent (e.g., acetonitrile or methanol).

  • Metabolite Identification and Quantification:

    • Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector and Mass Spectrometry (LC-MS) are used to separate, identify, and quantify the parent compound and its metabolites.

    • Comparison of retention times and mass spectra with authentic standards of suspected metabolites (e.g., Butoxycarboxim) confirms their identity.

Acute Dermal Toxicity Study (Based on OECD Guideline 402)

Objective: To determine the acute dermal toxicity (LD50) of Butoxycarboxim.

Methodology:

  • Animal Model: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used.

  • Dose Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The application site is then covered with a porous gauze dressing.

  • Exposure Duration: The exposure period is typically 24 hours.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days after dosing.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the Probit method.

Acetylcholinesterase Inhibition Assay (Generalized Protocol)

Objective: To determine the in vitro inhibitory effect of this compound and Butoxycarboxim on acetylcholinesterase activity.

Methodology:

  • Enzyme Source: Purified acetylcholinesterase from electric eel or recombinant human acetylcholinesterase.

  • Substrate: Acetylthiocholine iodide.

  • Assay Principle: The assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.

  • Procedure:

    • The enzyme is pre-incubated with various concentrations of the test compound (this compound or Butoxycarboxim).

    • The substrate and DTNB are added to initiate the reaction.

    • The rate of color development is measured over time.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated.

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition Pathway

The primary mechanism of toxicity for this compound and Butoxycarboxim is the inhibition of acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Carbamates cluster_effect Toxic Effect Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Presynaptic_Neuron->Synaptic_Cleft Acetylcholine (ACh) Release Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron ACh binds to Receptors AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Hydrolysis (Blocked) This compound This compound or Butoxycarboxim This compound->AChE Binds to and Inhibits ACh_Accumulation Acetylcholine Accumulation Nerve_Overstimulation Continuous Nerve Stimulation ACh_Accumulation->Nerve_Overstimulation Toxic_Symptoms Toxic Symptoms (e.g., tremors, convulsions) Nerve_Overstimulation->Toxic_Symptoms Metabolism_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Selection Animal Selection (e.g., Rats) Dosing Dosing with Radiolabeled this compound Animal_Selection->Dosing Sample_Collection Sample Collection (Urine, Feces, Blood) Dosing->Sample_Collection Extraction Metabolite Extraction Sample_Collection->Extraction Separation Chromatographic Separation (HPLC) Extraction->Separation Detection Detection (Radiodetector, MS) Separation->Detection Identification Metabolite Identification Detection->Identification Quantification Metabolite Quantification Identification->Quantification Metabolic_Pathway Elucidation of Metabolic Pathway Quantification->Metabolic_Pathway

References

In-Depth Technical Guide: Hydrolysis and Thermal Stability of Butocarboxim Under Different pH Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Butocarboxim, a carbamate insecticide, with a focus on its hydrolysis and thermal degradation under various pH conditions. Understanding the stability profile of this compound is critical for predicting its environmental fate, establishing appropriate storage conditions, and ensuring the efficacy and safety of formulations.

Introduction to this compound

This compound, chemically known as 3-(methylthio)butan-2-one O-[(methylamino)carbonyl]oxime, is a systemic insecticide and acaricide.[1] It is effective against a range of sucking insects such as aphids, thrips, and whiteflies on various crops.[2] Like other carbamate pesticides, its mode of action involves the inhibition of the enzyme acetylcholinesterase.[1] The stability of this compound is a key factor influencing its persistence in the environment and its potential for degradation into other compounds.

Hydrolysis of this compound

Hydrolysis is a primary degradation pathway for many pesticides in aqueous environments. The rate of hydrolysis is significantly influenced by the pH of the solution.

General Stability Profile

This compound is generally stable in neutral to slightly acidic conditions.[2] Specifically, it is stable at a pH range of 5 to 7 at temperatures up to 50°C.[2] However, it undergoes hydrolysis in the presence of strong acids and alkalis.

Hydrolysis Kinetics
  • pH 5: 501 days

  • pH 7: 18 days

  • pH 9: 16 days

This data suggests that the degradation of the core carbamate structure is significantly faster under neutral and alkaline conditions compared to acidic conditions. It is reasonable to infer a similar trend for this compound, with increased hydrolysis rates at higher pH values.

Hydrolysis Degradation Pathway

The hydrolysis of carbamate esters can proceed through different mechanisms depending on the pH.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester linkage is the primary reaction.

  • Neutral Hydrolysis: In neutral water, the reaction is slow.

  • Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydrolysis is typically much faster and proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. This leads to the formation of a carboxylate salt and an alcohol.

For N-methyl carbamates like this compound, the first step in metabolism, which can be analogous to chemical hydrolysis, involves the cleavage of the carbamate ester bond to form carbamic acid, which is unstable and decomposes to carbon dioxide and the corresponding amine.

The proposed hydrolysis pathways for this compound under different pH conditions are illustrated in the following diagram:

Hydrolysis_Pathways cluster_acidic Acidic Conditions (pH < 7) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_alkaline Alkaline Conditions (pH > 7) Butocarboxim_acid This compound Products_acid 3-(methylthio)butan-2-one oxime + Methylamine + CO2 Butocarboxim_acid->Products_acid H+ catalyst Butocarboxim_neutral This compound Stable Stable Butocarboxim_neutral->Stable Butocarboxim_alkaline This compound Products_alkaline Salt of Methylcarbamic Acid + 3-(methylthio)butan-2-one oxime Butocarboxim_alkaline->Products_alkaline OH- catalyst

Proposed hydrolysis pathways of this compound.

Thermal Stability of this compound

The thermal stability of a pesticide is crucial for its formulation, storage, and application, as elevated temperatures can lead to degradation and loss of efficacy.

General Thermal Profile

This compound is considered to be thermally stable up to 100°C. However, it is recognized as a thermally labile compound, which can make it unsuitable for analytical techniques that require high temperatures, such as gas chromatography (GC), without derivatization.

Thermal Degradation Products

When subjected to temperatures that induce decomposition, this compound is expected to emit toxic fumes containing nitrogen and sulfur oxides. The specific organic degradation products resulting from thermal stress have not been extensively detailed in publicly available literature. However, thermal degradation of carbamates can involve the cleavage of the carbamate bond and further decomposition of the resulting fragments.

Experimental Protocols

Standardized methods are employed to evaluate the hydrolysis and thermal stability of chemical compounds.

Hydrolysis Study Protocol (Following OECD Guideline 111)

The hydrolysis of a test substance as a function of pH is typically determined using the OECD Guideline 111.

Objective: To determine the rate of hydrolytic degradation of a substance in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures.

Methodology:

  • Preparation of Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared. The test substance is added at a concentration that is low enough to be soluble and allow for accurate quantification.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photodegradation.

  • Sampling: Aliquots are taken at various time intervals.

  • Analysis: The concentration of the parent compound and any major degradation products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The degradation rate constant (k) and the half-life (DT50) are calculated, typically assuming first-order kinetics.

The experimental workflow for a typical hydrolysis study is depicted below:

Hydrolysis_Workflow start Start: Prepare Sterile Buffer Solutions (pH 4, 7, 9) add_this compound Add this compound to Buffers start->add_this compound incubate Incubate at Constant Temperature in the Dark add_this compound->incubate sample Take Samples at Timed Intervals incubate->sample analyze Analyze Samples by HPLC sample->analyze calculate Calculate DT50 and k analyze->calculate end End: Report Stability Data calculate->end

Experimental workflow for hydrolysis studies.
Thermal Stability Study Protocol

Thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Objective: To determine the temperature at which a substance begins to decompose and to identify the degradation products.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the test substance is placed in a crucible.

  • TGA Analysis: The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air). The TGA instrument measures the change in mass of the sample as a function of temperature.

  • DSC Analysis: Simultaneously, the DSC measures the heat flow to or from the sample compared to a reference, indicating thermal events such as melting and decomposition.

  • Evolved Gas Analysis (Optional): The gases evolved during decomposition can be analyzed by coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer to identify the degradation products.

Data Summary

The following tables summarize the available stability data for this compound and its related compound, Butoxycarboxim.

Table 1: Hydrolysis Stability of Butoxycarboxim (Sulfone Metabolite of this compound)

pHHalf-life (DT50) in days
5501
718
916
Source:

Table 2: General Stability of this compound

ConditionStability
pH Stable at pH 5-7 (up to 50°C)
Hydrolyzed by strong acids and alkalis
Temperature Thermally stable up to 100°C
Source:

Conclusion

This compound exhibits pH-dependent stability in aqueous solutions, being relatively stable in neutral to acidic conditions and susceptible to hydrolysis under alkaline and strong acidic conditions. It is also thermally stable up to 100°C, though it is considered a thermally labile compound. For a complete understanding of its environmental persistence and degradation, further studies to determine the specific hydrolysis rate constants and to identify the thermal and hydrolytic degradation products of this compound are warranted. The experimental protocols outlined in this guide, based on established international guidelines, provide a framework for generating such critical data.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for Butocarboxim Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Butocarboxim is a systemic insecticide belonging to the carbamate class, utilized in agriculture to control a variety of insect pests on crops.[1] Due to its potential risks to human health and the environment, regulatory bodies have established maximum residue limits (MRLs) for this compound in agricultural products.[2] This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the determination of this compound residues in agricultural samples. The described method employs a post-column derivatization system and fluorescence detection, ensuring high specificity and low detection limits, making it suitable for routine monitoring and regulatory compliance.[2][3]

Principle

The method involves the extraction of this compound from the sample matrix using acetone.[2] The extract is then subjected to a liquid-liquid partitioning cleanup to remove interfering co-extractives. Further cleanup is achieved using a solid-phase extraction (SPE) cartridge. The final determination is performed by reversed-phase HPLC. After chromatographic separation, this compound is hydrolyzed under alkaline conditions at an elevated temperature and then derivatized with o-phthaldialdehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent product. This derivative is then detected by a fluorescence detector, providing excellent sensitivity and selectivity.

Materials and Reagents
  • Solvents: Acetone, n-hexane, dichloromethane, acetonitrile, methanol (all residue or LC grade).

  • Reagents: Sodium chloride (NaCl), anhydrous sodium sulfate (Na₂SO₄), sodium hydroxide (NaOH), o-phthaldialdehyde (OPA), disodium tetraborate, 2-mercaptoethanol (all reagent grade).

  • Analytical Standard: this compound (99% purity). A stock solution is prepared by dissolving 100 mg of this compound in 100 mL of methanol. Working standard solutions are prepared by diluting the stock solution with acetonitrile.

  • Solid-Phase Extraction: Aminopropyl cartridges (500 mg, 3 mL).

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System High-Performance Liquid Chromatograph
Column Lichrospher 60 RP-Select B (or equivalent)
Mobile Phase Acetonitrile:Water (25:75, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Post-Column Reagents 1. NaOH solution (flow rate: 0.5 mL/min) 2. OPA/2-mercaptoethanol solution (flow rate: 0.5 mL/min)
Reactor Temperature 90°C
Detector Fluorescence Detector
Excitation Wavelength 340 nm
Emission Wavelength 455 nm
Method Validation Data
ParameterResult
Linearity The method demonstrates good linearity over the tested concentration range.
Recovery 81.9% - 82.6% in radishes (spiked at 0.1-0.3 ppm) 82.5% in bamboo sprouts (spiked at 0.2 ppm)
Limit of Detection (LOD) 0.05 ppm
Limit of Quantification (LOQ) Typically calculated as 3x the LOD.
Precision Coefficient of Variation (CV) of 3.5% - 9.0% for radishes and 4.4% for bamboo sprouts.

Experimental Protocol

Sample Preparation and Extraction
  • Homogenization: Weigh a representative portion of the agricultural sample (e.g., 20 g of radish or bamboo sprout) and homogenize it.

  • Extraction: Transfer the homogenized sample to a blender jar, add 100 mL of acetone, and blend at high speed for 2 minutes.

  • Filtration: Filter the extract through suction filtration.

  • Concentration: Concentrate the filtrate to approximately 10 mL using a vacuum rotary evaporator at 35-40°C.

Liquid-Liquid Partitioning Cleanup
  • Salting Out: Transfer the concentrated extract to a separatory funnel and add 50 mL of 10% sodium chloride solution.

  • Hexane Wash: Partition the aqueous phase with 30 mL of n-hexane to remove nonpolar interferences. Discard the n-hexane layer.

  • Dichloromethane Extraction: Extract the aqueous phase twice with 70 mL portions of dichloromethane.

  • Drying and Evaporation: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under vacuum at 35-40°C.

Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning: Condition an aminopropyl SPE cartridge by rinsing with 5 mL of dichloromethane.

  • Sample Loading: Dissolve the residue from the previous step in 2 mL of dichloromethane and apply it to the conditioned cartridge.

  • Elution: Elute the cartridge with 10 mL of dichloromethane.

  • Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the final residue in 1 mL of acetonitrile and filter through a 0.45 µm nylon membrane filter prior to HPLC analysis.

HPLC Analysis
  • Injection: Inject 20 µL of the prepared sample extract into the HPLC system.

  • Chromatographic Run: Run the HPLC analysis according to the conditions specified in the table above.

  • Data Acquisition: Monitor the fluorescence signal at the specified excitation and emission wavelengths.

  • Quantification: Identify and quantify the this compound peak based on the retention time and peak area of the analytical standard.

Experimental Workflow

Butocarboxim_Analysis_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Homogenized Agricultural Sample Extraction Acetone Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Concentration1 Vacuum Concentration Filtration->Concentration1 Partitioning Liquid-Liquid Partitioning (NaCl/n-Hexane/DCM) Concentration1->Partitioning Concentration2 Evaporation to Dryness Partitioning->Concentration2 SPE Solid-Phase Extraction (Aminopropyl Cartridge) Concentration2->SPE Final_Concentration Final Evaporation & Reconstitution in Acetonitrile SPE->Final_Concentration HPLC HPLC Separation (RP-Select B Column) Final_Concentration->HPLC Post_Column Post-Column Derivatization (NaOH, OPA, 90°C) HPLC->Post_Column Detection Fluorescence Detection (Ex: 340nm, Em: 455nm) Post_Column->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for this compound residue analysis.

References

LC-MS/MS multi-residue analysis for Butocarboxim in food commodities

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS multi-residue method provides a robust, sensitive, and selective approach for the determination of Butocarboxim in diverse food commodities.[1] This application note details a comprehensive protocol utilizing the widely adopted QuEChERS sample preparation technique followed by analysis with a triple quadrupole mass spectrometer.[2][3][4] The method is designed to meet the stringent regulatory requirements for pesticide residue monitoring in food safety laboratories.[1]

Introduction

This compound is a systemic insecticide belonging to the carbamate class, used to control sucking insects on various crops. Due to potential health risks associated with pesticide residues in food, regulatory bodies worldwide have established Maximum Residue Limits (MRLs). Therefore, sensitive and reliable analytical methods are crucial for monitoring this compound levels in food and ensuring consumer safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for multi-residue pesticide analysis due to its high specificity, sensitivity, and applicability to a wide range of compounds and food matrices.

This protocol employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup. This approach simplifies sample preparation, reduces solvent consumption, and provides high analyte recoveries, making it ideal for high-throughput laboratories.

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (MeCN), Methanol (MeOH), and Water (all LC-MS grade).

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquohydrate, and formic acid (reagent grade).

  • Standards: this compound analytical standard (purity >99%).

  • QuEChERS tubes: 50 mL and 15 mL centrifuge tubes containing pre-weighed salts and sorbents.

  • Dispersive SPE (dSPE): Tubes containing anhydrous MgSO₄ and Primary Secondary Amine (PSA) sorbent for cleanup. For matrices with high fat content, C18 sorbent may also be included.

  • Syringe filters: 0.22 µm PTFE or equivalent.

Standard Solution Preparation
  • Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask and dissolve in methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., methanol or acetonitrile). These are used to prepare calibration standards.

Sample Preparation (QuEChERS Protocol)

The QuEChERS method is a streamlined procedure for extracting pesticide residues from food samples.

  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender. For dry commodities, a wetting step may be required before homogenization.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, and citrates).

    • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to achieve phase separation.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a 2 mL dSPE cleanup tube containing anhydrous MgSO₄ and PSA.

    • Vortex the tube for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.

    • The sample is now ready for LC-MS/MS analysis. Due to potential matrix effects leading to signal suppression, quantification should be performed using matrix-matched calibration standards.

LC-MS/MS Instrumental Analysis

Analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

    • Gradient Elution: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Ion Source Parameters:

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

    • MRM Transitions: The precursor ion and product ions are selected for this compound. At least two transitions are monitored for confident identification and quantification (one quantifier and one qualifier). Collision energy must be optimized for each transition to maximize signal intensity.

Data and Performance

The following tables summarize the quantitative data and performance characteristics of the method.

Table 1: LC-MS/MS MRM Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Function)Collision Energy (eV)
This compound213.175.0 (Quantifier)Optimized Instrumentally
116.0 (Qualifier)Optimized Instrumentally

Table 2: Method Validation Summary for this compound in Food Matrices

ParameterPerformance CharacteristicFood Matrix Examples
Linearity (R²) > 0.99Fruits, Vegetables
Limit of Quantification (LOQ) Typically ≤ 0.01 mg/kgPepper, Grapes, Spinach
Recovery (%) 70 - 120%Pepper
Precision (RSD %) ≤ 20%Pepper

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

G Figure 1. LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Homogenization (e.g., Fruits, Vegetables) Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Centrifuge1 3. Centrifugation Extraction->Centrifuge1 dSPE 4. Dispersive SPE Cleanup (PSA / C18) Centrifuge1->dSPE Centrifuge2 5. Centrifugation dSPE->Centrifuge2 Filter 6. Filtration (0.22 µm) Centrifuge2->Filter LC_MSMS 7. LC-MS/MS Analysis (C18 Column, ESI+, MRM Mode) Filter->LC_MSMS Inject DataAcq 8. Data Acquisition LC_MSMS->DataAcq Quant 9. Quantification (Matrix-Matched Standards) DataAcq->Quant Report 10. Final Report Quant->Report

Caption: Figure 1. LC-MS/MS Workflow for this compound Analysis.

Conclusion

The described LC-MS/MS method, incorporating a QuEChERS sample preparation protocol, provides a highly effective solution for the quantitative analysis of this compound residues in a variety of food commodities. The method demonstrates excellent sensitivity, accuracy, and precision, meeting the typical performance criteria required for regulatory monitoring. The use of matrix-matched standards is crucial for accurate quantification by compensating for matrix-induced signal suppression or enhancement. This protocol can be readily implemented in food safety and quality control laboratories for routine monitoring of this compound residues.

References

Advanced Sample Preparation Techniques for Butocarboxim Analysis in Agricultural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of agricultural products for the analysis of Butocarboxim, a systemic insecticide and acaricide. The focus is on three widely used extraction and clean-up techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE) following Liquid-Liquid Extraction (LLE), and a standalone Liquid-Liquid Extraction (LLE) method. These protocols are designed to assist researchers in obtaining reliable and reproducible results for this compound residue analysis in various food matrices.

Introduction to this compound and Residue Analysis

This compound is a carbamate insecticide used to control sucking insects on various crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in agricultural commodities. Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure food safety and compliance with regulations. The sample preparation step is critical for removing matrix interferences and concentrating the analyte of interest before instrumental analysis, typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry.

Comparative Overview of Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the matrix type, the required limit of detection, sample throughput, and available resources. Below is a summary of the quantitative performance of the detailed methods for this compound analysis.

Table 1: Quantitative Performance Data for this compound Sample Preparation Techniques

TechniqueAgricultural MatrixRecovery (%)Limit of Detection (LOD) (ppm)Limit of Quantification (LOQ) (ppm)
QuEChERSOranges, Carrots, Spinach70-130% (at 20-1000 ng/g)Not SpecifiedNot Specified
LLE-SPERadishes, Bamboo Sprouts81.9 - 82.6%0.05Not Specified
LLEGeneral Agricultural ProductsData not available for standalone methodData not available for standalone methodData not available for standalone method

Note: The recovery for QuEChERS is a general range for multiple pesticides, including this compound, from a collaborative study. The LLE-SPE data is specific to this compound analysis.

Detailed Application Notes and Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted technique for pesticide residue analysis in food matrices due to its simplicity, high throughput, and low solvent consumption. It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

Experimental Protocol: QuEChERS (EN 15662 Method)

  • Sample Homogenization:

    • Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to achieve a total water content of approximately 80-90%.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA). For pigmented samples, d-SPE tubes containing graphitized carbon black (GCB) may be used, but potential analyte loss should be evaluated.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to an autosampler vial.

    • The extract is now ready for analysis by LC-MS/MS or GC-MS.

Diagram: QuEChERS Experimental Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenized_Sample 10g Homogenized Sample Add_Acetonitrile Add 10mL Acetonitrile Homogenized_Sample->Add_Acetonitrile Shake1 Shake (1 min) Add_Acetonitrile->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Transfer_Supernatant Transfer 1mL Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add to d-SPE Tube (MgSO4 + PSA) Transfer_Supernatant->Add_dSPE Vortex Vortex (30s) Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Instrumental_Analysis LC-MS/MS or GC-MS Analysis Final_Extract->Instrumental_Analysis

Caption: QuEChERS workflow for this compound analysis.

Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)

This method combines the principles of LLE for initial extraction and partitioning with the high selectivity of SPE for cleanup. It is a robust method suitable for a wide range of agricultural matrices.[1]

Experimental Protocol: LLE-SPE

  • Extraction:

    • Weigh 20 g of the homogenized sample into a blender.

    • Add 80 mL of acetone and blend at high speed for 3 minutes.

    • Filter the mixture through suction filtration.

    • Rinse the blender with an additional 20 mL of acetone and pass it through the filter.

    • Concentrate the filtrate to approximately 10 mL using a rotary evaporator at 40°C.

  • Liquid-Liquid Partitioning:

    • Transfer the concentrated extract to a separatory funnel.

    • Add 50 mL of 10% aqueous sodium chloride solution.

    • Extract the aqueous phase twice with 70 mL of dichloromethane each time.

    • Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.

    • Evaporate the dichloromethane to near dryness using a rotary evaporator at 40°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Dissolve the residue from the previous step in 2 mL of dichloromethane.

    • Condition an aminopropyl (NH₂) SPE cartridge (500 mg, 6 mL) by passing 5 mL of dichloromethane through it.

    • Load the 2 mL sample extract onto the conditioned SPE cartridge.

    • Elute the cartridge with 10 mL of a dichloromethane:methanol (98:2, v/v) mixture.

    • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

  • Final Extract Preparation:

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC analysis) to a final volume of 1 mL.

    • The extract is now ready for instrumental analysis.

Diagram: LLE-SPE Experimental Workflow

LLE_SPE_Workflow cluster_extraction LLE cluster_cleanup SPE Cleanup cluster_analysis Analysis Homogenized_Sample 20g Homogenized Sample Acetone_Extraction Extract with Acetone Homogenized_Sample->Acetone_Extraction Concentration1 Concentrate Acetone_Extraction->Concentration1 Partitioning Partition with Dichloromethane Concentration1->Partitioning Concentration2 Evaporate to Dryness Partitioning->Concentration2 Dissolve_Residue Dissolve in Dichloromethane Concentration2->Dissolve_Residue SPE_Loading Load onto NH2 SPE Cartridge Dissolve_Residue->SPE_Loading Elution Elute SPE_Loading->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution Instrumental_Analysis HPLC Analysis Reconstitution->Instrumental_Analysis

Caption: LLE-SPE workflow for this compound analysis.

Liquid-Liquid Extraction (LLE) Method

A standalone Liquid-Liquid Extraction (LLE) method can be employed for the extraction of this compound from agricultural products. This classical technique relies on the partitioning of the analyte between two immiscible liquid phases. While it can be more labor-intensive and consume larger volumes of organic solvents compared to the QuEChERS method, it remains a fundamental and effective technique.

Experimental Protocol: LLE

  • Extraction:

    • Weigh 50 g of the homogenized sample into a blender jar.

    • Add 100 mL of acetonitrile and blend for 2 minutes.

    • Filter the homogenate through a Büchner funnel with suction.

    • Rinse the blender jar with a small amount of acetonitrile and pour it through the filter cake.

  • Liquid-Liquid Partitioning:

    • Transfer the filtrate to a 1 L separatory funnel.

    • Add 50 mL of saturated sodium chloride solution and 500 mL of deionized water.

    • Add 100 mL of dichloromethane to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the lower organic layer (dichloromethane) into a flask.

    • Repeat the extraction of the aqueous layer with another 50 mL of dichloromethane.

    • Combine the dichloromethane extracts.

  • Drying and Concentration:

    • Pass the combined dichloromethane extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried extract to a small volume (approximately 1-2 mL) using a rotary evaporator at a temperature not exceeding 40°C.

    • Further, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Final Extract Preparation:

    • Reconstitute the residue in a known volume of a suitable solvent for instrumental analysis.

    • The extract is now ready for analysis.

Diagram: LLE Experimental Workflow

LLE_Workflow Start 50g Homogenized Sample Extraction Extract with Acetonitrile Start->Extraction Partitioning Partition with Dichloromethane Extraction->Partitioning Drying Dry with Anhydrous Sodium Sulfate Partitioning->Drying Concentration Concentrate Drying->Concentration Reconstitution Reconstitute Concentration->Reconstitution Analysis Instrumental Analysis Reconstitution->Analysis

Caption: LLE workflow for this compound analysis.

Concluding Remarks

The selection of an appropriate sample preparation technique is paramount for the accurate quantification of this compound residues in agricultural products. The QuEChERS method offers a fast and efficient workflow, making it suitable for high-throughput laboratories. The combined LLE-SPE method provides excellent cleanup and is a reliable, albeit more time-consuming, alternative. A standalone LLE protocol is a classic approach that can be effective, though it requires larger solvent volumes. The choice of method should be guided by the specific requirements of the analysis, including matrix complexity, desired sensitivity, and laboratory capacity. It is recommended to validate the chosen method in-house for the specific matrices of interest to ensure data quality and reliability.

References

Application Notes and Protocols for QuEChERS Extraction of Butocarboxim in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butocarboxim is a systemic insecticide belonging to the carbamate class, effective against a range of sucking insects.[1][2] Its presence in complex matrices such as agricultural products and soil necessitates robust and efficient analytical methods for residue monitoring to ensure food safety and environmental quality. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a widely adopted sample preparation technique for the analysis of pesticide residues in various food and environmental samples.[3][4][5] This approach significantly simplifies the extraction and cleanup process, offering high analyte recoveries and good reproducibility while minimizing solvent consumption.

These application notes provide a detailed protocol for the extraction of this compound from complex matrices using the QuEChERS method, followed by analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC).

Principle of the QuEChERS Method

The QuEChERS method involves two main steps: an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. Initially, the sample is homogenized and then extracted with acetonitrile in the presence of salts (commonly magnesium sulfate and sodium chloride or a citrate buffer system) to induce phase separation and drive the pesticides into the organic layer. Subsequently, an aliquot of the acetonitrile extract is subjected to a d-SPE cleanup by mixing with a combination of sorbents to remove interfering matrix components such as pigments, lipids, and sugars before instrumental analysis.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), HPLC grade or equivalent.

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate. Alternatively, pre-packaged QuEChERS extraction salt packets (e.g., for AOAC 2007.01 or EN 15662 methods) are recommended for convenience and consistency.

  • d-SPE Sorbents: Primary secondary amine (PSA), C18, and graphitized carbon black (GCB) may be used depending on the matrix. Pre-packaged d-SPE tubes are also available.

  • Equipment: High-speed homogenizer, centrifuge capable of at least 3000 rcf, vortex mixer, 50 mL and 2 mL centrifuge tubes, analytical balance, and appropriate glassware.

2. Sample Preparation and Homogenization

  • For solid samples such as fruits, vegetables, or soil, a representative portion of the sample should be thoroughly homogenized to a consistent particle size. For dry samples, a hydration step may be necessary by adding a specific amount of water before extraction.

  • Care should be taken to avoid heating the sample during homogenization, as some pesticides can be volatile.

3. Extraction Procedure (Based on EN 15662 Method)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Shake vigorously for 1 minute. An automated shaker can be used for consistency.

  • Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube for 5 minutes at ≥3000 rcf. This will result in the separation of the sample into a top organic layer (acetonitrile extract), a middle solid sample layer, and a bottom aqueous layer.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube. The composition of the d-SPE tube will depend on the matrix. For general purpose, a tube containing PSA and MgSO₄ is common. For matrices with high pigment content, GCB may be included, and for those with high fat content, C18 may be added.

  • Vortex the d-SPE tube for 30 seconds to 1 minute.

  • Centrifuge for 2-5 minutes at a high speed (e.g., ≥5000 rcf).

  • The resulting supernatant is the final extract. Transfer it to an autosampler vial for analysis by LC-MS/MS or other suitable analytical instrumentation. For LC-MS/MS analysis, the extract may be diluted with the mobile phase.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound extraction using methods based on or similar to QuEChERS from various studies.

MatrixSpiking Level (ppm)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (ppm)Analytical Method
Radishes0.1 - 0.381.9 - 82.63.5 - 9.0Not ReportedHPLC-FLD
Bamboo Sprouts0.282.54.40.05HPLC-FLD
Oranges, Carrots, Spinach0.02 - 1.070 - 130< 20< 0.01LC-MS/MS

Note: The data for oranges, carrots, and spinach represents the general performance of the validated QuEChERS method for a large number of pesticides, including this compound, as reported in a collaborative study. The data for radishes and bamboo sprouts was obtained using a method with a similar extraction and cleanup philosophy but may not be a standard QuEChERS protocol.

Method Validation Considerations

For reliable quantification, the QuEChERS method for this compound should be validated according to established guidelines (e.g., SANTE/11312/2021). Key validation parameters include:

  • Linearity: Assessed by analyzing matrix-matched calibration standards at multiple concentration levels.

  • Accuracy (Recovery): Determined by analyzing spiked blank samples at different concentrations. Recoveries are typically expected to be within 70-120%.

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate analyses, which should ideally be ≤20%.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

  • Matrix Effects: The influence of co-extracted matrix components on the analyte signal should be evaluated to avoid under- or overestimation of the residue concentration.

Visualizations

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize Homogenize Sample (e.g., 10g) Add_ACN Add Acetonitrile (e.g., 10 mL) Homogenize->Add_ACN Place in 50 mL tube Shake1 Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Extraction Salts Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (≥3000 rcf, 5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer Aliquot of Acetonitrile Extract (e.g., 1 mL) Centrifuge1->Transfer_Supernatant Phase Separation Add_dSPE Add to d-SPE Tube (PSA, C18, GCB as needed) Transfer_Supernatant->Add_dSPE Vortex Vortex (30-60 sec) Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Collect Supernatant (Final Extract) Centrifuge2->Final_Extract Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Final_Extract->Analysis

Caption: Workflow of the QuEChERS method for this compound extraction.

References

Application Note: Fluorescent Detection of Butocarboxim Using Post-Column Derivatization with o-Phthalaldehyde (OPA)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butocarboxim is a systemic insecticide belonging to the carbamate class, utilized for the control of sucking insects in various agricultural settings.[1] The monitoring of its residues in food products is crucial for ensuring consumer safety and regulatory compliance. This application note details a sensitive and selective method for the determination of this compound in agricultural products using High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization and fluorescence detection.[2][3]

The methodology is based on the separation of this compound using a reversed-phase HPLC column.[2] Post-separation, the analyte is hydrolyzed under alkaline conditions at an elevated temperature to yield methylamine. This primary amine then reacts with o-phthalaldehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol, to form a highly fluorescent isoindole derivative. The resulting fluorophore is subsequently detected by a fluorescence detector, providing high sensitivity and selectivity for the quantification of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of this compound using the described method.

ParameterValueReference
Retention Time 14.1 min
Excitation Wavelength (λex) 340 nm
Emission Wavelength (λem) 455 nm
Limit of Detection (LOD) 0.05 ppm
Limit of Quantification (LOQ) Not explicitly stated, but typically 3-5 times the LOD.
Average Recovery 81.9 - 82.6%

Experimental Workflow

The overall experimental process for the determination of this compound is depicted in the following workflow diagram.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Post-Column Derivatization cluster_3 Detection & Data Analysis Extraction Extraction with Acetone Concentration Concentration of Extract Extraction->Concentration Partitioning Liquid-Liquid Partitioning (n-hexane/dichloromethane) Concentration->Partitioning Cleanup Solid Phase Extraction (Aminopropyl Cartridge) Partitioning->Cleanup HPLC_Separation HPLC Separation (Reversed-Phase) Cleanup->HPLC_Separation Hydrolysis Alkaline Hydrolysis (90°C) HPLC_Separation->Hydrolysis OPA_Reaction Reaction with OPA/ 2-Mercaptoethanol Hydrolysis->OPA_Reaction Fluorescence_Detection Fluorescence Detection (Ex: 340 nm, Em: 455 nm) OPA_Reaction->Fluorescence_Detection Data_Analysis Data Acquisition & Quantification Fluorescence_Detection->Data_Analysis

Figure 1: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

1. Reagent and Standard Preparation

  • This compound Standard Stock Solution (100 ppm): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol. Store at 4°C. Working standards can be prepared by diluting the stock solution with the mobile phase.

  • Mobile Phase (Acetonitrile:Water, 25:75, v/v): Mix 250 mL of HPLC-grade acetonitrile with 750 mL of deionized water. Degas the solution before use.

  • Hydrolysis Reagent (0.05 N Sodium Hydroxide): Dissolve 2 g of sodium hydroxide in 1 L of deionized water.

  • OPA Reagent:

    • Borate Buffer (0.05 M): Dissolve 19.1 g of disodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) in 1 L of deionized water, heating if necessary. Allow to cool to room temperature.

    • OPA Stock Solution: Dissolve 500 mg of o-phthalaldehyde in 10 mL of methanol.

    • Final OPA Reagent: Dilute the OPA stock solution to 1 L with the 0.05 M borate buffer. Filter the solution through a 0.45 µm membrane. Add 1 mL of 2-mercaptoethanol to the final solution.

2. Sample Preparation Protocol

This protocol is adapted for agricultural products such as radishes and bamboo sprouts.

  • Extraction: Homogenize a representative sample of the agricultural product. Weigh 20 g of the homogenized sample and extract with 100 mL of acetone by blending at high speed for 2 minutes.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning:

    • Dissolve the residue in 100 mL of 1% sodium chloride solution.

    • Transfer the solution to a separatory funnel and partition twice with 50 mL portions of n-hexane. Discard the n-hexane layers.

    • Extract the aqueous phase three times with 50 mL portions of dichloromethane.

  • Solvent Exchange and Cleanup:

    • Combine the dichloromethane extracts and evaporate to a volume of approximately 2 mL.

    • Pass the concentrated extract through an aminopropyl solid-phase extraction (SPE) cartridge, previously conditioned with dichloromethane.

    • Elute the cartridge with a suitable solvent (e.g., a mixture of dichloromethane and methanol).

    • Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

3. HPLC and Post-Column Derivatization Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, post-column derivatization unit, and fluorescence detector.

  • Column: Lichrospher 60 RP-Select B (or equivalent), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Acetonitrile:Water (25:75, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Post-Column Derivatization System:

    • Hydrolysis Reagent Flow Rate: 0.5 mL/min.

    • Reaction Coil 1 (Hydrolysis): 10 m x 0.5 mm i.d., maintained at 90°C.

    • OPA Reagent Flow Rate: 0.5 mL/min.

    • Reaction Coil 2 (OPA Reaction): 10 m x 0.5 mm i.d., at ambient temperature.

  • Fluorescence Detector:

    • Excitation Wavelength: 340 nm.

    • Emission Wavelength: 455 nm.

Chemical Reaction Pathway

The post-column derivatization of this compound involves a two-step reaction. First, this compound is hydrolyzed under alkaline conditions to yield methylamine. Subsequently, methylamine reacts with OPA and 2-mercaptoethanol to form a fluorescent isoindole derivative.

G cluster_0 Step 1: Alkaline Hydrolysis cluster_1 Step 2: OPA Derivatization This compound This compound Methylamine Methylamine This compound->Methylamine NaOH, 90°C Fluorescent_Product Fluorescent Isoindole Derivative Methylamine->Fluorescent_Product OPA o-Phthalaldehyde (OPA) OPA->Fluorescent_Product Thiol 2-Mercaptoethanol Thiol->Fluorescent_Product

Figure 2: Chemical reaction pathway for this compound derivatization.

This detailed application note provides a comprehensive protocol for the analysis of this compound using HPLC with post-column OPA derivatization and fluorescence detection. The method is demonstrated to be robust, sensitive, and suitable for the routine analysis of this compound residues in agricultural matrices.

References

Rapid Screening of Butocarboxim and Other Pesticides in Food Matrices by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing use of pesticides in agriculture necessitates robust and efficient analytical methods to ensure food safety and compliance with regulatory limits. Butocarboxim, a systemic insecticide, and its metabolites, along with a wide range of other pesticides, can be present in various food commodities. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard for pesticide residue analysis due to its high sensitivity, selectivity, and speed. This application note provides a detailed protocol for the rapid screening and quantification of this compound and other pesticides in diverse food matrices using a UPLC-MS/MS system. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which simplifies the extraction and cleanup process, enabling high-throughput analysis.

Experimental Protocols

This section details the complete workflow from sample preparation to UPLC-MS/MS analysis for the determination of this compound and other pesticide residues.

Sample Preparation: QuEChERS Method

The QuEChERS method is a simple and effective two-step process involving extraction and cleanup.[1]

Materials:

  • Homogenized sample (e.g., fruits, vegetables)

  • Acetonitrile (ACN)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for pigmented samples

  • 50 mL and 15 mL centrifuge tubes

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate citrate buffering salts.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing MgSO₄ and PSA (and C18 or GCB if necessary for the matrix).

    • Shake for 30 seconds.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

    • The resulting supernatant is the final extract for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Column: A reverse-phase column, such as a BEH C18 column (e.g., 1.7 µm, 2.1 x 100 mm), is commonly used.[2]

UPLC Conditions:

ParameterValue
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 5 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Methanol with 5 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 2 min.

MS/MS Conditions:

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode using electrospray ionization (ESI) in positive mode. Specific MRM transitions for this compound and its sulfoxide metabolite are provided below.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 223.0106.0166.0
This compound sulfoxide 207.0132.075.0

Note: The collision energy and other compound-specific parameters should be optimized for the specific instrument used.

Data Presentation: Quantitative Performance

The following table summarizes representative quantitative data for this compound and other selected pesticides obtained using the described UPLC-MS/MS method. The values for Limit of Quantification (LOQ) and recovery are indicative and may vary depending on the matrix and instrumentation.

PesticideMatrixLOQ (µg/kg)Recovery (%)RSD (%)
This compound Various1085 - 110< 15
This compound sulfoxide Various1080 - 115< 15
Carbendazim Fruits & Vegetables1090 - 105< 10
Imidacloprid Cereals1088 - 112< 15
Myclobutanil Fruits1092 - 108< 10
Thiabendazole Citrus Fruits1085 - 110< 15

Data is compiled from various sources and represents typical performance.[3][4]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol from sample reception to final data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample_receipt Sample Receipt (Fruits, Vegetables, etc.) homogenization Homogenization sample_receipt->homogenization extraction QuEChERS Extraction (Acetonitrile & Salts) homogenization->extraction cleanup d-SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup final_extract Final Extract cleanup->final_extract uplc_separation UPLC Separation (C18 Column) final_extract->uplc_separation msms_detection MS/MS Detection (MRM Mode) uplc_separation->msms_detection data_acquisition Data Acquisition msms_detection->data_acquisition quantification Quantification & Confirmation data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for pesticide residue analysis.

Conclusion

The described UPLC-MS/MS method, incorporating the QuEChERS sample preparation protocol, provides a rapid, sensitive, and reliable approach for the screening and quantification of this compound and a diverse range of other pesticides in various food matrices. The method is suitable for high-throughput laboratories and can be readily adapted for the analysis of numerous pesticide residues to ensure food safety and regulatory compliance. The provided protocols and performance data serve as a valuable resource for researchers and scientists in the field of food safety and analytical chemistry.

References

Application Notes and Protocols for Bioassaying Butocarboxim Efficacy on Insects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butocarboxim is a systemic carbamate insecticide effective against a range of sucking insects.[1][2] Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.[1][2][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

These application notes provide detailed protocols for conducting bioassays to determine the efficacy of this compound against target insect pests, with a focus on the Green Peach Aphid (Myzus persicae), a common agricultural pest. The described methods include rearing of the target insect, preparation of this compound solutions, and various bioassay procedures such as leaf-dip, systemic, and artificial diet-based assays. Furthermore, this document outlines the procedures for data collection and analysis to determine key toxicological endpoints like the median lethal concentration (LC50).

Materials and Reagents

  • Insect Culture: A healthy, age-synchronized culture of the target insect (e.g., Myzus persicae).

  • Host Plants: Young, healthy plants for insect rearing and for use in bioassays (e.g., Chinese cabbage, Brassica rapa).

  • This compound: Technical grade (95-99% purity).

  • Solvents: Acetone (analytical grade) for preparing stock solutions.

  • Wetting Agent: A non-ionic surfactant (e.g., Triton X-100) to ensure even spreading of the insecticide solution on leaf surfaces.

  • Artificial Diet Components: For diet-based bioassays (see Protocol 4 for recipe).

  • Laboratory Glassware: Volumetric flasks, beakers, graduated cylinders, pipettes.

  • Bioassay Arenas: Petri dishes (various sizes), ventilated plastic boxes, or custom-made clip cages.

  • Other Equipment: Fine artist's paintbrushes for handling insects, Parafilm®, filter paper, binocular microscope, analytical balance, magnetic stirrer, environmental growth chamber.

Experimental Protocols

Protocol 1: Rearing of Myzus persicae

A continuous and healthy supply of test insects is crucial for reliable bioassay results.

Method 1: Host Plant Rearing

  • Host Plant Cultivation: Grow Chinese cabbage plants from seed in pots with sterilized soil. Maintain plants in a separate, insect-free growth chamber at 22-25°C with a 16:8 hour (light:dark) photoperiod.

  • Initiating the Colony: Introduce adult apterous (wingless) Myzus persicae onto young, healthy cabbage plants (3-4 weeks old).

  • Colony Maintenance: Confine the aphids to the plants using fine mesh cages to prevent escape and contamination.

  • Synchronization: To obtain age-synchronized aphids for bioassays, place several adult aphids on a fresh, uninfested leaf for 24 hours. After 24 hours, remove the adults, leaving behind the newly deposited nymphs. These nymphs will develop synchronously and can be used for experiments at the desired age/instar.

  • Environmental Conditions: Maintain the aphid colony at a mean temperature of 22°C, approximately 70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

Method 2: Artificial Diet Rearing

For certain experimental setups, rearing aphids on an artificial diet can be advantageous.

  • Diet Preparation: Prepare the artificial diet as described in Protocol 4.

  • Diet Sachets: Create a feeding sachet by stretching two layers of Parafilm® over a small cylindrical container (e.g., a plastic vial cap). Pipette the liquid diet between the two layers.

  • Aphid Transfer: Carefully transfer aphids onto the surface of the Parafilm® sachet using a fine paintbrush.

  • Maintenance: Keep the diet-reared aphids in a controlled environment (18-20°C, 16:8 L:D photoperiod). The diet sachets should be replaced every 2-3 days to prevent microbial contamination and nutrient degradation.

Protocol 2: Preparation of this compound Solutions

Accurate preparation of test solutions is critical for dose-response studies.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of technical grade this compound using an analytical balance.

    • Dissolve the this compound in acetone to prepare a high-concentration stock solution (e.g., 10,000 µg/mL). Store the stock solution in a tightly sealed glass vial at 4°C.

    • Correction for Purity: Adjust the initial weight of the technical grade insecticide to account for its purity using the following formula: Weight to use = (Desired concentration x Desired volume) / (% purity / 100)

  • Serial Dilutions:

    • Prepare a series of dilutions from the stock solution using distilled water. It is recommended to perform a preliminary range-finding experiment with widely spaced concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) to determine the approximate range of concentrations that cause between 10% and 90% mortality.

    • Based on the range-finding results, prepare at least five to seven test concentrations for the definitive bioassay.

    • For leaf-dip and systemic assays, add a wetting agent (e.g., 0.01% Triton X-100) to the final aqueous dilutions to ensure uniform coverage.

    • A control group treated only with distilled water (and the wetting agent, if used) must be included in every experiment.

Protocol 3: Leaf-Dip Bioassay for Contact Efficacy

This method is suitable for assessing the contact toxicity of this compound.

  • Leaf Disc Preparation: Excise leaf discs (e.g., 2-3 cm diameter) from fresh, untreated Chinese cabbage leaves.

  • Treatment Application:

    • Hold a leaf disc with forceps and dip it into a this compound test solution for 10-30 seconds, ensuring complete immersion.

    • Place the dipped leaf discs on a paper towel to air dry for approximately one hour.

  • Bioassay Setup:

    • Prepare Petri dishes containing a layer of 1% agar to maintain leaf turgidity.

    • Once dry, place one treated leaf disc (abaxial surface facing up) into each Petri dish.

  • Insect Infestation:

    • Carefully transfer a known number of age-synchronized adult or nymph aphids (e.g., 10-20 per disc) onto each leaf disc using a fine paintbrush.

  • Incubation: Seal the Petri dishes with their lids (which should have small ventilation holes) and place them in a growth chamber under the same conditions used for rearing.

  • Mortality Assessment:

    • Assess aphid mortality at 24, 48, and 72 hours after infestation.

    • Aphids that are unable to make coordinated movements when gently prodded with a fine brush are considered dead.

    • A minimum of three replicates should be performed for each concentration and the control.

Protocol 4: Artificial Diet Bioassay for Ingestion Efficacy

This method assesses the toxicity of this compound upon ingestion.

  • Artificial Diet Preparation:

    • Prepare a basal artificial diet for Myzus persicae. A common recipe includes:

      • Sucrose: 15 g

      • A mixture of essential amino acids and vitamins dissolved in 100 mL of ultrapure water.

  • Incorporation of this compound:

    • Prepare the desired concentrations of this compound in the liquid artificial diet. Ensure the final concentration of any solvent used to dissolve the this compound is minimal and non-toxic to the aphids (a solvent-only control should be included).

  • Bioassay Setup:

    • Prepare diet sachets as described in Protocol 1, Method 2, using the this compound-laced diets.

    • Place a known number of age-synchronized aphids (e.g., 10-20) in a small, ventilated container.

    • Cover the container with the diet sachet.

  • Incubation and Assessment:

    • Incubate the bioassay units under controlled conditions.

    • Record mortality at 24, 48, and 72-hour intervals.

Protocol 5: Systemic Bioassay via Root Drench

This method evaluates the systemic activity of this compound.

  • Plant Preparation: Use young, potted Chinese cabbage plants.

  • Treatment Application:

    • Drench the soil of each pot with a specific volume of the prepared this compound solutions.

    • The control group should be drenched with the same volume of water (and wetting agent, if applicable).

  • Insect Infestation:

    • After 24 hours to allow for the systemic uptake of the insecticide, confine a known number of adult aphids (e.g., 20-30) on a leaf of each treated plant using a clip cage.

  • Incubation and Assessment:

    • Maintain the plants in a growth chamber.

    • Assess aphid mortality within the clip cages at 24, 48, and 72 hours.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Mortality of Myzus persicae in a Leaf-Dip Bioassay with this compound (72 hours)

This compound Concentration (µg/mL)Number of Insects Tested (n)Number of Dead InsectsPercent Mortality (%)Corrected Percent Mortality (%)*
0 (Control)6035.0-
0.160915.010.5
0.5602541.738.6
1.0603863.361.4
5.0605591.791.3
10.0605998.398.2

*Corrected for control mortality using Abbott's formula.

Table 2: Probit Analysis Results for this compound against Myzus persicae

Bioassay MethodTime Point (hours)LC50 (µg/mL)95% Confidence LimitsSlope ± SEChi-Square (χ²)
Leaf-Dip720.850.65 - 1.102.5 ± 0.33.2
Artificial Diet721.200.95 - 1.522.8 ± 0.42.8
Systemic720.600.48 - 0.752.3 ± 0.24.1

Data Analysis

  • Mortality Correction: If the mortality in the control group is between 5% and 20%, correct the mortality data for all treatments using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] x 100 Where 'n' is the number of insects, 'T' is the treated group, and 'C' is the control group. Experiments with control mortality exceeding 20% should be discarded.

  • Probit Analysis: Use probit analysis to determine the LC50 value, which is the concentration of the insecticide that is lethal to 50% of the test population. This analysis transforms the sigmoidal dose-response curve into a straight line, allowing for the calculation of the LC50 and its 95% confidence intervals. Several statistical software packages are available for this analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_bioassay Bioassay Phase cluster_analysis Analysis Phase rearing Insect Rearing (Myzus persicae) leaf_dip Leaf-Dip Assay rearing->leaf_dip Age-synchronized insects diet_assay Artificial Diet Assay rearing->diet_assay Age-synchronized insects systemic_assay Systemic Assay rearing->systemic_assay Age-synchronized insects solution_prep This compound Solution Preparation solution_prep->leaf_dip Test solutions solution_prep->diet_assay Test solutions solution_prep->systemic_assay Test solutions data_collection Mortality Data Collection (24, 48, 72h) leaf_dip->data_collection diet_assay->data_collection systemic_assay->data_collection probit_analysis Probit Analysis (LC50 Calculation) data_collection->probit_analysis results Results & Interpretation probit_analysis->results

Caption: Experimental workflow for this compound bioassay.

signaling_pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds to Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Nerve_Impulse Continuous Nerve Impulse AChR->Nerve_Impulse Activates This compound This compound This compound->AChE Inhibits

References

Application Note: Solid-Phase Extraction (SPE) Cleanup for Butocarboxim in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butocarboxim is a systemic carbamate insecticide used to control a variety of sucking insects in agriculture.[1][2] Its high solubility in water increases the potential for contamination of surface and groundwater sources, making its monitoring in environmental water samples crucial.[2] The analysis of trace levels of pesticides in complex matrices like water requires an effective sample preparation step to remove interferences and concentrate the analyte.

Solid-phase extraction (SPE) is a robust and widely adopted technique for the cleanup and concentration of organic analytes from aqueous samples.[3][4] This application note provides a detailed protocol for the extraction and cleanup of this compound from water samples using polymeric reversed-phase SPE cartridges, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes a reversed-phase SPE mechanism. The water sample is passed through a polymeric sorbent cartridge that has a high affinity for moderately polar to nonpolar compounds. This compound, a semi-polar molecule, is retained on the sorbent while more polar matrix components like salts and humic substances are washed away. The retained this compound is then eluted from the cartridge using a small volume of an organic solvent. This process effectively isolates the analyte from interferences and concentrates it, leading to enhanced sensitivity and accuracy in the subsequent LC-MS/MS analysis.

Experimental Protocols

3.1. Materials and Reagents

  • Standards: this compound analytical standard (purity >99%).

  • Solvents: HPLC or MS-grade Methanol, Acetonitrile, and Water.

  • Reagents: Formic acid.

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB, 6 mL, 200 mg).

  • Labware: Glass vials, volumetric flasks, pipettes, 0.45 µm syringe filters.

3.2. Instrumentation

  • Solid-Phase Extraction Manifold.

  • Sample concentrator (e.g., nitrogen evaporator with a water bath).

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

3.3. Sample Preparation

  • Allow water samples to equilibrate to room temperature.

  • Filter the water sample through a 0.45 µm glass fiber filter to remove any particulate matter.

3.4. Solid-Phase Extraction (SPE) Protocol The following table details the step-by-step procedure for the SPE cleanup of this compound. This protocol is optimized for a 100 mL water sample.

Table 1: Detailed Solid-Phase Extraction Protocol for this compound

StepProcedureDetails & Rationale
1. Conditioning Pass 5 mL of Methanol through the SPE cartridge.Wets the sorbent and activates the functional groups for consistent interaction with the analyte.
2. Equilibration Pass 5 mL of deionized water through the cartridge.Prepares the sorbent with a solvent similar to the sample matrix to maximize analyte retention. Do not allow the sorbent to dry.
3. Sample Loading Load 100 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.The analyte is retained on the SPE sorbent while the bulk of the aqueous matrix passes through.
4. Washing Pass 5 mL of deionized water through the cartridge.Removes residual polar interferences that may have been co-retained without eluting the target analyte.
5. Drying Dry the cartridge under vacuum for 5-10 minutes.Removes excess water from the sorbent bed, which improves the efficiency of the subsequent elution step.
6. Elution Elute the retained this compound with two 3 mL aliquots of Methanol into a collection tube.A strong organic solvent disrupts the interaction between the analyte and the sorbent, releasing the analyte from the cartridge.
7. Concentration Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.Concentrates the analyte for increased sensitivity.
8. Reconstitution Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).Prepares the sample in a solvent compatible with the LC-MS/MS system for analysis.

3.5. LC-MS/MS Analytical Conditions

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Data and Expected Performance

The described SPE protocol, when coupled with LC-MS/MS, is expected to yield high-quality data suitable for trace-level environmental monitoring. The following table summarizes the expected performance characteristics of the method based on typical results for pesticide analysis in water.

Table 2: Expected Method Performance Characteristics

ParameterSpecification
Recovery 85 - 105%
Precision (RSD%) < 10%
Limit of Detection (LOD) < 3.0 µg/L
Limit of Quantification (LOQ) 5.0 - 10.0 µg/L

Visualized Workflows

The following diagrams illustrate the overall analytical workflow and the detailed SPE procedure.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis A 1. Collect Water Sample (100 mL) B 2. Filter Sample (0.45 µm filter) A->B C 3. Perform SPE Cleanup (See Protocol) B->C D 4. Evaporate & Reconstitute in 1 mL C->D E 5. Analyze by LC-MS/MS D->E F 6. Quantify this compound E->F

Caption: Overall workflow from sample collection to final analysis.

SPE_Protocol cluster_conditioning Cartridge Preparation cluster_extraction Extraction cluster_elution Elution start Start SPE cond 1. Condition (5 mL Methanol) start->cond end Eluate to Analysis equil 2. Equilibrate (5 mL DI Water) cond->equil Keep sorbent wet load 3. Load Sample (100 mL at ~5 mL/min) equil->load wash 4. Wash (5 mL DI Water) load->wash dry 5. Dry Cartridge (5-10 min under vacuum) wash->dry elute 6. Elute this compound (2 x 3 mL Methanol) dry->elute elute->end

Caption: Detailed step-by-step solid-phase extraction protocol.

Conclusion

The solid-phase extraction method detailed in this application note provides an effective and reliable procedure for the cleanup and concentration of this compound from water samples. Utilizing a polymeric reversed-phase sorbent ensures high recovery and removal of matrix interferences. This sample preparation protocol, when integrated with a sensitive analytical technique such as LC-MS/MS, allows for the accurate quantification of this compound at trace levels, making it highly suitable for environmental monitoring and research applications.

References

Application Notes and Protocols for Butocarboxim in the Control of Cotton Whiteflies (Bemisia tabaci)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butocarboxim is a systemic carbamate insecticide effective against a range of sucking insects.[1][2] Its primary application in cotton cultivation is the management of whitefly populations, particularly Bemisia tabaci, which can cause significant economic damage through direct feeding and as a vector for plant viruses.[1] This document provides detailed application notes, safety protocols, and generalized experimental methodologies for research purposes.

Note on Data Availability: Extensive searches of publicly available scientific literature did not yield specific quantitative efficacy data from recent field trials of this compound against Bemisia tabaci in cotton. The experimental protocols provided herein are therefore generalized templates based on established methodologies for insecticide efficacy trials against this pest. Researchers are encouraged to use these protocols to generate specific dose-response and efficacy data for this compound formulations.

Chemical and Physical Properties

PropertyValue
Chemical Name3-(methylthio)-o-[(methylamino)carbonyl]oxime-2-butanone
CAS Number34681-10-2
Molecular FormulaC7H14N2O2S
Molecular Weight190.26 g/mol
FormulationTypically available as 25% or 50% Emulsifiable Concentrate (EC)
SolubilitySoluble in most organic solvents; low solubility in aliphatic hydrocarbons.
StabilityStable at pH 5-7, but hydrolyzes in the presence of strong acids and alkalis. It is stable to sunlight and oxygen.

Mode of Action: Acetylcholinesterase Inhibition

This compound functions as an acetylcholinesterase (AChE) inhibitor.[1] Acetylcholine is a critical neurotransmitter that transmits signals across cholinergic synapses in the insect's nervous system. After signal transmission, AChE rapidly breaks down acetylcholine to terminate the signal. This compound carbamylates the active site of AChE, rendering it inactive. This leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Enzymatic Breakdown & Inhibition ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Presynaptic Signal ACh_receptor Postsynaptic ACh Receptors ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Substrate nerve_impulse Nerve Impulse (Stimulation) ACh_receptor->nerve_impulse ACh_breakdown ACh Breakdown (Signal Termination) AChE->ACh_breakdown Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Inhibits Accumulation ACh Accumulation & Continuous Stimulation Inhibited_AChE->Accumulation Leads to Paralysis Paralysis & Death Accumulation->Paralysis

Figure 1. Signaling pathway of this compound's mode of action.

Safety and Handling Protocols

This compound is classified as highly hazardous (WHO Class Ib) and must be handled with extreme care.

4.1 Personal Protective Equipment (PPE)

  • Gloves: Wear chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves before use.

  • Eye Protection: Use tightly fitting safety goggles with side-shields.

  • Body Protection: Wear fire/flame-resistant and impervious clothing.

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. If exposure limits are exceeded or ventilation is inadequate, use a full-face respirator with appropriate cartridges.

4.2 Handling and Storage

  • Handle in a well-ventilated place.

  • Avoid contact with skin and eyes and inhalation of mist or vapors.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store in a cool, dry, and secure location, away from incompatible materials such as strong acids and alkalis.

4.3 First Aid Measures

  • If Swallowed: Immediately call a poison center or doctor.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If on Skin: Wash off with soap and plenty of water.

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound against Bemisia tabaci in cotton.

5.1 Laboratory Leaf-Dip Bioassay Protocol

This protocol is designed to determine the dose-response of this compound on adult whiteflies.

5.1.1 Materials

  • This compound formulation (e.g., 50% EC)

  • Distilled water

  • Surfactant (non-ionic, e.g., Triton X-100)

  • Cotton plants (free of pesticides)

  • Cages for rearing whiteflies

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Micropipettes

  • Glass beakers

5.1.2 Methodology

  • Insect Rearing: Maintain a healthy, age-standardized colony of Bemisia tabaci on cotton plants in a controlled environment (e.g., 25±2°C, 60±5% RH, 14:10 L:D photoperiod).

  • Preparation of Test Solutions: Prepare a stock solution of this compound. Create a series of five to seven serial dilutions ranging from a high concentration expected to cause 100% mortality to a low concentration causing minimal mortality. Include a control treatment with distilled water and surfactant only.

  • Leaf Preparation: Excise healthy, fully expanded cotton leaves. Dip each leaf into the respective test solution for 10-15 seconds with gentle agitation.

  • Exposure: Allow the treated leaves to air-dry completely. Place a treated leaf, abaxial side up, on moist filter paper in a Petri dish.

  • Insect Introduction: Collect adult whiteflies using an aspirator and introduce 20-30 adults into each Petri dish. Seal the dishes with a ventilated lid.

  • Incubation and Assessment: Incubate the Petri dishes under the same conditions as insect rearing. Assess mortality at 24, 48, and 72 hours post-treatment. Whiteflies that are unable to move when prodded gently with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Analyze the data using probit analysis to determine the LC50 and LC90 values.

5.2 Field Efficacy Trial Protocol

This protocol outlines a standard procedure for assessing this compound's performance under field conditions.

5.2.1 Experimental Design

  • Layout: Randomized Complete Block Design (RCBD) with at least four replications.

  • Plot Size: Each plot should be a minimum of 5m x 6m, with buffer zones between plots to prevent spray drift.

  • Treatments: Include multiple application rates of this compound, a negative control (water spray), and potentially a positive control (a standard insecticide with known efficacy). Recommended rates for carbamates often range from 0.3 to 3.5 kg active ingredient per hectare.[1]

5.2.2 Application Procedure

  • Timing: Apply treatments when the whitefly population reaches the Economic Threshold Level (ETL), which is often cited as approximately 6 adult whiteflies per leaf in the upper canopy.

  • Equipment: Use a calibrated sprayer (e.g., backpack sprayer) to ensure uniform coverage. Direct the spray towards the underside of the leaves where whitefly nymphs are prevalent.

  • Spray Volume: Use an appropriate spray volume (e.g., 400-600 L/ha) to ensure thorough coverage of the cotton canopy.

5.2.3 Data Collection and Sampling

  • Pre-treatment Count: Record the number of whitefly adults and nymphs per leaf from 10 randomly selected plants per plot one day before spraying.

  • Post-treatment Counts: Repeat the sampling at 3, 7, and 14 days after treatment (DAT).

  • Sampling Method:

    • Adults: Count adults on the 3rd or 4th fully expanded leaf from the top of the plant.

    • Nymphs: Use a leaf disk (e.g., 2 cm²) or count nymphs on a designated area of the leaf from the middle canopy of the plant under a microscope.

  • Yield Data: At the end of the season, harvest cotton from the central rows of each plot to determine the seed cotton yield ( kg/ha ).

5.2.4 Generalized Experimental Workflow

Field_Trial_Workflow start Start design Experimental Design (RCBD, 4 Replicates) start->design plots Plot Establishment (e.g., 5m x 6m with buffers) design->plots etl Monitor Whitefly Population (Reach ETL of ~6 adults/leaf) plots->etl etl->etl pre_count Pre-Treatment Sampling (-1 DAT) etl->pre_count Yes application Apply Treatments (this compound, Controls) pre_count->application post_count_3 Post-Treatment Sampling (3 DAT) application->post_count_3 post_count_7 Post-Treatment Sampling (7 DAT) post_count_3->post_count_7 post_count_14 Post-Treatment Sampling (14 DAT) post_count_7->post_count_14 harvest Harvest & Yield Measurement post_count_14->harvest analysis Data Analysis (ANOVA, Mean Separation) harvest->analysis end End analysis->end

References

Analytical standards and reference materials for Butocarboxim quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of Butocarboxim, a carbamate insecticide, using analytical standards and reference materials. The methodologies outlined are essential for residue analysis in agricultural products and environmental samples, ensuring regulatory compliance and food safety.

Analytical Standards and Reference Materials

High-purity analytical standards are critical for accurate quantification. Certified reference materials (CRMs) for this compound and its metabolites are available from various suppliers.

Available Reference Materials:

  • This compound: Offered as a neat solid or in solution (e.g., 100 µg/mL in acetonitrile)[1][2]. It is a synthetic carbamate used as a systemic insecticide for sucking insects[3][4].

  • This compound-sulfoxide: A metabolite of this compound, available as a high-purity reference material[5].

  • Butoxycarboxim: Another metabolite of this compound.

It is recommended to use certified reference materials to ensure traceability and accuracy of analytical results.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

A widely used method for this compound quantification involves HPLC with post-column derivatization and fluorescence detection. This method offers high sensitivity and selectivity for carbamate pesticides. This compound is a thermally labile compound, making HPLC a more suitable technique than Gas Chromatography (GC).

Experimental Protocol: HPLC with Post-Column Derivatization

This protocol is adapted from the method described by Tseng et al. (1999) for the analysis of this compound in agricultural products.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, and fluorescence detector.

  • Post-column reactor with a heating unit (90°C) and reaction loops.

  • Analytical column: Lichrospher 60 RP-Select B (5 µm, 250 x 4.0 mm i.d.) or equivalent.

Reagents and Standards:

  • Acetonitrile (LC grade)

  • Water (deionized)

  • Sodium hydroxide (0.05 N)

  • o-Phthaldialdehyde (OPA)/2-mercaptoethanol derivatization reagent

  • This compound certified reference standard

  • Sodium chloride

  • Dichloromethane

  • n-Hexane

  • Acetone (residue grade)

  • Anhydrous sodium sulfate

  • Aminopropyl solid-phase extraction (SPE) cartridges

Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) by accurately weighing the reference standard and dissolving it in a suitable solvent like methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1 to 8 µg/mL).

Sample Preparation (for Agricultural Products):

  • Extraction: Homogenize the sample and extract with acetone.

  • Concentration: Concentrate the acetone extract using a rotary evaporator at 35-40°C.

  • Liquid-Liquid Partitioning: Dissolve the residue in a 10% sodium chloride solution and partition with n-hexane to remove nonpolar co-extractives. Collect the aqueous phase.

  • Dichloromethane Extraction: Extract the aqueous phase twice with dichloromethane.

  • Evaporation and Reconstitution: Evaporate the dichloromethane extract and dissolve the residue in a small volume of dichloromethane.

  • Solid-Phase Extraction (SPE) Cleanup: Pass the reconstituted extract through an aminopropyl SPE cartridge for cleanup.

  • Final Preparation: Elute the cartridge with dichloromethane, evaporate the eluate to dryness, and dissolve the final residue in acetonitrile for HPLC analysis.

HPLC Conditions:

ParameterValue
Mobile Phase Acetonitrile:Water (25:75, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Lichrospher 60 RP-Select B (5 µm, 250 x 4.0 mm i.d.)
Post-Column Reagent 1 0.05 N Sodium Hydroxide at 0.5 mL/min
Post-Column Reagent 2 OPA/2-mercaptoethanol solution at 0.5 mL/min
Reaction Temperature 90°C
Fluorescence Detection Excitation: 340 nm, Emission: 455 nm

Data Analysis:

  • Identify this compound by comparing the retention time of the peak in the sample chromatogram with that of the standard.

  • Quantify the concentration using a calibration curve generated from the peak areas of the standards.

Quantitative Data Summary

The following table summarizes the performance of the described HPLC method.

ParameterRadishesBamboo Sprouts
Spike Level (ppm) 0.1 - 0.30.2
Average Recovery (%) 81.9 - 82.682.5
Coefficient of Variation (%) 3.5 - 9.04.4
Limit of Detection (LOD) 0.05 ppm0.05 ppm

Alternative Quantification Methods

While HPLC with post-column derivatization is a robust method, other techniques can also be employed for this compound analysis.

  • Gas Chromatography (GC): Pre-column derivatization followed by GC has been reported. However, this compound's thermal lability can be a challenge. A GC method for intact determination of this compound and its metabolites has been described using a thermionic specific detector (TSD) and a low-load liquid phase column to avoid thermal breakdown.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity and is suitable for multi-residue analysis of pesticides, including this compound. The use of triggered Multiple Reaction Monitoring (tMRM) can increase confidence in analyte identification.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Agricultural Product Sample Extraction Extraction with Acetone Sample->Extraction Concentration Concentration Extraction->Concentration Partitioning Liquid-Liquid Partitioning (n-Hexane) Concentration->Partitioning DCM_Extraction Dichloromethane Extraction Partitioning->DCM_Extraction SPE SPE Cleanup (Aminopropyl Cartridge) DCM_Extraction->SPE Final_Sample Final Sample in Acetonitrile SPE->Final_Sample HPLC_Injection HPLC Injection Final_Sample->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Post_Column Post-Column Derivatization (NaOH, OPA, 90°C) Separation->Post_Column Detection Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Post_Column->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: Workflow for this compound analysis in agricultural products.

Metabolic Pathway of this compound

This compound is metabolized in mammals primarily through oxidation to this compound-sulfoxide and subsequently to Butoxycarboxim, which are then excreted.

G This compound This compound (C7H14N2O2S) Sulfoxide This compound-sulfoxide (C7H14N2O3S) This compound->Sulfoxide Oxidation Sulfone Butoxycarboxim (this compound-sulfone) (C7H14N2O4S) Sulfoxide->Sulfone Oxidation Excretion Excretion Sulfone->Excretion

Caption: Metabolic pathway of this compound in mammals.

References

Application Note: Enhanced Sample Clean-up for Butocarboxim Analysis Using Aminopropyl Solid-Phase Extraction Cartridges

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in pesticide residue analysis.

Abstract

This application note details a robust and efficient method for the clean-up of agricultural samples prior to the analysis of Butocarboxim, a carbamate insecticide. The protocol utilizes aminopropyl-bonded silica solid-phase extraction (SPE) cartridges to effectively remove interfering matrix components, leading to improved analytical accuracy and prolonged instrument life. The described methodology is particularly suited for complex matrices such as radish and bamboo sprouts and demonstrates high recovery rates and a clean sample background, making it ideal for routine analysis in food safety and environmental monitoring laboratories.

Introduction

This compound is a systemic insecticide used to control sucking insects on various crops.[1] Its determination in agricultural products is crucial for ensuring food safety and regulatory compliance. However, the analysis of this compound in complex sample matrices is often challenging due to the presence of co-extractive interferences that can affect the accuracy and sensitivity of analytical methods like High-Performance Liquid Chromatography (HPLC).[1]

Solid-phase extraction (SPE) is a widely used sample preparation technique for the clean-up and concentration of analytes from complex mixtures.[2] Aminopropyl (NH2) bonded silica is a polar sorbent that can be used for both polar and anion exchange interactions.[3] This makes it particularly effective for the clean-up of pesticide residues from various food matrices. This application note provides a detailed protocol for the use of aminopropyl SPE cartridges for the efficient clean-up of this compound from agricultural samples, leading to reliable and reproducible analytical results.

Principle of Aminopropyl SPE Clean-up

Aminopropyl SPE cartridges contain a silica-based sorbent functionalized with aminopropyl groups. This stationary phase is moderately polar and can interact with analytes through hydrogen bonding. In a non-polar solvent, the polar aminopropyl groups can retain polar analytes. Furthermore, the amino group can act as a weak anion exchanger in aqueous solutions with a pH below 8, allowing for the retention of acidic compounds.

For this compound analysis, the aminopropyl cartridge is used in a normal-phase mechanism. The sample extract, dissolved in a non-polar solvent like dichloromethane, is loaded onto the cartridge. The polar functional groups of the aminopropyl sorbent retain polar interfering substances from the sample matrix, while the less polar this compound is eluted with a suitable solvent. This process results in a cleaner sample extract, which minimizes matrix effects in the subsequent chromatographic analysis.

Quantitative Data Summary

The following table summarizes the recovery data for this compound from spiked agricultural samples after clean-up with an aminopropyl SPE cartridge. The data demonstrates the high efficiency of the method.

Sample MatrixSpiking Level (ppm)Average Recovery (%)
Radish0.1 - 0.381.9 - 82.6
Bamboo Sprouts0.281.9 - 82.6

Data sourced from Jou et al., 1999.

Experimental Protocols

This section provides a detailed step-by-step protocol for the extraction and clean-up of this compound from agricultural samples using an aminopropyl SPE cartridge.

Reagents and Materials
  • This compound standard

  • Acetone (analytical grade)

  • n-Hexane (analytical grade)

  • Dichloromethane (analytical grade)

  • Acetonitrile (HPLC grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate

  • Aminopropyl SPE cartridges (500 mg, 3 mL)

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Vortex mixer

  • Centrifuge

Sample Extraction
  • Weigh 20 g of a homogenized sample into a blender jar.

  • Add 80 mL of acetone and blend at high speed for 3 minutes.

  • Filter the extract through Whatman No. 1 filter paper.

  • Wash the blender jar and the filter cake with 40 mL of acetone and combine the filtrates.

  • Concentrate the filtrate to near dryness using a rotary evaporator at 35-40°C.

  • Dissolve the residue in 50 mL of 10% sodium chloride solution.

  • Transfer the solution to a separatory funnel and partition with 30 mL of n-hexane for 1 minute to remove non-polar interferences. Discard the n-hexane layer.

  • Extract the aqueous phase twice with 40 mL of dichloromethane for 2 minutes each.

  • Combine the dichloromethane layers and pass them through anhydrous sodium sulfate to remove any residual water.

  • Evaporate the dichloromethane extract to dryness using a rotary evaporator at 35-40°C.

Aminopropyl SPE Cartridge Clean-up
  • Cartridge Conditioning: Rinse the aminopropyl SPE cartridge with 5 mL of dichloromethane.

  • Sample Loading: Dissolve the residue from the extraction step in 2 mL of dichloromethane and apply it to the conditioned cartridge.

  • Elution: Elute the cartridge with 10 mL of dichloromethane and collect the eluate.

  • Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the dry residue in 1 mL of acetonitrile and filter through a 0.45 µm filter before HPLC analysis.

HPLC Analysis
  • Column: Lichrospher 60 RP-Select B

  • Mobile Phase: Acetonitrile:Water (25:75, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: Post-column derivatization with o-phthaldialdehyde (OPA) and fluorescence detection (Excitation: 340 nm, Emission: 455 nm).

Visualizations

Experimental Workflow for this compound Sample Clean-up

experimental_workflow sample Homogenized Sample (20g) extraction Extraction with Acetone (80mL) sample->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 partitioning Liquid-Liquid Partitioning (10% NaCl, n-Hexane) concentration1->partitioning extraction_dcm Extraction with Dichloromethane (2x40mL) partitioning->extraction_dcm Aqueous Phase drying Drying with Anhydrous Na2SO4 extraction_dcm->drying concentration2 Concentration to Dryness drying->concentration2 sample_loading Sample Loading (Residue in 2mL Dichloromethane) concentration2->sample_loading spe_conditioning SPE Cartridge Conditioning (5mL Dichloromethane) elution Elution (10mL Dichloromethane) sample_loading->elution final_concentration Final Concentration to Dryness elution->final_concentration reconstitution Reconstitution in Acetonitrile (1mL) final_concentration->reconstitution analysis HPLC Analysis reconstitution->analysis

Caption: Workflow for this compound analysis.

Logical Relationship of Aminopropyl SPE Clean-up

spe_cleanup sample_extract Sample Extract in Dichloromethane (this compound + Polar Interferences) loading Sample Loading sample_extract->loading spe_cartridge Aminopropyl SPE Cartridge (Polar Stationary Phase) retention Retention of Polar Interferences (Hydrogen Bonding) spe_cartridge->retention Interferences elution Elution of this compound (Weakly Retained) spe_cartridge->elution Analyte loading->spe_cartridge clean_extract Clean Extract for Analysis (this compound) elution->clean_extract

Caption: Aminopropyl SPE clean-up mechanism.

Conclusion

The use of aminopropyl solid-phase extraction cartridges provides an effective and reliable method for the clean-up of this compound from complex agricultural matrices. The protocol outlined in this application note demonstrates high analyte recovery and the efficient removal of interfering substances, leading to improved chromatographic performance and data quality. This methodology is a valuable tool for laboratories performing routine pesticide residue analysis in the food and environmental sectors.

References

Troubleshooting & Optimization

Overcoming matrix effects in LC-MS/MS analysis of Butocarboxim

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Butocarboxim.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, providing step-by-step solutions to mitigate matrix effects and ensure data quality.

Q1: I am observing significant ion suppression or enhancement for this compound. What are the initial troubleshooting steps?

A1: Ion suppression or enhancement is a clear indicator of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound.[1][2] To troubleshoot this, follow these steps:

  • Verify the Extent of the Matrix Effect: Quantify the matrix effect by performing a post-extraction spike experiment. Compare the peak area of this compound in a standard solution to its peak area in a spiked, extracted blank matrix. The matrix effect can be calculated as:

    • ME (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[3]

  • Review Your Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.[4]

    • Are you using a cleanup step? If not, incorporate a cleanup technique like dispersive solid-phase extraction (d-SPE) or solid-phase extraction (SPE).

    • Is your cleanup adequate? For complex matrices, a simple cleanup may not be sufficient. Consider using different or multiple sorbents in your d-SPE step (e.g., PSA to remove organic acids, C18 to remove non-polar interferences, and GCB to remove pigments).

  • Dilute the Sample Extract: A simple and often effective strategy is to dilute the final sample extract. This reduces the concentration of interfering matrix components. However, ensure that the diluted concentration of this compound remains above the method's limit of quantitation (LOQ).

  • Optimize Chromatographic Separation: Improve the separation between this compound and interfering matrix components.

    • Adjust the gradient elution profile to better resolve the analyte peak from the regions of matrix interference.

    • Consider using a different column chemistry or a 2D-LC setup for highly complex matrices.

Frequently Asked Questions (FAQs)

Q2: What are matrix effects and how do they impact the analysis of this compound?

A2: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In the LC-MS/MS analysis of this compound, this can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.

Q3: What are the common sources of matrix effects in this compound analysis from agricultural and food samples?

A3: The sources of matrix effects are highly dependent on the sample type. Common interferences include:

  • Pigments: Chlorophylls and carotenoids in leafy greens and colorful fruits/vegetables.

  • Lipids and Fats: In high-fat samples like nuts or oily crops.

  • Sugars and Organic Acids: Prevalent in fruits and vegetables.

  • Salts and Polar Molecules: These often elute early in reverse-phase chromatography and can cause significant suppression.

Q4: How can I proactively minimize matrix effects during method development?

A4: During method development, several strategies can be employed to minimize potential matrix effects:

  • Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix (a sample of the same type that is free of this compound). This helps to compensate for signal suppression or enhancement as the standards and samples will be affected similarly.

  • Use of Internal Standards (IS): An internal standard is a compound with similar chemical properties to the analyte, added to all samples and standards. The ideal choice is a stable isotope-labeled (SIL) version of this compound, as it will have nearly identical retention time and ionization behavior, effectively correcting for matrix effects.

  • Thorough Sample Cleanup: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by d-SPE is a highly effective and widely used approach for pesticide analysis in food matrices. The choice of d-SPE sorbents is critical and should be tailored to the matrix.

Q5: What is the QuEChERS method and why is it recommended for this compound analysis?

A5: QuEChERS is a sample preparation technique that involves an initial extraction with acetonitrile followed by a salting-out step to partition the phases. A portion of the acetonitrile layer is then subjected to a cleanup step called dispersive solid-phase extraction (d-SPE). It is recommended because it is fast, simple, and provides good recoveries for a wide range of pesticides, including carbamates like this compound, across many different food matrices.

Q6: Should I be concerned about this compound metabolites?

A6: Yes. This compound can be metabolized or degrade into other compounds, such as this compound sulfoxide and Butoxycarboxim. These metabolites may have different toxicities and stabilities. When developing an analytical method, it is important to consider whether these metabolites should also be included in the analysis, as residue definitions for regulatory purposes may include the parent compound and its significant metabolites.

Data and Protocols

Quantitative Data Summary

The following table summarizes recovery data for this compound from different agricultural products using a specific HPLC method with sample cleanup.

MatrixSpiked Concentration (ppm)Average Recovery (%)Coefficient of Variation (%)Reference
Radishes0.1 - 0.381.9 - 82.63.5 - 9.0
Bamboo Sprouts0.282.54.4
Experimental Protocol: QuEChERS Method for this compound Analysis

This protocol describes a general QuEChERS (AOAC 2007.01 version) procedure suitable for the analysis of this compound in high-moisture food commodities.

1. Reagents and Materials

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing:

    • MgSO₄

    • Primary Secondary Amine (PSA)

    • C18 sorbent

  • 50 mL and 2 mL centrifuge tubes

  • Homogenizer/blender

  • Centrifuge

  • Vortex mixer

2. Sample Preparation and Extraction

  • Homogenize: Weigh 10-15 g of a representative sample and homogenize it.

  • Weigh Sample: Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add Solvent: Add 10 mL of acetonitrile to the tube.

  • Shake: Cap the tube and shake vigorously for 1 minute.

  • Add Salts: Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake and Centrifuge: Shake vigorously for 1 minute and then centrifuge at ≥3000 g for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup

  • Transfer Supernatant: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. This can be analyzed directly by LC-MS/MS or diluted with mobile phase if necessary.

4. LC-MS/MS Parameters (Example)

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Example MRM Transitions for Butoxycarboxim (a related compound):

    • Precursor Ion: 223.0 m/z

    • Product Ions: 106.0 m/z (quantifier), 166.0 m/z (qualifier).

Visualizations

Diagrams of Workflows and Logic

Caption: Troubleshooting workflow for addressing matrix effects.

QuEChERS_Workflow start_node 1. Homogenize Sample extraction_step 2. Weigh 10g into 50mL tube + 10mL Acetonitrile start_node->extraction_step shake1 3. Shake (1 min) extraction_step->shake1 salts 4. Add Extraction Salts (MgSO4, NaCl) shake1->salts shake_centrifuge 5. Shake (1 min) & Centrifuge (5 min) salts->shake_centrifuge supernatant 6. Collect Acetonitrile Supernatant (Raw Extract) shake_centrifuge->supernatant dspe 7. Transfer 1mL to d-SPE tube (containing MgSO4, PSA, C18) supernatant->dspe vortex_centrifuge 8. Vortex (30s) & Centrifuge (5 min) dspe->vortex_centrifuge final_extract 9. Final Extract for LC-MS/MS Analysis vortex_centrifuge->final_extract MatrixEffectStrategies cluster_prep Sample Preparation cluster_calib Calibration & Quantification cluster_chrom Chromatography Main Strategies to Overcome Matrix Effects Prep Improve Cleanup Main->Prep Calib Modify Calibration Main->Calib Chrom Optimize Separation Main->Chrom SPE Solid-Phase Extraction (SPE) Prep->SPE QuEChERS QuEChERS + d-SPE Prep->QuEChERS Dilution Sample Dilution Prep->Dilution MM Matrix-Matched Standards Calib->MM IS Internal Standards (SIL-IS) Calib->IS StdAdd Standard Addition Calib->StdAdd Gradient Gradient Modification Chrom->Gradient Column Change Column Chemistry Chrom->Column TwoDLC 2D-LC Chrom->TwoDLC

References

Improving extraction efficiency of Butocarboxim from soil and plant tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the extraction efficiency of Butocarboxim from soil and plant tissues. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the extraction and analysis of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery of this compound from Soil Samples High Organic Matter Content: this compound may bind strongly to organic components in the soil, reducing extraction efficiency.[1][2]- Optimize QuEChERS Method: Use a modified QuEChERS protocol with a higher proportion of polar solvent (e.g., acetonitrile) and consider adding a buffering agent to adjust the pH. An optimal condition for soils with high organic matter may involve using 6 g of MgSO₄ with 1.5 g of calcium acetate as the extraction reagent.[1]- Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has similar organic matter content to your samples to compensate for matrix effects.[2]
Inadequate Solvent Penetration: The extraction solvent may not be effectively reaching the this compound sorbed to soil particles.- Increase Shaking/Vortexing Time: Ensure thorough mixing of the soil sample with the extraction solvent.- Use of Homogenizer: Employ a high-speed homogenizer to break down soil aggregates and improve solvent contact.
Low Recovery of this compound from Plant Tissues Complex Matrix in Leafy Greens: Pigments like chlorophyll and other co-extractives can interfere with the extraction and subsequent analysis.[3]- Use of Graphitized Carbon Black (GCB): Incorporate GCB in the dispersive solid-phase extraction (dSPE) cleanup step to remove pigments. Be aware that GCB can retain planar pesticides, so optimization is necessary.- Alternative Sorbents: Evaluate other sorbents like Z-Sep+ for chlorophyll removal, which may offer good recovery for a wider range of pesticides.- Toluene Addition: Adding a small amount of toluene to the acetonitrile extract during dSPE cleanup can improve the recovery of planar pesticides retained by GCB.
High Sugar Content in Fruits: Sugars can co-extract with this compound and cause matrix effects in the analytical instrument.- Optimize dSPE Cleanup: Use a combination of PSA (primary secondary amine) and C18 sorbents in the cleanup step to remove sugars and other polar interferences.- Dilution of Extract: Diluting the final extract can mitigate matrix effects, although this may impact the limit of detection.
High Fat Content in Oilseed Crops: Lipids are co-extracted with many solvents and can interfere significantly with analysis.- Freezing/Winterization: Freeze the extract at a low temperature (e.g., -20°C) to precipitate lipids, followed by centrifugation or filtration.- Use of Enhanced Matrix Removal—Lipid (EMR—Lipid) dSPE: This specialized sorbent is effective at removing lipids while maintaining good recovery of a broad range of pesticides.
Poor Peak Shape in HPLC Analysis Matrix Effects: Co-eluting matrix components can interfere with the chromatographic peak.- Improve Sample Cleanup: Utilize the appropriate dSPE sorbents for your specific matrix as described above.- Mobile Phase Modification: Adjusting the mobile phase composition, such as the acetonitrile-to-water ratio or the addition of a small amount of formic acid, can help improve peak shape.- Use of a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
Inappropriate Injection Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.- Solvent Exchange: Evaporate the extraction solvent and reconstitute the residue in a solvent that is compatible with the initial mobile phase conditions.
Signal Suppression or Enhancement in MS Detection Matrix Effects: Co-eluting matrix components can affect the ionization of this compound in the mass spectrometer source.- Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for signal suppression or enhancement.- Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard for this compound, if available, to correct for matrix effects and variations in recovery.- Optimize Instrument Parameters: Adjust ion source parameters (e.g., temperature, gas flows) to minimize matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial extraction solvent for this compound from soil and plant tissues?

A1: Acetonitrile is a commonly recommended starting solvent for the extraction of this compound and other polar pesticides from both soil and various plant matrices due to its efficiency in extracting a wide range of compounds and its compatibility with subsequent analytical techniques like LC-MS/MS. For certain plant tissues, acetone has also been used effectively.

Q2: How can I improve the cleanup of my extracts for this compound analysis?

A2: The choice of cleanup sorbent in dispersive solid-phase extraction (dSPE) is crucial and depends on the matrix.

  • For general purpose: A combination of primary secondary amine (PSA) and C18 is effective for removing many polar and non-polar interferences.

  • For pigmented plants (e.g., leafy greens): Graphitized carbon black (GCB) is excellent for removing chlorophyll, but may retain planar pesticides. Z-Sep+ is a good alternative.

  • For fatty matrices (e.g., oilseeds): Enhanced Matrix Removal—Lipid (EMR—Lipid) is specifically designed for high-fat samples.

Q3: What are the typical recovery rates I should expect for this compound?

A3: Acceptable recovery rates for pesticide residue analysis are generally between 70% and 120%. For this compound specifically, studies have shown average recoveries in the range of 81.9% to 82.6% from radishes and bamboo sprouts using an HPLC method with post-column derivatization. However, recovery can vary significantly depending on the matrix and the extraction method used.

Q4: What is the stability of this compound during sample storage and preparation?

A4: this compound is stable at a pH range of 5-7. However, it is susceptible to hydrolysis under strong acidic or alkaline conditions. It is also thermally labile, so prolonged exposure to high temperatures during sample preparation should be avoided. It is recommended to store samples and extracts at low temperatures (e.g., ≤ 4°C for short-term and -20°C for long-term storage) and in the dark to prevent degradation.

Q5: Can I use Gas Chromatography (GC) for the analysis of this compound?

A5: While GC can be used, this compound is a thermally labile compound, which can make it challenging to analyze directly by GC without derivatization, as it may degrade in the hot injector port. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., MS/MS or fluorescence with post-column derivatization) is often the preferred method for its analysis.

Data Presentation

Table 1: Recovery and Detection Limits of this compound in Plant Tissues using HPLC with Post-Column Derivatization

Plant MatrixSpiked Concentration (ppm)Average Recovery (%)Coefficient of Variation (%)Limit of Detection (LOD) (ppm)
Radishes0.1 - 0.381.9 - 82.63.5 - 9.00.05
Bamboo Sprouts0.282.54.40.05

Source: Journal of Food and Drug Analysis

Table 2: Comparison of Extraction Methods for Pesticides in Soil

Extraction MethodTypical Recovery Range (%)AdvantagesDisadvantages
QuEChERS 70 - 120 (for many pesticides)Quick, easy, cheap, effective, rugged, and safe; uses small solvent volumes.May require optimization for specific soil types, especially those with high organic matter.
Solid-Liquid Extraction (SLE) with Mechanical Shaking Varies widely depending on solvent and matrixSimple and low cost.Can be time-consuming and may have lower efficiency than other methods.
Pressurized Liquid Extraction (PLE) Generally highFast and uses less solvent than traditional methods.Requires specialized equipment.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of this compound from Soil

This protocol is a general guideline and should be optimized for your specific soil type.

  • Sample Preparation: Homogenize the soil sample to ensure uniformity. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., for high organic matter soil, 6 g MgSO₄ and 1.5 g calcium acetate).

    • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing the appropriate cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube at ≥3000 rpm for 5 minutes.

  • Analysis: The supernatant is ready for analysis by LC-MS/MS or GC-MS after appropriate dilution and addition of internal standards.

Protocol 2: Extraction of this compound from Plant Tissues via HPLC with Post-Column Derivatization

This protocol is based on a validated method for radishes and bamboo sprouts.

  • Sample Preparation: Homogenize 20 g of the plant sample with 80 mL of acetone.

  • Extraction:

    • Filter the homogenate and rinse the residue with an additional 40 mL of acetone.

    • Combine the acetone extracts and concentrate using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Dissolve the residue in 50 mL of 10% NaCl solution.

    • Partition with 30 mL of n-hexane to remove non-polar interferences. Discard the n-hexane layer.

    • Extract the aqueous layer twice with 70 mL of dichloromethane.

    • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

    • Evaporate the dichloromethane to a volume of 2 mL.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the concentrated extract through an aminopropyl SPE cartridge.

  • HPLC Analysis:

    • Column: Lichrospher 60 RP-Select B column.

    • Mobile Phase: Acetonitrile:water (25:75, v/v).

    • Post-Column Derivatization: Hydrolyze this compound at 90°C in an alkaline solution, followed by reaction with o-phthaldialdehyde (OPA)/2-mercaptoethanol reagent.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

Visualizations

Butocarboxim_Extraction_Workflow cluster_soil Soil Sample cluster_plant Plant Tissue soil_prep Homogenize Soil soil_extract QuEChERS Extraction (Acetonitrile + Salts) soil_prep->soil_extract soil_centrifuge1 Centrifuge soil_extract->soil_centrifuge1 soil_dspe Dispersive SPE Cleanup (PSA, C18) soil_centrifuge1->soil_dspe soil_centrifuge2 Centrifuge soil_dspe->soil_centrifuge2 soil_analysis LC-MS/MS or GC-MS Analysis soil_centrifuge2->soil_analysis plant_prep Homogenize Plant Sample plant_extract Solvent Extraction (e.g., Acetone) plant_prep->plant_extract plant_partition Liquid-Liquid Partitioning (Hexane/Dichloromethane) plant_extract->plant_partition plant_spe SPE Cleanup plant_partition->plant_spe plant_analysis HPLC-Fluorescence Analysis (Post-Column Derivatization) plant_spe->plant_analysis

Caption: Experimental workflows for this compound extraction from soil and plant tissues.

Troubleshooting_Logic cluster_matrix Matrix Type cluster_soil_issues Soil-Specific Issues cluster_plant_issues Plant-Specific Issues cluster_solutions Potential Solutions start Low Analyte Recovery? soil Soil start->soil Yes plant Plant start->plant Yes high_om High Organic Matter? soil->high_om inadequate_extraction Inadequate Extraction? soil->inadequate_extraction leafy_green Leafy Green (Pigments)? plant->leafy_green fruit Fruit (Sugars)? plant->fruit oilseed Oilseed (Fats)? plant->oilseed optimize_quechers Optimize QuEChERS high_om->optimize_quechers matrix_match Matrix-Matched Calibration high_om->matrix_match increase_mixing Increase Mixing inadequate_extraction->increase_mixing use_gcb Use GCB/Z-Sep+ leafy_green->use_gcb use_psa_c18 Use PSA + C18 fruit->use_psa_c18 use_emr Use EMR-Lipid oilseed->use_emr

Caption: Troubleshooting logic for low this compound recovery.

References

Addressing thermal instability of Butocarboxim during GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the thermal instability of Butocarboxim during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to analyze directly by Gas Chromatography (GC)?

A1: this compound is a thermally labile N-methylcarbamate pesticide.[1] At the high temperatures typically used in conventional GC inlets (e.g., split/splitless injectors), it can degrade, leading to inaccurate and irreproducible results.[1] The primary degradation pathway for N-methylcarbamates involves decomposition into their corresponding phenol and methylisocyanate.

Q2: What are the common signs of this compound degradation during GC analysis?

A2: Common indicators of thermal degradation include:

  • Poor peak shape: Tailing or broadened peaks for this compound.

  • Low recovery: The quantified amount is significantly less than the expected concentration.

  • Poor reproducibility: Inconsistent peak areas or heights across multiple injections of the same sample.

  • Appearance of unexpected peaks: These may correspond to the thermal degradation products of this compound.

Q3: What are the recommended analytical alternatives to direct GC analysis for this compound?

A3: Due to its thermal instability, High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of this compound.[1] A particularly effective and reliable method involves HPLC with a post-column derivatization system and fluorescence detection.[1] This method avoids the high temperatures of GC and provides excellent sensitivity and reproducibility.[1] Another successful approach for carbamates is the use of in-port derivatization in GC, such as flash methylation, which converts the thermally labile carbamate into a more stable derivative suitable for GC analysis.

Troubleshooting Guide for GC Analysis of this compound

This guide provides solutions to common problems encountered during the GC analysis of this compound.

Issue 1: Peak Tailing and/or Broadening

Cause: This is often a primary indicator of on-column or in-injector degradation. It can also be caused by active sites in the GC system (e.g., in the liner or at the head of the column) that interact with the analyte.

Solutions:

  • Lower the Injector Temperature: Reduce the temperature of the inlet to the lowest possible temperature that still allows for efficient volatilization of the analyte. For thermally labile compounds, temperatures should be carefully optimized.

  • Use a Cold On-Column (COC) Injection: This technique introduces the sample directly onto the column without passing through a heated inlet, minimizing the risk of thermal degradation.

  • Deactivate the GC System: Ensure a high-quality, deactivated liner is used. If peak tailing persists, consider trimming the first few centimeters of the analytical column to remove any active sites that may have developed.

  • Optimize the Temperature Program: A faster oven temperature ramp rate can reduce the time the analyte spends in the column at elevated temperatures.

Issue 2: Low or Inconsistent Recovery

Cause: Significant loss of the analyte due to thermal decomposition in the injector or on the column.

Solutions:

  • Implement In-port Derivatization (Flash Methylation): This technique involves co-injecting the sample with a methylating agent (e.g., Trimethylsulfonium hydroxide). The derivatization occurs rapidly in the hot injector, converting this compound to a more thermally stable derivative.

  • Switch to an Alternative Analytical Method: For reliable quantitative analysis, HPLC with post-column derivatization is a highly recommended alternative.

Issue 3: Appearance of Unidentified Peaks

Cause: These are likely the thermal degradation products of this compound. For N-methylcarbamates, the primary degradation products are the corresponding phenol and isocyanate.

Solutions:

  • Confirm Degradation Products: If using a mass spectrometer (MS) detector, examine the mass spectra of the unknown peaks to see if they correspond to the expected degradation products.

  • Address the Root Cause of Degradation: Implement the solutions described in "Issue 1" and "Issue 2" to minimize the formation of these degradation products. By reducing the inlet temperature or using a gentler injection technique, the intensity of these degradation peaks should decrease, while the peak for intact this compound should increase.

Data Presentation

Table 1: Comparison of Recovery Rates for this compound and other Carbamates using Different Analytical Methods

AnalyteAnalytical MethodSpiked ConcentrationAverage Recovery (%)Relative Standard Deviation (%)Reference
This compoundHPLC with post-column derivatization0.1 - 0.3 ppm81.9 - 82.63.5 - 9.0
Various CarbamatesGC-MS/MS0.050 - 0.100 mg/kg70 - 120< 20
8 CarbamatesGC/MS0.025 - 1 mg/kg74.7 - 93.28.08 - 9.17

Experimental Protocols

Protocol 1: HPLC with Post-Column Derivatization for this compound Analysis

This method is adapted from a published study and has shown high recovery and reproducibility for this compound in agricultural products.

1. Sample Preparation (QuEChERS-based): a. Homogenize 10 g of the sample. b. Add an appropriate internal standard. c. Add 10 mL of acetonitrile and shake vigorously. d. Add QuEChERS extraction salts, shake, and centrifuge. e. Take an aliquot of the supernatant for cleanup. f. Perform dispersive solid-phase extraction (d-SPE) cleanup. g. The final extract is ready for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column.
  • Mobile Phase: A gradient of acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.

3. Post-Column Derivatization: a. The column effluent is mixed with a sodium hydroxide solution to hydrolyze this compound. b. The hydrolyzed product is then reacted with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a fluorescent derivative.

4. Detection:

  • Detector: Fluorescence detector.
  • Excitation Wavelength: 340 nm.
  • Emission Wavelength: 455 nm.

Protocol 2: In-port Derivatization (Flash Methylation) for GC Analysis of Carbamates

This is a general procedure for the flash methylation of carbamates in the GC injector.

1. Reagent Preparation:

  • Prepare a solution of a suitable methylating agent, such as Trimethylsulfonium hydroxide (TMSH), in methanol.

2. Sample Preparation:

  • Prepare the sample extract in a suitable solvent (e.g., ethyl acetate).
  • In a vial, mix the sample extract with the methylating agent solution.

3. GC-MS/MS Conditions:

  • Injector: Split/splitless injector operated in splitless mode.
  • Injector Temperature: 250 °C (This high temperature facilitates the rapid derivatization).
  • Liner: A deactivated glass liner.
  • Column: A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
  • Oven Program: A temperature program that effectively separates the derivatized analytes.
  • Carrier Gas: Helium at a constant flow rate.
  • Detector: A mass spectrometer operated in tandem MS (MS/MS) mode for high selectivity and sensitivity.

4. Injection:

  • Inject an aliquot of the sample/reagent mixture into the hot inlet. The derivatization reaction occurs rapidly in the injector, and the thermally stable methylated derivative is then separated on the column.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Sample Homogenization extraction QuEChERS Extraction start->extraction cleanup Dispersive SPE Cleanup extraction->cleanup hplc HPLC Separation cleanup->hplc Final Extract derivatization Post-Column Derivatization hplc->derivatization detection Fluorescence Detection derivatization->detection troubleshooting_flow cluster_symptoms Identify Symptoms cluster_solutions Implement Solutions start Problem with This compound GC Peak peak_shape Poor Peak Shape? (Tailing/Broadening) start->peak_shape recovery Low/Inconsistent Recovery? start->recovery extra_peaks Extra Peaks Present? start->extra_peaks lower_temp Lower Injector Temp peak_shape->lower_temp coc Use Cold On-Column Injection peak_shape->coc derivatize In-port Derivatization (Flash Methylation) recovery->derivatize hplc_alt Switch to HPLC Method recovery->hplc_alt extra_peaks->lower_temp extra_peaks->coc

References

Optimization of mobile phase composition for Butocarboxim separation in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the optimization of mobile phase composition for Butocarboxim separation using High-Performance Liquid Chromatography (HPLC). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data tables.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation on a C18 column?

A common starting point for reversed-phase HPLC analysis of this compound is a mobile phase consisting of a mixture of acetonitrile and water. A ratio of 25:75 (v/v) acetonitrile to water has been successfully used for separation on a Lichrospher 60 RP-Select B column[1][2]. The ratio can be adjusted to optimize retention time and resolution.

Q2: How can I improve the peak shape for this compound?

Poor peak shape (e.g., tailing) can be caused by several factors. Consider using a mobile phase modifier like a small amount of acid (e.g., phosphoric acid or formic acid) to suppress the ionization of silanol groups on the silica-based column packing[3]. For basic compounds, ensuring the mobile phase pH is appropriately controlled can also improve peak symmetry[4].

Q3: My retention time for this compound is drifting. What are the likely causes?

Retention time drift is often due to changes in the mobile phase composition, column temperature, or flow rate. Ensure your mobile phase is well-mixed, degassed, and prepared fresh. Variations in ambient temperature can affect separation, so using a column thermostat is recommended for stable retention times. Also, check the HPLC pump for leaks or salt buildup, which could cause erratic flow rates.

Q4: Can I use methanol instead of acetonitrile as the organic modifier?

Yes, methanol can be used as an alternative to acetonitrile in reversed-phase HPLC. However, switching solvents will require method re-optimization. Acetonitrile generally has a lower viscosity and provides different selectivity compared to methanol. For this compound, acetonitrile is more commonly cited in established methods.

Q5: Is a gradient or isocratic elution better for this compound analysis?

The choice depends on the sample complexity. For analyzing this compound standard or in a simple matrix, an isocratic method with a constant mobile phase composition is often sufficient and provides stable baselines. If your sample contains multiple components with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) can provide better separation and shorter analysis times.

Data Presentation: Mobile Phase & HPLC Conditions

The following tables summarize various reported conditions for the HPLC and UHPLC-MS/MS analysis of this compound.

Table 1: Isocratic HPLC Methods for this compound Separation

ParameterMethod 1Method 2
Column Lichrospher 60 RP-Select B (5 µm, 250 x 4.0 mm)Newcrom R1
Mobile Phase Acetonitrile:Water (25:75, v/v)Acetonitrile, Water, and Phosphoric Acid
Flow Rate 1.0 mL/minNot Specified
Detection Fluorescence (Ex 340 nm, Em 455 nm) with post-column derivatizationUV or MS
Injection Volume 20 µLNot Specified
Retention Time ~14.1 minNot Specified

Table 2: UHPLC-MS/MS Method for this compound Separation

ParameterMethod 3
Column Agilent Zorba Eclipse Plus C18 (1.8 µm, 50 x 3.0 mm)
Mobile Phase Methanol:Aqueous Solution* (80:20, v/v)
Flow Rate 0.3 mL/min
Detection ESI in positive ion mode (MS/MS)
Injection Volume 5 µL
Column Temp. 30 °C
*Aqueous solution contains 0.1% formic acid and 5 mmol ammonium acetate.

Experimental Protocols

Detailed Methodology: Isocratic RP-HPLC with Fluorescence Detection

This protocol is based on a widely cited method for the determination of this compound in agricultural products.

1. Preparation of Mobile Phase (Acetonitrile:Water, 25:75, v/v)

  • Measure 250 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add HPLC-grade water to the 1000 mL mark.

  • Transfer the mixture to a suitable solvent reservoir bottle.

  • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or vacuum filtration to prevent air bubbles in the system.

2. Sample Preparation (Solid Phase Extraction - SPE)

  • Extract this compound from the sample matrix using acetone.

  • Concentrate the extract using a rotary evaporator.

  • Perform a liquid-liquid partition with n-hexane to remove non-polar interferences.

  • Collect the aqueous phase and extract again with dichloromethane.

  • Evaporate the dichloromethane and redissolve the residue in a small volume of a suitable solvent.

  • Pass the solution through an aminopropyl SPE cartridge for cleanup.

  • Elute the cartridge, evaporate the eluate to dryness, and reconstitute the final residue in acetonitrile for injection.

3. HPLC System Configuration and Operation

  • Column: Lichrospher 60 RP-Select B (5 µm, 250 x 4.0 mm) or equivalent C18 column.

  • Mobile Phase: Acetonitrile:Water (25:75, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Post-Column Derivatization:

    • After the analytical column, the eluent is mixed with a 0.05 N sodium hydroxide solution and heated to 90°C to hydrolyze this compound.
    • The hydrolyzed product then reacts with an o-phthaldialdehyde (OPA)/2-mercaptoethanol reagent to form a fluorescent derivative.

  • Detector: Fluorescence detector set to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.

  • Run Time: Set the run time to allow for the elution of this compound (approx. 15 minutes) and any late-eluting peaks.

Troubleshooting Guide

Problem: No peaks or very small peaks are observed.

  • Possible Cause 1: Injector issue.

    • Solution: Ensure the injector is not blocked and the correct sample volume is being drawn. Check for leaks at the injector seals.

  • Possible Cause 2: Detector is off or set incorrectly.

    • Solution: Verify that the detector lamp is on and that the correct wavelengths are set.

  • Possible Cause 3: Sample is too dilute or not prepared correctly.

    • Solution: Prepare a fresh, more concentrated standard to verify system performance. Review the sample preparation and extraction procedure for potential errors.

Problem: Peak tailing or fronting.

  • Possible Cause 1: Column overload.

    • Solution: Dilute the sample and inject a smaller volume.

  • Possible Cause 2: Secondary interactions with the stationary phase.

    • Solution: Add a competing agent or modifier to the mobile phase. For basic compounds like this compound, adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape. Ensure the mobile phase pH is suitable for the analyte and column.

  • Possible Cause 3: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Problem: Unstable or noisy baseline.

  • Possible Cause 1: Air bubbles in the system.

    • Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped bubbles.

  • Possible Cause 2: Contaminated mobile phase or detector cell.

    • Solution: Prepare fresh mobile phase using high-purity solvents. Flush the detector cell with a suitable solvent like isopropanol.

  • Possible Cause 3: Pump malfunction.

    • Solution: Check for leaks in the pump fittings and seals. Monitor the pump pressure for fluctuations, which may indicate issues with check valves.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample 1. Sample Extraction (e.g., with Acetone) partition 2. Liquid-Liquid Partition (n-Hexane & Dichloromethane) sample->partition spe 3. Solid Phase Extraction (SPE) (Aminopropyl Cartridge) partition->spe reconstitute 4. Reconstitution (in Acetonitrile) spe->reconstitute inject 5. Inject Sample reconstitute->inject separation 6. Isocratic Separation (C18 Column, ACN/H2O) inject->separation pcd 7. Post-Column Derivatization (Hydrolysis + OPA) separation->pcd detect 8. Fluorescence Detection (Ex: 340nm, Em: 455nm) pcd->detect data 9. Data Acquisition & Analysis detect->data

Caption: Experimental workflow for this compound analysis by HPLC.

troubleshooting_logic cluster_peak Peak Shape / Retention cluster_rt cluster_baseline Baseline Issues start Chromatographic Issue Identified issue_peak Poor Peak Shape (Tailing/Fronting)? start->issue_peak issue_rt Retention Time Drifting? start->issue_rt issue_baseline Noisy or Drifting Baseline? start->issue_baseline check_overload Action: Dilute Sample & Re-inject issue_peak->check_overload Yes check_mp Action: Check Mobile Phase pH / Add Modifier check_overload->check_mp No Improvement check_col Action: Flush or Replace Column check_mp->check_col No Improvement check_temp Action: Check Column Thermostat issue_rt->check_temp Yes check_flow Action: Check Pump for Leaks & Pressure check_temp->check_flow No Improvement check_mp_prep Action: Prepare Fresh Mobile Phase check_flow->check_mp_prep No Improvement check_degas Action: Degas Mobile Phase & Purge Pump issue_baseline->check_degas Yes check_contam Action: Use Fresh Solvents & Flush System check_degas->check_contam No Improvement

Caption: Troubleshooting logic for common HPLC issues.

References

Troubleshooting poor peak shape for polar analytes in Butocarboxim analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding poor peak shape for polar analytes encountered during the analysis of Butocarboxim.

Troubleshooting Guide: Poor Peak Shape for Polar Analytes

Poor peak shape, such as tailing, fronting, or splitting, can significantly impact the accuracy and precision of your analytical results. This guide provides a systematic approach to troubleshooting common issues observed during the chromatographic analysis of this compound and other polar analytes.

Question: My chromatogram shows significant peak tailing for this compound and/or its polar metabolites. What are the potential causes and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing polar compounds and can be caused by several factors. Here's a step-by-step troubleshooting guide:

  • Secondary Interactions with the Stationary Phase:

    • Cause: Residual silanol groups on the surface of silica-based reversed-phase columns can interact with polar analytes, causing tailing.[1][2][3]

    • Solution:

      • Use an End-Capped Column: Employ a column with high-quality end-capping to minimize the number of accessible silanol groups.

      • Mobile Phase Modification: Add a small amount of an acidic modifier, like formic acid or acetic acid (0.1-1%), to the mobile phase. This can protonate the silanol groups, reducing their interaction with the analytes.[1]

      • Use a Different Stationary Phase: Consider using a column with a different stationary phase that is more suitable for polar analytes, such as a polar-embedded or a polar-endcapped column. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can be effective alternatives to traditional reversed-phase chromatography.[4]

  • Column Contamination or Degradation:

    • Cause: Accumulation of matrix components or degradation of the stationary phase can lead to active sites that cause peak tailing.

    • Solution:

      • Column Washing: Flush the column with a strong solvent to remove contaminants.

      • Use a Guard Column: A guard column can protect the analytical column from strongly retained or particulate matter.

      • Column Replacement: If the column is old or has been used extensively with complex matrices, it may need to be replaced.

  • Inappropriate Mobile Phase pH:

    • Cause: The pH of the mobile phase can affect the ionization state of both the analyte and the stationary phase, influencing peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form.

  • Sample Overload:

    • Cause: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

Question: I am observing peak fronting for my polar analytes. What could be the cause?

Answer:

Peak fronting is less common than tailing but can still occur. The primary causes are:

  • Sample Overload: As with tailing, injecting a sample that is too concentrated can lead to fronting.

  • Poor Sample Solubility: If the analyte is not fully dissolved in the mobile phase or the injection solvent is significantly stronger than the mobile phase, it can cause distorted peaks. Ensure the sample is completely dissolved and consider using an injection solvent that is weaker than or matches the initial mobile phase composition.

Question: My peaks are splitting. What is the likely reason?

Answer:

Peak splitting can be a frustrating issue with several potential sources:

  • Column Void or Channeling: A void at the head of the column or channeling within the packed bed can cause the sample to travel through different paths, resulting in a split peak. This can sometimes be resolved by reversing and flushing the column, but often requires column replacement.

  • Partially Blocked Frit: A blockage in the column inlet frit can distort the sample band. Back-flushing the column may help.

  • Injection Solvent Mismatch: Injecting a large volume of a solvent that is much stronger than the mobile phase can cause peak splitting. Try to use the mobile phase as the sample solvent or reduce the injection volume.

  • Co-elution: Two closely eluting compounds can appear as a split peak. Review the sample composition and consider adjusting the chromatographic conditions to improve resolution.

Frequently Asked Questions (FAQs)

Q1: What type of column is best for this compound analysis?

A1: For the analysis of this compound, a C18 reversed-phase column is commonly used. Specifically, a Lichrospher 60 RP-Select B column has been successfully employed. However, for improved peak shape of polar metabolites or impurities, consider using a polar-endcapped C18 or a mixed-mode column.

Q2: What are the typical mobile phase compositions for this compound analysis?

A2: A common mobile phase is a mixture of acetonitrile and water. A ratio of 25:75 (v/v) acetonitrile:water has been shown to provide good separation. The optimal ratio may need to be adjusted based on the specific column and instrument used.

Q3: Can sample preparation affect peak shape?

A3: Yes, inadequate sample cleanup can lead to matrix effects and column contamination, which in turn can cause poor peak shape. For agricultural products, a common extraction method involves using acetone, followed by partitioning with n-hexane and dichloromethane, and then cleanup with an aminopropyl solid-phase extraction (SPE) cartridge. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely used for pesticide residue analysis in various food matrices.

Q4: Is derivatization necessary for this compound analysis?

A4: While this compound can be analyzed directly by HPLC-UV, post-column derivatization can enhance sensitivity and selectivity, especially for residue analysis. A common method involves post-column hydrolysis under alkaline conditions followed by reaction with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a fluorescent derivative, which can be detected with high sensitivity. Pre-column derivatization is generally considered too complex for routine analysis.

Q5: Is this compound suitable for Gas Chromatography (GC) analysis?

A5: this compound is a thermally labile compound, which makes it generally unsuitable for standard GC analysis where high temperatures are used in the injector and column. However, some methods have been developed using lower inlet temperatures and specific column phases to analyze it intact.

Experimental Protocols

HPLC Method for this compound Analysis

This protocol is based on a published method for the determination of this compound residue in agricultural products.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV or fluorescence detector.

  • Column: Lichrospher 60 RP-Select B (5 µm, 250 x 4.0 mm i.d.) or equivalent.

  • Mobile Phase: Acetonitrile:Water (25:75, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection (UV): Monitor at an appropriate wavelength for this compound.

  • Detection (Fluorescence with Post-Column Derivatization):

    • Post-Column Reagents:

      • Sodium hydroxide solution.

      • o-phthalaldehyde (OPA) / 2-mercaptoethanol reagent.

    • Reaction Conditions: Hydrolysis at 90°C under alkaline conditions.

    • Fluorescence Detector Settings: Excitation at 340 nm and Emission at 455 nm.

Sample Preparation: QuEChERS Method (General Overview)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Extraction: A homogenized sample is extracted with acetonitrile.

  • Salting Out: Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the acetonitrile layer is cleaned up by adding a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.

  • Analysis: The final extract is analyzed by LC-MS/MS or GC-MS.

Quantitative Data Summary

The following table summarizes typical recovery data for this compound from spiked samples, which is a key parameter in method validation.

MatrixSpiking Level (ppm)Average Recovery (%)Coefficient of Variation (%)Reference
Radishes0.1 - 0.381.9 - 82.63.5 - 9.0
Bamboo Sprouts0.282.54.4

Troubleshooting Workflow

Troubleshooting_Peak_Shape start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Potential System-Wide Issue check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No all_peaks_yes Yes check_frit Check for Blocked Frit/ Column Void system_issue->check_frit backflush_column Backflush or Replace Column check_frit->backflush_column Yes check_connections Check Tubing and Connections for Leaks check_frit->check_connections No frit_ok No frit_blocked Yes all_peaks_no No check_peak_shape What is the peak shape? analyte_specific_issue->check_peak_shape secondary_interactions Secondary Interactions (e.g., silanols) check_peak_shape->secondary_interactions Tailing overload_solubility Sample Overload or Poor Solubility check_peak_shape->overload_solubility Fronting injection_issue Injection Solvent Mismatch or Column Issue check_peak_shape->injection_issue Splitting tailing Tailing modify_mobile_phase Modify Mobile Phase (e.g., add acid) secondary_interactions->modify_mobile_phase change_column Use End-Capped or Alternative Column (HILIC) secondary_interactions->change_column fronting Fronting reduce_concentration Dilute Sample or Reduce Injection Volume overload_solubility->reduce_concentration match_solvent Match Injection Solvent to Mobile Phase overload_solubility->match_solvent splitting Splitting reduce_injection_vol Reduce Injection Volume injection_issue->reduce_injection_vol check_column_again Inspect Column for Voids injection_issue->check_column_again

Caption: Troubleshooting workflow for poor peak shape in chromatography.

References

Managing Butocarboxim stock solution stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing Butocarboxim stock solution stability and storage.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in most organic solvents.[1] For laboratory purposes, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions. It is also soluble in methanol, acetone, chloroform, and other polar organic solvents.[2][3]

2. What are the optimal storage conditions for a this compound stock solution?

To ensure stability, this compound stock solutions should be stored under the following conditions:

  • Temperature: For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), freezing at -20°C is advisable.

  • Light: Store solutions in the dark, for example, by using amber vials or by wrapping the container in aluminum foil, to prevent photolytic degradation.

  • Container: Use tightly sealed containers to prevent solvent evaporation and contamination.

3. How stable is this compound in aqueous solutions?

This compound is stable in neutral to slightly acidic aqueous solutions (pH 5-7) at temperatures up to 50°C. However, it is susceptible to hydrolysis in the presence of strong acids and alkalis.

4. What are the known degradation pathways for this compound?

The primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis is accelerated by strong acids and bases. Oxidation can lead to the formation of metabolites such as this compound sulfoxide and Butoxycarboxim (this compound sulfone). It is also susceptible to photolysis when exposed to sunlight.

5. Can I store my this compound stock solution at room temperature?

While this compound is thermally stable up to 100°C, for optimal stability of a stock solution, storage at room temperature for extended periods is not recommended due to the potential for solvent evaporation and increased risk of degradation over time. Short-term storage at room temperature during experimental use is generally acceptable.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitate observed in thawed stock solution The solubility of this compound may be lower at colder temperatures, or the solvent may have partially evaporated, increasing the concentration.1. Gently warm the solution to room temperature or slightly above (e.g., 37°C). 2. Vortex or sonicate the solution to redissolve the precipitate. 3. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Inconsistent experimental results The stock solution may have degraded due to improper storage (exposure to light, extreme pH, or high temperatures) or multiple freeze-thaw cycles.1. Prepare a fresh stock solution from a reliable source of solid this compound. 2. Aliquot the new stock solution into smaller volumes to minimize freeze-thaw cycles. 3. Ensure proper storage conditions (dark, appropriate temperature). 4. Verify the concentration of the stock solution using a suitable analytical method like HPLC.
Visible color change in the stock solution This may indicate chemical degradation or contamination.1. Discard the discolored solution. 2. Prepare a fresh stock solution. 3. Ensure the use of high-purity solvents and clean storage vials.

Quantitative Data Summary

Table 1: Solubility of this compound and its Metabolite Butoxycarboxim in Various Solvents

Compound Solvent Solubility (g/L at 20°C)
This compoundMost organic solventsSoluble/Miscible
ButoxycarboximChloroform186
Acetone172
Isopropanol101
Toluene29
Carbon Tetrachloride5.3
Cyclohexane0.9
Heptane0.1

Table 2: Hydrolysis Half-life of this compound Metabolite (Butoxycarboxim)

pH Half-life (Days)
5501
718
916

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound (purity >98%)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Analytical balance

    • Amber glass vial with a screw cap

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 190.27 g/mol ). For 10 mL of a 10 mM solution, weigh out 19.027 mg of this compound.

    • Carefully transfer the weighed this compound to the amber vial.

    • Add the calculated volume of DMSO to the vial.

    • Tightly cap the vial and vortex until the solid is completely dissolved.

    • Store the stock solution at -20°C for long-term storage.

Protocol 2: Assessment of this compound Stock Solution Stability by HPLC

  • Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.

  • Methodology:

    • Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO or methanol) at a known concentration.

    • Immediately analyze an aliquot of the fresh stock solution using a validated HPLC method to establish the initial concentration (Time 0). A suitable method might involve a C18 column with a mobile phase of acetonitrile and water.

    • Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).

    • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.

    • Allow the aliquot to reach room temperature and mix thoroughly.

    • Analyze the aliquot by HPLC to determine the concentration of this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • The degradation can be quantified by observing the decrease in the peak area of the parent compound and the potential appearance of new peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve storage_neg_20 -20°C (Dark) dissolve->storage_neg_20 Aliquot & Store storage_4 4°C (Dark) dissolve->storage_4 Aliquot & Store storage_rt Room Temp (Dark) dissolve->storage_rt Aliquot & Store storage_light Room Temp (Light) dissolve->storage_light Aliquot & Store time_points Time Points (0, 1, 2, 4, 8, 12 weeks) storage_neg_20->time_points storage_4->time_points storage_rt->time_points storage_light->time_points hplc HPLC Analysis time_points->hplc data Data Evaluation (% Degradation) hplc->data

Caption: Experimental workflow for assessing this compound stock solution stability.

degradation_pathway This compound This compound hydrolysis Hydrolysis (Strong Acid/Alkali) This compound->hydrolysis oxidation Oxidation This compound->oxidation photolysis Photolysis (Sunlight) This compound->photolysis hydrolysis_products Hydrolysis Products hydrolysis->hydrolysis_products butoxycarboxim Butoxycarboxim (this compound sulfone) oxidation->butoxycarboxim photodegradation_products Photodegradation Products photolysis->photodegradation_products

Caption: Major degradation pathways for this compound.

References

Optimizing collision energy for MRM transitions in Butocarboxim MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of collision energy for Multiple Reaction Monitoring (MRM) transitions in the tandem mass spectrometry (MS/MS) analysis of Butocarboxim.

Frequently Asked Questions (FAQs)

Q1: What is collision energy (CE) and why is it critical for MRM analysis?

A1: Collision energy is the potential applied to the collision cell (Q2) of a triple quadrupole mass spectrometer, which is filled with an inert gas like argon. This energy promotes the fragmentation of the precursor ion (selected in Q1) into product ions. Optimizing the CE is crucial because the sensitivity of an MRM experiment is highly dependent on efficiently generating a specific, high-intensity product ion to be monitored by the third quadrupole (Q3).[1][2][3] An inadequately set collision energy can lead to poor fragmentation, resulting in low signal intensity and compromised analytical sensitivity.

Q2: How do I determine the optimal collision energy for a this compound MRM transition?

A2: The optimal collision energy is the value that produces the highest and most stable signal for your chosen product ion.[4] The most common method for determining this is to perform a collision energy optimization experiment. This involves infusing a standard solution of this compound into the mass spectrometer and monitoring the intensity of a specific product ion while ramping the collision energy across a range of voltages. The voltage that yields the maximum product ion intensity is considered the optimum CE for that specific MRM transition.[5] Many modern mass spectrometer software platforms offer automated workflows for this process.

Q3: My signal intensity for this compound is weak. Could incorrect collision energy be the cause?

A3: Yes, suboptimal collision energy is a common cause of weak signal intensity.

  • If the CE is too low: The precursor ion will not fragment efficiently, leading to a weak product ion signal.

  • If the CE is too high: The precursor ion may over-fragment into many smaller, low-abundance ions, or the desired product ion may itself fragment further. This also results in a decreased signal for the specific transition you are monitoring.

However, weak signal intensity can also be caused by other factors such as poor ionization in the source, incorrect source parameters, sample degradation, issues with the mobile phase, or contamination.

Q4: I'm observing high background noise or a poor signal-to-noise (S/N) ratio. How can I troubleshoot this?

A4: While optimizing collision energy helps maximize the signal, a high noise level can still compromise your results. Here are some troubleshooting steps:

  • Sample Preparation: Ensure your sample cleanup procedure is effective. Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your analyte, are a major source of noise and signal suppression.

  • Chromatography: Improve chromatographic separation to ensure this compound elutes in a region free from interfering compounds.

  • Mobile Phase: Use high-purity, LC-MS grade solvents and additives. Improperly prepared or old mobile phases can introduce contamination and increase background noise.

  • System Contamination: Check for system contamination from previous samples (carryover) or from the system itself. Flushing the system and column may be necessary.

  • MRM Transition Specificity: Ensure your chosen product ion is specific to this compound. A less specific fragment may also be produced by other co-eluting compounds, increasing the baseline noise.

Q5: What are the expected precursor and product ions for this compound?

A5: For this compound, the analysis is typically performed in positive ionization mode. The precursor ion and common product ions used for MRM analysis are listed in the table below. The precursor ion is often observed as the sodium adduct [M+Na]+.

This compound MRM Transition Data

Precursor Ion NamePrecursor Ion (m/z)Product Ion (m/z)Recommended UseOptimal Collision Energy (eV)
This compound [M+Na]+213.175.0QuantifierTo be determined empirically
This compound [M+Na]+213.1116.0QualifierTo be determined empirically

Note: The optimal collision energy must be determined experimentally for your specific instrument and conditions. The values are dependent on the instrument type and collision gas.

Experimental Protocol: Collision Energy Optimization

This protocol outlines the manual procedure for optimizing collision energy for a specific this compound MRM transition.

  • Prepare a this compound Standard: Prepare a solution of this compound (e.g., 1 µg/mL) in a solvent compatible with your mobile phase.

  • Direct Infusion Setup: Set up a syringe pump to directly infuse the this compound standard into the mass spectrometer's ion source at a stable flow rate (e.g., 5-10 µL/min).

  • Tune Ion Source: While infusing, optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to achieve the maximum stable signal for the this compound precursor ion (m/z 213.1).

  • Identify Product Ions: Perform a product ion scan on the precursor ion (m/z 213.1) using a nominal collision energy (e.g., 20 eV) to view the full fragmentation spectrum. Confirm the presence of your target product ions (e.g., m/z 75.0 and 116.0).

  • Set Up the CE Ramp Experiment:

    • Create a new acquisition method in your instrument control software.

    • Select MRM as the scan type.

    • Define the MRM transition you want to optimize (e.g., 213.1 -> 75.0).

    • Instead of a single CE value, program the instrument to acquire data while ramping the collision energy across a specified range (e.g., from 5 eV to 50 eV in 2 eV steps).

  • Acquire Data: Start the acquisition and allow the signal to stabilize. Collect data for a few minutes to ensure a good average signal at each CE step.

  • Analyze the Results:

    • Plot the product ion intensity (Y-axis) against the collision energy value (X-axis).

    • The optimal collision energy is the value that corresponds to the peak of the curve, representing the maximum product ion intensity.

  • Repeat for Other Transitions: Repeat steps 5-7 for each additional MRM transition (e.g., 213.1 -> 116.0). Different product ions from the same precursor often have different optimal collision energies.

Workflow for Collision Energy Optimization

G A Prepare this compound Standard Solution B Infuse Standard into MS and Optimize Source A->B C Perform Product Ion Scan on Precursor (m/z 213.1) B->C D Identify Key Product Ions (e.g., m/z 75.0, 116.0) C->D E Set Up MRM Transition (e.g., 213.1 -> 75.0) D->E F Execute Collision Energy Ramp Experiment (e.g., 5-50 eV) E->F G Plot Ion Intensity vs. Collision Energy F->G H Determine Optimal CE (Voltage at Max Intensity) G->H I Repeat for Other Transitions H->I J Final MRM Method with Optimized CEs H->J I->E next transition

Caption: Workflow for the empirical optimization of collision energy.

References

Enhancing the limit of detection for Butocarboxim in water residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the limit of detection for Butocarboxim in water residue analysis.

Troubleshooting Guide

This guide addresses common issues encountered during experimental procedures that can affect the limit of detection for this compound.

Problem Potential Cause Recommended Solution
Low or No this compound Peak Detected Inefficient extraction from the water matrix.Optimize the Solid Phase Extraction (SPE) procedure. Experiment with different sorbent types (e.g., C18, polymeric sorbents like Oasis HLB) as polystyrene-divinylbenzene-N-vinylpyrrolidone copolymers have shown better potential than silica-based sorbents for a wide range of pesticides.[1] Adjust the sample pH; for carbamates, a near-neutral pH is often optimal.[2]
Degradation of this compound during sample preparation or analysis.This compound is a thermally labile compound, making it less suitable for Gas Chromatography (GC) without careful optimization.[3] If using GC, consider a pulsed splitless injection to minimize thermal stress.[4] For LC-MS/MS, ensure the source temperature is not excessively high. This compound is stable at pH 5-7 but hydrolyzes in strong acids and alkalis.[3]
Poor ionization in the mass spectrometer source.For LC-MS/MS, optimize the electrospray ionization (ESI) source parameters. Experiment with both positive and negative ionization modes, though positive mode is common for carbamates. Adjust capillary voltage, gas temperature, and nebulizer pressure. The use of mobile phase additives like ammonium formate can improve ionization.
High Background Noise or Matrix Interference Co-elution of matrix components with this compound.Improve the sample clean-up process. Ensure the SPE cartridge is properly conditioned and washed to remove interfering substances. AFlorisil sorbent has been shown to reduce matrix effects. Diluting the final extract can also minimize matrix effects, provided the instrument has sufficient sensitivity.
Contamination from solvents, glassware, or the analytical system.Use high-purity solvents and meticulously clean all glassware. Run solvent blanks to identify and eliminate sources of contamination.
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column. Regular maintenance and replacement of consumables are crucial.
Incompatible solvent for sample reconstitution.Reconstitute the final extract in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.
Inconsistent Recovery Variability in the SPE procedure.Automate the SPE process if possible to improve reproducibility. Ensure a consistent flow rate during sample loading and elution. The drying time of the sorbent after sample loading can be a critical step to ensure good recovery.
Fluctuation in instrument performance.Regularly perform system suitability tests and calibrations to monitor instrument performance. Use an internal standard to correct for variations in injection volume and instrument response.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in water at trace levels?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the analysis of pesticide residues like this compound in water. This technique allows for very low limits of detection, often in the nanogram per liter (ng/L) range, by using techniques like Multiple Reaction Monitoring (MRM).

Q2: How can I optimize my Solid Phase Extraction (SPE) method to improve this compound recovery?

A2: To optimize your SPE method, consider the following:

  • Sorbent Selection: Polymeric sorbents are often effective for a broad range of pesticides.

  • Sample pH: The pH of the water sample can influence the recovery of pesticides. For multi-residue methods including carbamates, a pH around 4.6 to 7 has been used.

  • Sample Volume: Increasing the sample volume can lower the detection limit, but it can also introduce more interferences. A balance must be found, with volumes from 100 mL to 1 L being common.

  • Elution Solvent: A mixture of solvents, such as methanol and ethyl acetate, can be effective for eluting a wide range of pesticides.

  • Flow Rate: Maintain a consistent and slow flow rate (e.g., 1-2 mL/min) during sample loading to ensure efficient retention of the analyte.

Q3: Is Gas Chromatography (GC) a suitable technique for this compound analysis?

A3: this compound is a thermally labile compound, which can make GC analysis challenging due to potential degradation in the hot injector. However, with careful optimization, such as using pulsed splitless injection which can improve the response of thermally sensitive compounds, GC-MS can be used.

Q4: What are matrix effects and how can I minimize them?

A4: Matrix effects are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix. This can affect the accuracy, precision, and limit of detection of the method. To minimize matrix effects:

  • Improve sample clean-up using optimized SPE.

  • Dilute the sample extract.

  • Use matrix-matched calibration standards.

  • Employ an internal standard that is structurally similar to this compound.

Q5: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my method?

A5: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. Common methods for their determination include:

  • Signal-to-Noise Ratio: LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.

  • Standard Deviation of the Blank: The LOD can be calculated as 3 times the standard deviation of blank measurements, and the LOQ as 10 times the standard deviation.

  • Calibration Curve: The LOD and LOQ can also be estimated from the standard deviation of the y-intercepts of regression lines from a calibration curve.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound and other relevant pesticides in water from various studies. Note that data for this compound in water is limited, so values for other carbamates and multi-residue methods are included for comparison.

Analyte/MethodMatrixLODLOQReference
This compound (HPLC-Fluorescence)Agricultural Products-0.05 ppm (50 µg/L)
Multi-residue Pesticides (LC-MS/MS)Drinking Water-5 ng/L
330 Pesticides (LC-MS/MS)Ground and Surface Water10 ng/L (Screening Detection Limit)10 ng/L (Reporting Limit)
Multi-residue Pesticides (SPE-UHPLC-MS/MS)Drinking Water0.1 - 1.5 pg/mL (0.1 - 1.5 ng/L)-
20 Pesticides (SPE-GC-MS)Surface Water0.001 - 0.5 µg/L0.005 - 1 µg/L
Organochlorine Pesticides (SPE-GC-ECD)Water0.001 - 0.005 µg/L0.002 - 0.016 µg/L

Experimental Protocols

Method 1: Solid Phase Extraction (SPE) followed by LC-MS/MS

This protocol is a generalized procedure based on common practices for multi-residue pesticide analysis in water.

  • Sample Preparation:

    • Collect a 500 mL water sample in a clean glass bottle.

    • If the sample contains particulate matter, centrifuge or filter it through a glass fiber filter (e.g., 0.7 µm).

    • Adjust the sample pH to 7.0 using a suitable buffer.

    • Add an appropriate internal standard to the sample.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB, 200 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for at least 30 minutes to remove residual water.

    • Elute the retained analytes with 6 mL of a suitable solvent, such as ethyl acetate or a mixture of methanol and acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a solvent compatible with the LC mobile phase (e.g., 10% acetonitrile in water).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing an additive like 5 mM ammonium formate, is typical.

    • MS/MS System: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two transitions for this compound for confirmation.

Method 2: Solid Phase Extraction (SPE) followed by GC-MS

This protocol is a generalized procedure suitable for thermally stable carbamates and can be adapted for this compound with careful optimization of the injection technique.

  • Sample Preparation and SPE:

    • Follow steps 1 and 2 from the LC-MS/MS protocol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness.

    • Reconstitute the residue in 1 mL of a GC-compatible solvent like acetone or hexane.

  • GC-MS Analysis:

    • GC System: Use a low-polarity capillary column (e.g., DB-5ms).

    • Injection: A pulsed splitless injection is recommended to minimize thermal degradation. Set the injector temperature as low as possible while ensuring efficient vaporization (e.g., 250°C).

    • Oven Program: Develop a temperature gradient that provides good separation of this compound from other matrix components.

    • MS System: Operate in Electron Ionization (EI) mode and use Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_conc Concentration cluster_analysis Analysis Sample Water Sample (500 mL) Filter Filtration / Centrifugation Sample->Filter Adjust_pH pH Adjustment & Internal Standard Spiking Filter->Adjust_pH Load Load Sample Adjust_pH->Load Condition Condition Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Final Solvent Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS GCMS GC-MS Analysis Reconstitute->GCMS

Caption: General experimental workflow for this compound analysis in water.

troubleshooting_workflow Start Low Sensitivity or No this compound Peak CheckRecovery Is Recovery > 70%? Start->CheckRecovery CheckBackground Is Background Noise High? CheckRecovery->CheckBackground Yes OptimizeSPE Optimize SPE: - Sorbent Type - Sample pH - Elution Solvent CheckRecovery->OptimizeSPE No CheckPeakShape Is Peak Shape Good? CheckBackground->CheckPeakShape No ImproveCleanup Improve Sample Cleanup: - Optimize SPE Wash Step - Use Matrix-Matched Calibrants CheckBackground->ImproveCleanup Yes OptimizeMS Optimize MS Parameters: - Ion Source Settings - Collision Energy CheckPeakShape->OptimizeMS Yes SystemOK System Performance OK CheckPeakShape->SystemOK No, check LC/GC CheckDegradation Investigate Degradation: - Use LC-MS/MS - Lower GC Injector Temp OptimizeSPE->CheckDegradation ImproveCleanup->OptimizeMS OptimizeMS->SystemOK

Caption: Troubleshooting decision tree for low sensitivity in this compound analysis.

References

Impact of sample processing and homogenization on Butocarboxim residue results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Butocarboxim residue analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its residue analysis important?

This compound is a systemic insecticide belonging to the carbamate class. It is effective against sucking insects in various agricultural settings.[1] Residue analysis is crucial to ensure that the levels of this compound in food products do not exceed the established Maximum Residue Limits (MRLs), thus safeguarding consumer health.

Q2: What are the recommended analytical methods for this compound residue analysis?

High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection is a highly suitable and validated method for the determination of this compound residues in agricultural products.[2][3][4] This method offers good sensitivity and selectivity. Gas Chromatography (GC) is generally not recommended for this compound analysis due to its thermal lability, which can lead to degradation during analysis.[3]

Q3: What are the key stability considerations for this compound during sample processing and storage?

This compound is stable at a pH range of 5-7 but is susceptible to hydrolysis in the presence of strong acids and alkalis. It is also a thermally labile compound. Therefore, it is critical to control temperature and pH throughout the sample preparation and analysis process to prevent degradation and ensure accurate results. Samples should be stored frozen, and processing steps should be carried out promptly.

Q4: How does sample homogenization impact this compound residue results?

Inadequate homogenization can lead to significant variability in residue results. Since pesticide residues are often concentrated on the surface of agricultural products, non-uniform homogenization can result in subsamples that are not representative of the entire sample, leading to either over- or underestimation of the actual residue levels. The particle size of the homogenate and the standing time before extraction can influence the results, with finer particles and shorter standing times generally yielding more consistent outcomes.

Q5: What are common extraction solvents for this compound?

Acetone and acetonitrile are commonly used and effective solvents for extracting this compound from various sample matrices. While acetonitrile may offer slightly higher recovery and less interference in some cases, acetone is a viable alternative with lower toxicity.

Q6: What are typical cleanup procedures to remove matrix interferences?

A common and effective cleanup strategy involves a liquid-liquid partitioning step with n-hexane to remove non-polar co-extractives, followed by solid-phase extraction (SPE) using an aminopropyl cartridge. This multi-step cleanup is crucial for reducing matrix effects, which can otherwise interfere with the detection and quantification of this compound.

Troubleshooting Guide

Problem: Low Recovery of this compound

Possible Causes and Solutions:

  • Inefficient Extraction:

    • Cause: The chosen solvent may not be optimal for the sample matrix, or the extraction time may be insufficient.

    • Solution: Evaluate both acetone and acetonitrile for extraction efficiency with your specific matrix. Ensure thorough blending or shaking during extraction to maximize solvent-sample contact. For dry samples, consider a pre-wetting step with water before adding the extraction solvent.

  • Analyte Degradation:

    • Cause: this compound is sensitive to high temperatures and alkaline conditions.

    • Solution: Maintain low temperatures throughout the sample processing steps. Use of dry ice during homogenization can help minimize degradation. Ensure that all solutions used are within a neutral or slightly acidic pH range.

  • Losses During Cleanup:

    • Cause: The analyte may be partially lost during liquid-liquid partitioning or may not be fully eluted from the SPE cartridge.

    • Solution: For the n-hexane partition, ensure proper phase separation to avoid discarding the aqueous layer containing this compound. When using SPE, verify the elution profile of this compound from the aminopropyl cartridge and ensure the elution solvent and volume are optimized for complete recovery.

  • Precipitation in Sample Extract:

    • Cause: High concentrations of co-extractives can lead to precipitation, which may trap the analyte. This has been observed in bamboo sprout samples.

    • Solution: Incorporate an n-hexane partitioning step before further cleanup to remove lipids and other non-polar compounds that may precipitate.

Problem: High Background Noise or Interfering Peaks in Chromatogram

Possible Causes and Solutions:

  • Matrix Effects:

    • Cause: Co-eluting matrix components can interfere with the analyte signal, leading to ion suppression or enhancement.

    • Solution: Enhance the cleanup procedure. The combination of n-hexane partitioning and an aminopropyl SPE cartridge is effective in minimizing interferences. The use of matrix-matched standards for calibration is highly recommended to compensate for any remaining matrix effects.

  • Contaminated Reagents or Glassware:

    • Cause: Impurities in solvents, reagents, or on glassware can introduce interfering peaks.

    • Solution: Use high-purity, residue-grade solvents and reagents. Ensure all glassware is thoroughly cleaned and rinsed with a final solvent rinse before use. Running a solvent blank can help identify sources of contamination.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting) in HPLC

Possible Causes and Solutions:

  • Column Issues:

    • Cause: The analytical column may be degraded, contaminated, or have a void at the inlet.

    • Solution: If the column is contaminated, follow the manufacturer's instructions for cleaning and regeneration. If performance does not improve, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.

  • Inappropriate Mobile Phase:

    • Cause: The pH or composition of the mobile phase may not be optimal for this compound, which is a carbamate.

    • Solution: Ensure the mobile phase is properly prepared and degassed. A mobile phase of acetonitrile and water is commonly used for this compound analysis. Adjusting the ratio may be necessary to achieve optimal peak shape and retention.

  • Injector Problems:

    • Cause: A partially blocked or improperly sealed injector can lead to split peaks.

    • Solution: Clean and inspect the injector and rotor seal for any signs of wear or blockage.

Problem: Inconsistent Retention Times

Possible Causes and Solutions:

  • Pump or Mobile Phase Issues:

    • Cause: Fluctuations in pump pressure, leaks, or changes in the mobile phase composition can cause retention time to shift.

    • Solution: Check the HPLC system for any leaks. Ensure the pump seals are in good condition and that the mobile phase is well-mixed and degassed.

  • Column Temperature:

    • Cause: Variations in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature for the analytical column.

  • Column Equilibration:

    • Cause: Insufficient equilibration time between injections can lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Data Presentation

Table 1: Recovery of this compound in Spiked Agricultural Products

Sample MatrixSpiked Level (ppm)Mean Recovery (%)Coefficient of Variation (%)
Radish0.182.69.0
Radish0.281.93.5
Radish0.382.34.5
Bamboo Sprout0.282.54.4

Data sourced from Tseng et al. (1999).

Experimental Protocols

Protocol 1: Determination of this compound by HPLC with Post-Column Derivatization

This protocol is based on the method described by Tseng et al. (1999).

1. Principle: this compound is extracted from the sample matrix with acetone. The extract is cleaned up by liquid-liquid partitioning and solid-phase extraction. The analyte is then separated by HPLC, hydrolyzed online under alkaline conditions, and derivatized with o-phthalaldehyde (OPA) to form a fluorescent compound, which is detected by a fluorescence detector.

2. Reagents and Equipment:

  • Solvents: Acetone, n-hexane, dichloromethane, acetonitrile (all residue grade)

  • Reagents: Sodium chloride, anhydrous sodium sulfate, OPA, 2-mercaptoethanol, sodium hydroxide

  • SPE: Aminopropyl cartridges (500 mg, 3 mL)

  • Equipment: High-speed blender, rotary evaporator, HPLC system with a post-column derivatization unit and fluorescence detector, C18 analytical column (e.g., Lichrospher 60 RP-Select B).

3. Sample Preparation:

  • Extraction: Homogenize 20 g of the sample with 80 mL of acetone. Filter the mixture.

  • Concentration: Concentrate the acetone extract at 35-40°C using a rotary evaporator.

  • n-Hexane Partitioning: Dissolve the residue in 50 mL of 10% sodium chloride solution and partition with 30 mL of n-hexane. Discard the n-hexane layer.

  • Dichloromethane Extraction: Extract the remaining aqueous phase twice with 70 mL of dichloromethane.

  • Drying and Evaporation: Combine the dichloromethane extracts, dry with anhydrous sodium sulfate, and evaporate to dryness.

  • SPE Cleanup: Dissolve the residue in 2 mL of dichloromethane and apply it to a pre-conditioned aminopropyl cartridge. Elute with 10 mL of dichloromethane.

  • Final Preparation: Evaporate the eluate to dryness and redissolve the residue in 1 mL of acetonitrile. Filter through a 0.45 µm filter before HPLC analysis.

4. HPLC and Post-Column Derivatization Conditions:

  • HPLC Column: Lichrospher 60 RP-Select B (or equivalent)

  • Mobile Phase: Acetonitrile:Water (25:75, v/v)

  • Flow Rate: 1.0 mL/min

  • Post-Column Reagents: Sodium hydroxide solution and OPA/2-mercaptoethanol reagent.

  • Reaction Temperature: 90°C for hydrolysis.

  • Fluorescence Detection: Excitation at 340 nm, Emission at 455 nm.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Sample Reception (e.g., Radish, 20g) Homogenize Homogenization (with 80mL Acetone) Sample->Homogenize Filter Filtration Homogenize->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Hex_Partition n-Hexane Partitioning (in 10% NaCl) Concentrate->Hex_Partition DCM_Extract DCM Extraction (2x 70mL) Hex_Partition->DCM_Extract Dry_Evap Drying & Evaporation DCM_Extract->Dry_Evap SPE SPE Cleanup (Aminopropyl Cartridge) Dry_Evap->SPE Final_Prep Final Preparation (Redissolve in ACN) SPE->Final_Prep HPLC HPLC Separation (C18 Column) Final_Prep->HPLC Deriv Post-Column Derivatization (OPA) HPLC->Deriv Detect Fluorescence Detection Deriv->Detect Result Result Calculation Detect->Result

Caption: Experimental workflow for this compound residue analysis.

Troubleshooting_Low_Recovery cluster_extraction Extraction Efficiency cluster_degradation Analyte Stability cluster_cleanup Cleanup Losses Start Problem: Low this compound Recovery CheckSolvent Is extraction solvent (ACN/Acetone) optimal? Start->CheckSolvent CheckTemp Was temperature controlled during processing? Start->CheckTemp CheckPartition Any loss during n-hexane partitioning? Start->CheckPartition CheckTime Is extraction time/ technique adequate? CheckSolvent->CheckTime Solution1 Optimize solvent and extraction procedure CheckTime->Solution1 No CheckpH Was pH of solutions neutral or slightly acidic? CheckTemp->CheckpH Solution2 Use cooling (dry ice) and check solution pH CheckpH->Solution2 No CheckSPE Is SPE elution protocol validated? CheckPartition->CheckSPE Solution3 Verify partitioning and optimize SPE elution CheckSPE->Solution3 No

Caption: Troubleshooting guide for low this compound recovery.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Butocarboxim Determination in Tomatoes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Butocarboxim in tomatoes. We will delve into a specific High-Performance Liquid Chromatography (HPLC) method tailored for this compound and contrast it with the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) multi-residue method. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable approach for their analytical needs.

Method Comparison: HPLC vs. QuEChERS-based Approaches

The determination of pesticide residues in food matrices like tomatoes is critical for ensuring food safety and regulatory compliance. This compound, a carbamate insecticide, requires sensitive and reliable analytical methods for its detection. This guide compares a specialized HPLC method with post-column derivatization and fluorescence detection against the versatile QuEChERS extraction protocol coupled with various modern chromatographic techniques.

The HPLC method offers high specificity for this compound.[1][2] In contrast, the QuEChERS method is a broad-spectrum approach suitable for the simultaneous analysis of multiple pesticide residues, including this compound.[3][4][5] The choice between these methods often depends on the specific analytical objective, such as routine monitoring of a single contaminant versus comprehensive screening for a wide range of pesticides.

Quantitative Data Summary

The following tables summarize the key performance parameters for the different analytical methods discussed. These validation parameters are crucial for assessing the reliability and sensitivity of a method.

Table 1: Method Validation Parameters for this compound Determination

ParameterHPLC with Post-Column Derivatization & Fluorescence DetectionQuEChERS with GC-MSQuEChERS with LC-MS/MS
Analyte This compoundMultiple PesticidesThis compound & other pesticides
Matrix Agricultural Products (including radishes and bamboo sprouts)TomatoesInfant Foods (fruit & vegetable-based)
**Linearity (R²) **> 0.999> 0.99> 0.98
Limit of Detection (LOD) 0.05 ppm1.63 - 10.5 mg/kg1 µg/kg
Limit of Quantification (LOQ) Not explicitly stated, but detection limit is 0.05 ppm5.43 - 35 mg/kg1-5 µg/kg
Recovery (%) 81.9 - 82.683.84 - 119.7381 - 110
Precision (RSD%) Not explicitly stated< 20.54< 20

Table 2: Comparison of Operational Characteristics

FeatureHPLC with Post-Column Derivatization & Fluorescence DetectionQuEChERS with GC-MS/LC-MS/MS
Specificity High for this compound and other carbamatesBroad spectrum for multiple pesticide classes
Sample Throughput Lower, more complex setupHigh, streamlined extraction
Cost Potentially lower instrumentation cost (HPLC-FLD vs. MS)Higher initial instrument cost (GC/LC-MS)
Solvent Consumption ModerateReduced compared to traditional methods
Method Complexity Involves post-column derivatization, which can be complexRelatively simple and straightforward extraction

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for the discussed techniques.

HPLC with Post-Column Derivatization and Fluorescence Detection for this compound

This method is based on the work by S.-H. Tseng, et al.

1. Sample Preparation:

  • Extract the sample with acetone.

  • Concentrate the extract and dissolve the residue in a sodium chloride solution.

  • Partition with n-hexane to remove non-polar interferences.

  • Extract the aqueous phase with dichloromethane.

  • Evaporate the dichloromethane and pass the residue through an aminopropyl cartridge for cleanup.

  • Dissolve the final residue in acetonitrile for HPLC analysis.

2. HPLC-FLD Conditions:

  • Column: Lichrospher 60 RP-Select B

  • Mobile Phase: Acetonitrile-water (25:75, v/v)

  • Flow Rate: 1.0 mL/min

  • Post-Column Derivatization:

    • Hydrolyze this compound at 90°C in an alkaline medium.

    • React with o-phthaldialdehyde (OPA)/2-mercaptoethanol reagent to form a fluorescent derivative.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.

QuEChERS Method for Multi-Pesticide Residue Analysis

This protocol is a generalized version based on several studies.

1. Sample Extraction:

  • Homogenize 10-15 g of the tomato sample.

  • Add 10-15 mL of acetonitrile to a centrifuge tube containing the sample.

  • Add magnesium sulfate and sodium chloride (and potentially citrate buffers).

  • Shake vigorously for 1 minute and centrifuge.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant from the extraction step.

  • Add it to a centrifuge tube containing a primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. Graphitized carbon black (GCB) may be included for pigmented samples.

  • Shake for 1 minute and centrifuge.

  • The supernatant is ready for analysis by GC-MS or LC-MS/MS.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the validation of an analytical method for this compound determination in tomatoes.

Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_results Results & Reporting Tomato_Sample Tomato Sample Homogenization Homogenization Tomato_Sample->Homogenization Extraction Extraction (e.g., QuEChERS or Solvent Extraction) Homogenization->Extraction Cleanup Cleanup (d-SPE or SPE Cartridge) Extraction->Cleanup Analysis Chromatographic Separation & Detection (HPLC-FLD, LC-MS/MS, GC-MS) Cleanup->Analysis Linearity Linearity & Range Analysis->Linearity LOD_LOQ LOD & LOQ Analysis->LOD_LOQ Accuracy Accuracy (Recovery) Analysis->Accuracy Precision Precision (Repeatability & Reproducibility) Analysis->Precision Specificity Specificity/Selectivity Analysis->Specificity Robustness Robustness Analysis->Robustness Data_Analysis Data Analysis & Statistical Evaluation Linearity->Data_Analysis LOD_LOQ->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Specificity->Data_Analysis Robustness->Data_Analysis Report Validation Report Data_Analysis->Report

Caption: Workflow for analytical method validation.

Conclusion

Both the specific HPLC method and the broader QuEChERS-based approaches offer reliable means for the determination of this compound in tomatoes. The HPLC method with post-column derivatization provides excellent sensitivity and specificity for this compound, making it a strong choice for targeted analysis. However, its lower throughput and more complex setup may be limitations.

The QuEChERS method, particularly when coupled with MS/MS detection, stands out for its simplicity, high throughput, and the ability to screen for a wide array of pesticides simultaneously. While the initial instrumentation cost may be higher, the efficiency and breadth of analysis often justify the investment for laboratories conducting comprehensive food safety monitoring. The choice of method should be guided by the specific requirements of the analysis, including the number of target analytes, required sensitivity, sample throughput, and available resources.

References

A Comparative Analysis of Butocarboxim and its Structural Isomer Aldicarb: Toxicity, Mechanism, and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative toxicological and biochemical profiles of the carbamate insecticides Butocarboxim and Aldicarb.

This compound and its structural isomer, Aldicarb, are two synthetic carbamate pesticides that have been utilized for their insecticidal properties. Despite their structural similarity, a comparative analysis of their toxicological and biochemical characteristics reveals significant differences in their potency and metabolic handling. This guide provides a detailed comparison of these two compounds, supported by experimental data and methodologies, to inform research and development in toxicology and drug design.

Chemical Structure and Properties

This compound and Aldicarb share the same chemical formula (C₇H₁₄N₂O₂S) and molar mass, but differ in the arrangement of their atoms, making them structural isomers. This subtle difference in their chemical architecture has a profound impact on their biological activity.

Table 1: Physicochemical Properties of this compound and Aldicarb

PropertyThis compoundAldicarb
IUPAC Name 3-(methylsulfanyl)butan-2-one O-[(methylamino)carbonyl]oxime2-methyl-2-(methylthio)propanal O-[(methylamino)carbonyl]oxime
CAS Number 34681-10-2116-06-3
Molecular Weight 190.26 g/mol 190.26 g/mol
Appearance Pale brown viscous liquidColorless crystals

Comparative Toxicity

A critical point of differentiation between this compound and Aldicarb lies in their acute toxicity. Experimental data from studies on rats demonstrates a significant disparity in their lethal dosage.

Table 2: Acute Oral Toxicity in Rats

CompoundLD50 (mg/kg)Reference
This compound153[1]
Aldicarb0.46 - 0.93[2]

The data unequivocally indicates that Aldicarb is substantially more toxic than this compound via the oral route of exposure. Aldicarb is, in fact, one of the most toxic pesticides in the carbamate class.[3]

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and Aldicarb exert their toxic effects through the same primary mechanism: the inhibition of the enzyme acetylcholinesterase (AChE).[1][4] AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, these carbamates lead to an accumulation of acetylcholine at the nerve synapse, resulting in overstimulation of the nervous system and ultimately leading to paralysis and death in target organisms.

The inhibition of AChE by carbamates is a reversible process, involving the carbamoylation of the serine hydroxyl group in the active site of the enzyme. This is in contrast to organophosphate pesticides, which cause a more persistent, irreversible inhibition. The reversible nature of carbamate inhibition means that recovery from poisoning is possible if the exposure is not lethal.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Carbamates Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolysis Carbamoylated_AChE Reversibly Inhibited AChE Acetylcholine->Carbamoylated_AChE Accumulation (No Hydrolysis) Choline + Acetate Choline + Acetate AChE->Choline + Acetate Carbamate This compound or Aldicarb Carbamate->AChE Carbamoylation

Figure 1: Mechanism of Acetylcholinesterase Inhibition by Carbamates.

Metabolic Pathways

The metabolism of this compound and Aldicarb in mammals is a key factor influencing their overall toxicity and duration of action. Both compounds undergo similar metabolic transformations, primarily through oxidation reactions. The principal metabolic pathway involves the oxidation of the sulfur atom to form sulfoxides and subsequently sulfones. These metabolites are also biologically active, with the sulfoxides often exhibiting comparable or even greater AChE inhibitory activity than the parent compound.

The enzymes responsible for these transformations are primarily cytochrome P450 (CYP) monooxygenases and flavin-containing monooxygenases (FMOs). While the general metabolic pathway is shared, the specific isozymes involved and the rates of metabolism may differ between this compound and Aldicarb, contributing to their different toxicokinetic profiles. A detailed comparative study on the specific enzymes metabolizing this compound is less documented compared to the extensive research on Aldicarb metabolism.

Metabolic_Pathway cluster_this compound This compound Metabolism cluster_Aldicarb Aldicarb Metabolism This compound This compound Butocarboxim_Sulfoxide This compound Sulfoxide (Active) This compound->Butocarboxim_Sulfoxide Oxidation (CYP, FMO) Butocarboxim_Sulfone This compound Sulfone (Active) Butocarboxim_Sulfoxide->Butocarboxim_Sulfone Oxidation (CYP, FMO) Aldicarb Aldicarb Aldicarb_Sulfoxide Aldicarb Sulfoxide (Active) Aldicarb->Aldicarb_Sulfoxide Oxidation (CYP, FMO) Aldicarb_Sulfone Aldicarb Sulfone (Active) Aldicarb_Sulfoxide->Aldicarb_Sulfone Oxidation (CYP, FMO)

Figure 2: Comparative Metabolic Pathways of this compound and Aldicarb.

Experimental Protocols

Determination of Acetylcholinesterase Inhibition (Ellman's Assay)

This colorimetric method is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound, Aldicarb)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound and Aldicarb in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not affect enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Add phosphate buffer to each well.

    • Add the test compound solution at various concentrations to the respective wells. Include a control with solvent only (no inhibitor).

    • Add DTNB solution to all wells.

    • Initiate the reaction by adding the AChE solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Measurement:

    • Add the substrate (ATCI) solution to all wells to start the enzymatic reaction.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

AChE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (AChE, ATCI, DTNB, Inhibitors) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Buffer, Inhibitor, DTNB, AChE) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Plate Plate_Setup->Pre_incubation Add_Substrate Add Substrate (ATCI) Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Figure 3: Experimental Workflow for AChE Inhibition Assay.

Conclusion

This compound and Aldicarb, while being structural isomers, exhibit markedly different toxicological profiles. The available data clearly indicates that Aldicarb is significantly more acutely toxic than this compound. Both compounds share a common mechanism of action as reversible inhibitors of acetylcholinesterase, and their metabolism proceeds through similar oxidative pathways to form active sulfoxide and sulfone metabolites.

A significant knowledge gap exists in the form of a direct, quantitative comparison of their AChE inhibitory potencies (IC50 values) and a detailed comparative analysis of their metabolic kinetics and the specific enzymes involved. Future research focusing on these aspects under standardized experimental conditions would be invaluable for a more complete understanding of the structure-activity relationships that govern the toxicity of these and other carbamate insecticides. Such studies would provide crucial data for risk assessment and the development of safer alternatives.

References

A Comparative Guide to Inter-laboratory Validation of Butocarboxim Residue Analysis in Crops

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the determination of Butocarboxim residues in agricultural crops, with a focus on inter-laboratory validation. It is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the analysis of pesticide residues. This document outlines detailed experimental protocols, presents quantitative performance data, and offers a comparative assessment of available analytical techniques.

Introduction

This compound is a systemic insecticide belonging to the carbamate class, used to control sucking insects on various crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food commodities. To ensure compliance with these MRLs and to guarantee consumer safety, robust and validated analytical methods for the determination of this compound residues are essential. Inter-laboratory validation, through collaborative studies or proficiency tests, is the ultimate confirmation of a method's fitness for purpose, demonstrating its reproducibility and transferability between different laboratories.

This guide focuses on two primary analytical techniques for this compound residue analysis: High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies and Experimental Protocols

HPLC with Post-Column Derivatization and Fluorescence Detection

This method relies on the separation of this compound from the sample matrix using HPLC, followed by a chemical reaction (derivatization) to produce a fluorescent compound that can be sensitively detected.

Experimental Protocol:

  • Sample Preparation:

    • A homogenized sample of the crop (e.g., 20 g of radishes or bamboo sprouts) is extracted with a suitable solvent like acetone.

    • The extract is filtered and concentrated using a rotary evaporator.

    • The residue is dissolved in a saline solution and partitioned with n-hexane to remove nonpolar co-extractives.

    • The aqueous layer is then extracted with dichloromethane.

    • The dichloromethane extract is evaporated and the residue is reconstituted in a suitable solvent for cleanup.

  • Cleanup:

    • The reconstituted extract is passed through a solid-phase extraction (SPE) cartridge, typically an aminopropyl-bonded silica cartridge, to remove interfering matrix components.

    • The cartridge is washed, and the analyte is eluted with a suitable solvent mixture.

    • The eluate is evaporated and the residue is dissolved in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Chromatographic Conditions:

      • Column: A reversed-phase column, such as a Lichrospher 60 RP-Select B (5 µm, 250 x 4.0 mm i.d.), is commonly used.[1]

      • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed. A common mobile phase is acetonitrile:water (25:75, v/v).[1]

      • Flow Rate: A flow rate of 1.0 mL/min is generally used.[1]

      • Injection Volume: 20 µL.[1]

    • Post-Column Derivatization:

      • The column effluent is mixed with a sodium hydroxide solution and heated to hydrolyze this compound.

      • The hydrolyzed product then reacts with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.[1]

    • Detection:

      • A fluorescence detector is used with an excitation wavelength of approximately 340 nm and an emission wavelength of about 455 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that has become the method of choice for multi-residue pesticide analysis, including this compound.

Experimental Protocol:

  • Sample Preparation (QuEChERS Method):

    • A homogenized crop sample (e.g., 10-15 g) is weighed into a centrifuge tube.

    • Water and acetonitrile are added, and the sample is thoroughly shaken.

    • Extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added, and the tube is shaken vigorously.

    • The sample is centrifuged to separate the layers.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • An aliquot of the acetonitrile supernatant is transferred to a dSPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).

    • The tube is shaken and centrifuged.

    • The cleaned-up extract is filtered and is ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A reversed-phase column, such as a C18 column, is used for separation.

      • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

      • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for this compound.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. At least two MRM transitions (a quantifier and a qualifier) are monitored for this compound.

      • MRM Transitions: Specific precursor and product ions for this compound are selected for monitoring. For example, a potential precursor ion could be [M+H]+ at m/z 191.1, with product ions selected for quantification and confirmation.

Performance Data Comparison

The following tables summarize the single-laboratory validation data for the HPLC method and typical performance characteristics for multi-residue LC-MS/MS methods that include carbamates like this compound. Unfortunately, specific inter-laboratory validation data for this compound was not publicly available at the time of this guide's compilation.

Table 1: Single-Laboratory Validation Data for HPLC with Post-Column Derivatization

ParameterRadishesBamboo Sprouts
Spiking Level (ppm) 0.1 - 0.30.2
Average Recovery (%) 81.9 - 82.682.5
Coefficient of Variation (CV, %) 3.5 - 9.04.4
Limit of Detection (LOD) (ppm) 0.050.05
Data sourced from a single laboratory validation study.

Table 2: Typical Performance Characteristics for LC-MS/MS Multi-Residue Methods for Carbamates in Crops

ParameterTypical Value
Linearity (R²) > 0.99
Recovery (%) 70 - 120
Precision (RSDr, %) ≤ 20
Limit of Quantification (LOQ) (µg/kg) 1 - 10
These are generally accepted performance criteria for pesticide residue analysis in food as per guidelines like SANTE/12682/2019.

Inter-laboratory Validation and Proficiency Testing

While a specific inter-laboratory study for this compound was not found, proficiency tests (PTs) for pesticide residues in food are regularly organized by institutions such as the European Union Reference Laboratories (EURLs), FAPAS (Food Analysis Performance Assessment Scheme), and BIPEA (Bureau Interprofessionnel d'Etudes Analytiques). Laboratories participating in these schemes analyze a test material containing a range of pesticides, including potentially this compound, and their results are compared to a reference value. Successful participation in such PTs provides evidence of a laboratory's competence and contributes to the overall validation of the analytical methods used. The performance of laboratories in these PTs is often evaluated using z-scores, which indicate how far a laboratory's result is from the assigned value. A z-score between -2 and +2 is generally considered satisfactory.

Visualizations

Experimental Workflow for Inter-laboratory Validation

G cluster_prep Sample Preparation cluster_analysis Laboratory Analysis cluster_data Data Evaluation Homogenization Homogenization of Crop Samples Distribution Distribution of Homogenized Samples to Participating Laboratories Homogenization->Distribution Extraction Extraction of this compound Distribution->Extraction Cleanup Sample Extract Cleanup Extraction->Cleanup Analysis Instrumental Analysis (HPLC or LC-MS/MS) Cleanup->Analysis Reporting Reporting of Results by Laboratories Analysis->Reporting Statistical_Analysis Statistical Analysis of Data (e.g., z-scores) Reporting->Statistical_Analysis Validation_Report Issuance of Inter-laboratory Validation Report Statistical_Analysis->Validation_Report

Caption: Workflow of an inter-laboratory validation study for this compound analysis.

Conclusion

Both HPLC with post-column derivatization and LC-MS/MS are suitable methods for the determination of this compound residues in crops. The HPLC method, supported by detailed single-laboratory validation data, demonstrates good recovery and precision. The LC-MS/MS method, typically employed in a multi-residue format, offers high sensitivity and selectivity, with generally accepted validation parameters for carbamates.

The choice of method will depend on the specific requirements of the laboratory, including the desired level of sensitivity, the number of samples to be analyzed, and the availability of instrumentation. For laboratories conducting multi-residue screening, LC-MS/MS is the preferred technique. For laboratories focused on a smaller number of analytes, the HPLC method provides a robust and reliable alternative.

Participation in proficiency testing schemes is strongly recommended to ensure the ongoing quality and comparability of analytical results for this compound and other pesticide residues, thereby contributing to a robust system of food safety monitoring.

References

A Comparative Efficacy Analysis of Butocarboxim and Other Carbamate Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pest management, carbamate insecticides represent a significant class of neurotoxic agents utilized for their efficacy against a broad spectrum of insect pests. This guide provides a detailed comparison of Butocarboxim with other prominent carbamate insecticides, namely Aldicarb, Carbofuran, Methomyl, and Carbaryl. The evaluation focuses on their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Mechanism of Action: Reversible Acetylcholinesterase Inhibition

Carbamate insecticides, including this compound, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1] This inhibition is achieved through the carbamylation of the serine hydroxyl group at the active site of AChE. The accumulation of the neurotransmitter acetylcholine at the synaptic junctions leads to continuous stimulation of nerve fibers, resulting in tremors, paralysis, and eventual death of the insect.[1][2] A key characteristic of carbamates is the reversible nature of this inhibition, which contrasts with the irreversible phosphorylation caused by organophosphates. This reversibility generally leads to a shorter duration of toxic effects.[1]

Carbamate_Mechanism_of_Action cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Normal_Function Normal Nerve Function Receptor->Normal_Function Leads to Carbamate This compound & Other Carbamates Inhibition Inhibition of AChE Carbamate->Inhibition Causes Inhibition->AChE Blocks ACh_Buildup ACh Accumulation Inhibition->ACh_Buildup Results in Overstimulation Continuous Nerve Stimulation ACh_Buildup->Overstimulation Toxicity Insect Toxicity & Death Overstimulation->Toxicity

Caption: Mechanism of action of carbamate insecticides.

Comparative Efficacy: A Data-Driven Overview

The efficacy of an insecticide is determined by several factors, including its intrinsic toxicity to the target pest, its mode of application, its residual activity, and its spectrum of control. This section compares this compound with Aldicarb, Carbofuran, Methomyl, and Carbaryl based on available experimental data.

Acute Toxicity to Target Pests

Acute toxicity is a primary measure of an insecticide's potency and is often expressed as the median lethal dose (LD50) or median lethal concentration (LC50). The following tables summarize available toxicity data for this compound and its counterparts against various agricultural pests. It is important to note that direct comparisons can be challenging due to variations in experimental protocols, environmental conditions, and test species.

Table 1: Comparative Oral LD50 Values in Rats

InsecticideOral LD50 (mg/kg)Toxicity Class
This compound 153-200Moderately Toxic
Aldicarb<1Highly Toxic[3]
Carbofuran5-13Highly Toxic
Methomyl17-24Highly Toxic
Carbaryl302.6 - 311.5Moderately Toxic

Data compiled from various sources. Toxicity classes are based on the World Health Organization (WHO) classification.

Table 2: Comparative Efficacy (LC50) Against Selected Arthropod Pests

InsecticideTarget PestLC50Source / Remarks
This compound Asymmetrasca decedens (Green Leafhopper)Not specified, but less effective than Aldicarb based on metabolite concentration and mortality.Foliar residue study.
AldicarbAsymmetrasca decedens (Green Leafhopper)More effective than this compound.Foliar residue study.
MethomylTetranychus urticae (Two-spotted spider mite)Not specified, but effective.General mention in literature.
CarbarylAphis fabae (Black bean aphid)Not specified, but used for control.General mention in literature.
CarbofuranRice Stem BorerEffective in reducing pest populations.Field study.
Systemic and Contact Activity

Carbamate insecticides can exhibit both contact and systemic activity. Contact insecticides are effective upon direct application to the pest, while systemic insecticides are absorbed and translocated within the plant, making the plant tissues toxic to feeding pests.

  • This compound and Aldicarb are known for their systemic properties. When applied to the soil, they are taken up by the roots and distributed throughout the plant. A comparative study on peach and plum trees showed that at the same application rate, Aldicarb-treated leaves contained higher concentrations of toxic metabolites (sulfoxides and sulfones) and were more toxic to green leafhoppers than those treated with this compound.

  • Methomyl is recognized for its rapid knockdown effect, indicating strong contact and ingestion activity.

  • Carbaryl is primarily used as a broad-spectrum contact and ingestion insecticide with some systemic properties.

  • Carbofuran is a systemic insecticide widely used to control soil and foliar-feeding insects.

Insecticide_Activity_Comparison This compound This compound Systemic Systemic This compound->Systemic Aldicarb Aldicarb Aldicarb->Systemic Carbofuran Carbofuran Carbofuran->Systemic Methomyl Methomyl Contact Contact Methomyl->Contact Ingestion Ingestion Methomyl->Ingestion Rapid_Knockdown Rapid_Knockdown Methomyl->Rapid_Knockdown Carbaryl Carbaryl Carbaryl->Contact Carbaryl->Ingestion

Caption: Primary modes of action for selected carbamates.

Residual Activity

The persistence of an insecticide in the environment, or its residual activity, is a critical factor in determining the duration of pest control. The half-life of carbamates in the environment can vary from a few days to several weeks, influenced by factors such as soil type, pH, temperature, and sunlight.

A study on peach trees indicated that toxic residues of both this compound and Aldicarb (as their sulfoxide and sulfone metabolites) were present in the leaves 31 days after treatment. Generally, carbamates are considered to have shorter environmental persistence compared to organochlorine insecticides.

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, detailed experimental protocols are essential. Below are generalized methodologies for common bioassays used to evaluate insecticide performance.

Leaf-Dip Bioassay for Aphids and Mites

This method is commonly used to assess the contact toxicity of insecticides.

  • Preparation of Test Solutions: Serial dilutions of the insecticide are prepared in an appropriate solvent (e.g., acetone or water with a surfactant).

  • Leaf Preparation: Leaf discs of a suitable host plant (e.g., faba bean for Aphis fabae or bean for Tetranychus urticae) are excised.

  • Application: The leaf discs are dipped into the test solutions for a standardized period (e.g., 10-30 seconds) and allowed to air dry. A control group is dipped in the solvent only.

  • Infestation: A known number of adult aphids or mites are transferred onto the treated leaf discs.

  • Incubation: The petri dishes containing the leaf discs are maintained under controlled conditions of temperature, humidity, and photoperiod.

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours). Pests are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 values.

Leaf_Dip_Bioassay_Workflow Start Start Prep_Solutions Prepare Insecticide Dilutions Start->Prep_Solutions Prep_Leaves Excise Host Plant Leaf Discs Prep_Solutions->Prep_Leaves Dip_Leaves Dip Leaf Discs in Test Solutions Prep_Leaves->Dip_Leaves Infest_Pests Introduce Target Pests (e.g., Aphids, Mites) Dip_Leaves->Infest_Pests Incubate Incubate under Controlled Conditions Infest_Pests->Incubate Assess_Mortality Record Mortality at 24, 48, 72 hours Incubate->Assess_Mortality Analyze_Data Data Analysis (Abbott's Formula, Probit) Assess_Mortality->Analyze_Data End End (Determine LC50) Analyze_Data->End

Caption: Workflow for a typical leaf-dip bioassay.

Soil Application Bioassay for Systemic Insecticides

This method evaluates the efficacy of systemic insecticides when taken up by the plant from the soil.

  • Plant Preparation: Test plants are grown in pots under greenhouse conditions to a specific growth stage.

  • Insecticide Application: The granular or liquid formulation of the systemic insecticide is applied to the soil surface or incorporated into the soil at different rates.

  • Uptake Period: The plants are allowed a sufficient period for the insecticide to be absorbed by the roots and translocated to the foliage.

  • Infestation: A known number of target insects (e.g., leafhoppers, aphids) are caged on the leaves of the treated plants.

  • Mortality and Residue Analysis: Insect mortality is assessed at regular intervals. Additionally, leaf samples may be collected at different time points to analyze the concentration of the insecticide and its metabolites using techniques like HPLC.

  • Data Analysis: Mortality data is analyzed to determine the efficacy over time, and residue analysis provides insights into the uptake and metabolism of the insecticide.

Effects on Non-Target Organisms

A comprehensive evaluation of insecticides must also consider their impact on non-target organisms, including beneficial insects, wildlife, and humans. Carbamates, as a class, are known to be toxic to a wide range of organisms. For instance, Carbaryl is highly toxic to honey bees and some aquatic invertebrates. The sub-lethal effects of these insecticides on beneficial arthropods can include impacts on behavior, reproduction, and longevity, which can have broader ecological consequences. Therefore, the selection and use of any carbamate insecticide should be part of an integrated pest management (IPM) program that considers these potential non-target effects.

Conclusion

This compound is an effective systemic carbamate insecticide for the control of sucking pests. When compared to other carbamates, its efficacy profile shows some distinctions. Aldicarb, its isomer, appears to be more potent in terms of the concentration of toxic metabolites translocated to plant foliage. Methomyl offers a rapid knockdown effect, which may be advantageous for controlling pest outbreaks quickly. Carbaryl and Carbofuran have a broad spectrum of activity but also present considerable toxicity to non-target organisms.

The choice of a particular carbamate insecticide should be based on a thorough assessment of the target pest, the application method, the required duration of control, and the potential for non-target effects. The data presented in this guide, while not exhaustive, provides a foundation for such a comparative evaluation. Further research involving direct, side-by-side comparisons under standardized conditions would be invaluable for a more definitive ranking of the efficacy of these compounds.

References

Performance Characteristics of Butocarboxim Analysis: A Comparative Guide Based on SANTE Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methods for the determination of Butocarboxim residues in food matrices, with a focus on performance characteristics as defined by the SANTE/11312/2021 guidelines. It is intended for researchers, scientists, and professionals involved in pesticide residue analysis and drug development.

Introduction

This compound is a systemic insecticide used to control sucking insects on various crops.[1] Monitoring its residues in food products is crucial for consumer safety and regulatory compliance. The European Union's SANTE guidelines provide a framework for the validation and quality control of pesticide residue analysis methods, ensuring data reliability and comparability across laboratories.[2][3] This guide compares a specific High-Performance Liquid Chromatography (HPLC) method for this compound analysis with the general performance of a widely used multi-residue method (QuEChERS with LC-MS/MS detection), evaluating both against the stringent criteria of the SANTE guidelines.

Data Presentation: Performance Characteristics

The following table summarizes the performance characteristics for this compound analysis, comparing a specific HPLC method with a typical multi-residue QuEChERS-based approach, alongside the requirements of the SANTE guidelines.

Performance CharacteristicSANTE/11312/2021 GuidelineHPLC with Post-Column Derivatization[4][5]QuEChERS with UHPLC-QTOF-MS
Recovery 70-120%81.9 - 82.6% (in radishes and bamboo sprouts)84.3 - 111.8% (in various crops)
Repeatability (RSDr) ≤ 20%3.5 - 9.0%1.0 - 13.0%
Limit of Quantification (LOQ) Method specific, should be at or below the Maximum Residue Level (MRL)0.05 ppm (mg/kg)≤ 0.01 mg/kg for over 96% of compounds
Linearity (r²) ≥ 0.99Not explicitly stated, but calibration is performed≥ 0.980
Specificity/Selectivity Method must be free from matrix interferencesSatisfactory resolution between this compound and adjacent peaksHigh selectivity achieved with MS detection

Experimental Protocols

This method is highly specific for N-methylcarbamate insecticides like this compound.

a. Sample Extraction and Clean-up:

  • Extraction: Samples are extracted with acetone.

  • Concentration: The acetone extract is concentrated.

  • Partitioning: The residue is dissolved in a sodium chloride solution and partitioned with n-hexane to remove non-polar interferences. The aqueous phase is then extracted with dichloromethane.

  • Clean-up: The dichloromethane extract is evaporated and passed through an aminopropyl solid-phase extraction (SPE) cartridge for clean-up.

b. Instrumental Analysis:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a post-column derivatization unit and a fluorescence detector.

  • Column: Lichrospher 60 RP-Select B column.

  • Mobile Phase: Acetonitrile-water (25:75, v/v).

  • Post-Column Derivatization: this compound is hydrolyzed at 90°C in an alkaline medium and then reacts with o-phthaldialdehyde (OPA) and 2-mercaptoethanol to form a fluorescent derivative.

  • Detection: Fluorescence detection at an excitation wavelength of 340 nm and an emission wavelength of 455 nm.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for multi-residue pesticide analysis.

a. Sample Extraction and Clean-up:

  • Extraction: A homogenized sample is extracted with acetonitrile. For base-sensitive pesticides, an acidified solvent may be used.

  • Partitioning: Salting-out liquid-liquid partitioning is induced by adding anhydrous magnesium sulfate and sodium chloride. This separates the sample into an aqueous layer and an organic layer containing the pesticides.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: An aliquot of the acetonitrile extract is cleaned up by adding a sorbent mixture, typically containing primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences. The mixture is centrifuged, and the supernatant is collected for analysis.

b. Instrumental Analysis:

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS).

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing additives like formic acid or ammonium formate to improve ionization.

  • Detection: Mass spectrometric detection allows for the simultaneous identification and quantification of a wide range of pesticides based on their specific mass-to-charge ratios and fragmentation patterns.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Homogenization extraction Extraction (e.g., Acetonitrile) sample->extraction partitioning Salting-out Partitioning (MgSO4, NaCl) extraction->partitioning cleanup Dispersive SPE Clean-up (PSA, C18) partitioning->cleanup lc_separation LC Separation (e.g., UHPLC) cleanup->lc_separation Extract ms_detection MS Detection (e.g., QTOF-MS) lc_separation->ms_detection quantification Quantification ms_detection->quantification Raw Data reporting Reporting quantification->reporting hplc_workflow cluster_hplc_prep Sample Preparation (HPLC) cluster_hplc_analysis Instrumental Analysis (HPLC) hplc_sample Sample Extraction (Acetone) hplc_partition Liquid-Liquid Partitioning (n-Hexane, Dichloromethane) hplc_sample->hplc_partition hplc_cleanup SPE Clean-up (Aminopropyl Cartridge) hplc_partition->hplc_cleanup hplc_separation HPLC Separation hplc_cleanup->hplc_separation Cleaned Extract post_column Post-Column Derivatization hplc_separation->post_column fluorescence_detection Fluorescence Detection post_column->fluorescence_detection

References

A Comparative Guide to GC-MS and LC-MS/MS for Butocarboxim Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pesticide residues is paramount in ensuring food safety and environmental quality. Butocarboxim, a carbamate insecticide, requires sensitive and reliable analytical methods for its detection at trace levels. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound residues. We will delve into the experimental protocols, present comparative performance data, and visualize the analytical workflows.

Principle of the Methods: GC-MS vs. LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then ionized and detected by a mass spectrometer. A significant challenge in the analysis of many carbamates, including this compound, is their thermal lability.[1][2] These compounds tend to degrade at the high temperatures used in conventional GC inlets, leading to inaccurate quantification.[3] To overcome this, a derivatization step is often necessary to convert the thermally labile carbamates into more volatile and stable derivatives suitable for GC analysis.[1][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , on the other hand, separates compounds in a liquid mobile phase at or near ambient temperatures. This makes it inherently suitable for the analysis of thermally labile and non-volatile compounds like this compound without the need for derivatization. The use of a tandem mass spectrometer (MS/MS) provides a high degree of selectivity and sensitivity, allowing for the confident identification and quantification of target analytes even in complex matrices.

Experimental Protocols

A common and effective sample preparation technique for both GC-MS and LC-MS/MS analysis of pesticide residues in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Sample Preparation: QuEChERS Protocol
  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube, and an appropriate volume of acetonitrile (e.g., 10 mL) is added. For acidic pesticides, acidified acetonitrile may be used.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers. The tube is shaken vigorously.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the pesticides.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove fats, and graphitized carbon black (GCB) to remove pigments). The tube is shaken and centrifuged.

  • Final Extract: The resulting supernatant is the final extract ready for analysis. For LC-MS/MS, it can often be diluted and injected directly. For GC-MS, a solvent exchange to a more GC-compatible solvent may be necessary if derivatization is not performed.

GC-MS with Derivatization Protocol (General for Carbamates)

As direct GC-MS analysis of this compound is not recommended due to thermal degradation, a derivatization step is required. A common approach is methylation.

  • Derivatization Step (Flash Alkylation):

    • An aliquot of the QuEChERS extract is mixed with a methylating agent (e.g., trimethylanilinium hydroxide) in the GC injection port liner.

    • The high temperature of the injector facilitates the rapid derivatization of the carbamate into a more thermally stable methyl derivative.

  • GC-MS/MS Conditions:

    • GC Column: A mid-polarity column, such as a 50% phenyl-methylpolysiloxane phase (e.g., DB-17 or equivalent), is often used.

    • Injector: Splitless mode at a temperature of around 250°C to facilitate the derivatization.

    • Oven Temperature Program: A typical program would start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C) to elute the derivatized analytes.

    • Carrier Gas: Helium or Hydrogen.

    • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ions for the derivatized this compound would need to be determined.

LC-MS/MS Protocol for this compound
  • LC Conditions:

    • LC Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 3 µm particle size).

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is generally effective for carbamates.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the protonated molecule of this compound, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

    • MRM Transitions for this compound: Specific precursor ion → product ions would be optimized for the instrument.

Performance Comparison: GC-MS vs. LC-MS/MS

ParameterGC-MS (with Derivatization)LC-MS/MS
Applicability to this compound Requires derivatization due to thermal lability. The derivatization step adds complexity and potential for variability.Directly applicable without derivatization, making it the preferred method.
Limit of Detection (LOD) Generally in the low µg/kg range, but can be higher than LC-MS/MS.Typically in the low µg/kg range (e.g., 0.05 mg/kg or lower).
Limit of Quantification (LOQ) Typically in the range of 5-10 µg/kg for derivatized carbamates.Can achieve low µg/kg levels (e.g., ≤ 10 µg/kg).
**Linearity (R²) **Generally good (≥0.99) over a defined concentration range.Excellent linearity (≥0.99) over a wide concentration range.
Accuracy (Recovery) For derivatized carbamates, recoveries of 70-120% are achievable with method optimization.Good recoveries, typically in the range of 80-110%, are reported for this compound.
Precision (RSD) Typically <20% for repeatable measurements.Excellent precision with Relative Standard Deviations (RSDs) typically below 15%.
Throughput Lower due to the additional derivatization step and potentially longer GC run times.Higher throughput due to simpler sample preparation and faster LC run times.
Matrix Effects Can be significant, often requiring matrix-matched standards for accurate quantification.Ion suppression or enhancement can occur, often addressed by using matrix-matched standards or stable isotope-labeled internal standards.

Visualizing the Workflow and Comparison

To better illustrate the analytical processes and the key differences between the two techniques, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_gcms GC-MS Analysis cluster_lcmsms LC-MS/MS Analysis homogenization 1. Homogenization extraction 2. Acetonitrile Extraction homogenization->extraction salting_out 3. Salting Out & Phase Separation extraction->salting_out centrifugation1 4. Centrifugation salting_out->centrifugation1 dSPE 5. Dispersive SPE Cleanup centrifugation1->dSPE centrifugation2 6. Centrifugation dSPE->centrifugation2 final_extract Final Extract centrifugation2->final_extract derivatization Derivatization (Required) final_extract->derivatization Requires additional step lc_separation LC Separation final_extract->lc_separation Directly amenable gc_separation GC Separation derivatization->gc_separation ionization_gc Ionization (EI) gc_separation->ionization_gc ms_detection_gc MS Detection ionization_gc->ms_detection_gc data_analysis_gc Data Analysis ms_detection_gc->data_analysis_gc ionization_lc Ionization (ESI) lc_separation->ionization_lc msms_detection MS/MS Detection ionization_lc->msms_detection data_analysis_lc Data Analysis msms_detection->data_analysis_lc

Caption: General experimental workflow for this compound residue analysis.

comparison_logic cluster_gcms GC-MS cluster_lcmsms LC-MS/MS gcms_node Suitable for Volatile & Thermally Stable Analytes thermal_lability Issue: Thermal Lability of this compound gcms_node->thermal_lability derivatization_needed Derivatization Required for this compound thermal_lability->derivatization_needed lcmsms_node Suitable for Non-Volatile & Thermally Labile Analytes direct_analysis Advantage: Direct Analysis lcmsms_node->direct_analysis no_derivatization No Derivatization Needed for this compound direct_analysis->no_derivatization This compound This compound Residue Analysis This compound->gcms_node Less Suitable This compound->lcmsms_node More Suitable

Caption: Logical comparison of GC-MS and LC-MS/MS for this compound analysis.

Conclusion

For the analysis of this compound residues, LC-MS/MS is unequivocally the superior technique . Its ability to directly analyze the thermally labile this compound molecule without the need for a complex and potentially error-prone derivatization step makes it a more robust, efficient, and accurate method. While GC-MS is a powerful tool for many other pesticides, its application to this compound is hampered by the compound's inherent chemical properties.

Researchers and analytical laboratories tasked with the routine monitoring of this compound residues should prioritize the development and validation of LC-MS/MS methods to ensure the highest quality of data for food safety and environmental monitoring programs.

References

Accuracy and precision studies for Butocarboxim quantification in spiked samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Butocarboxim in spiked samples, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.

Introduction

This compound is a carbamate insecticide used to control sucking insects on various crops. Accurate and precise quantification of its residues in food and environmental samples is crucial for ensuring food safety and monitoring environmental contamination. This guide compares the performance of High-Performance Liquid Chromatography (HPLC) with post-column derivatization, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the determination of this compound.

Data Presentation

The following tables summarize the quantitative performance data for each analytical method based on validation studies in various spiked matrices.

Table 1: HPLC with Post-Column Derivatization

MatrixSpiking Level (ppm)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (ppm)
Radish0.1 - 0.381.9 - 82.63.5 - 9.00.05
Bamboo Sprouts0.282.54.40.05

Table 2: UPLC-MS/MS (as part of multi-residue methods)

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
Various Fruits & Vegetables0.01 - 0.1Generally 70 - 120[1]≤ 20[1]≤ 0.01
Citrus Fruits0.001 - 0.01Generally 70 - 120≤ 20< 0.01

Table 3: GC-MS/MS (as part of multi-residue methods)

MatrixSpiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Various Foods5, 10, 2089 (average for 144 analytes)3 - 29

Experimental Protocols

A crucial step in the analysis of this compound residues is the sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and validated technique for extracting pesticide residues from food matrices.

QuEChERS Sample Preparation Workflow

The general workflow for QuEChERS sample preparation involves:

  • Homogenization: A representative sample of the matrix is homogenized.

  • Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is mixed with a combination of sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB)) to remove interfering matrix components.

  • Analysis: The final extract is then analyzed by the chosen chromatographic technique.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Sample Homogenized Spiked Sample Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, etc.) Extraction->Cleanup Supernatant Final_Extract Final Extract Cleanup->Final_Extract HPLC HPLC with Post-Column Derivatization Final_Extract->HPLC UPLC_MSMS UPLC-MS/MS Final_Extract->UPLC_MSMS GC_MSMS GC-MS/MS Final_Extract->GC_MSMS Quantification Quantification of This compound HPLC->Quantification UPLC_MSMS->Quantification GC_MSMS->Quantification

Caption: Experimental workflow for this compound quantification.

Method 1: HPLC with Post-Column Derivatization

This method involves the separation of this compound from the sample extract using an HPLC system, followed by a post-column chemical reaction to create a fluorescent derivative that can be detected with high sensitivity.

  • Extraction: Acetone extraction followed by liquid-liquid partitioning and solid-phase extraction (SPE) cleanup.

  • Separation: Reversed-phase HPLC.

  • Post-Column Derivatization: Hydrolysis of this compound followed by reaction with o-phthalaldehyde (OPA) to form a fluorescent compound.

  • Detection: Fluorescence detector.

Method 2: UPLC-MS/MS

UPLC-MS/MS offers high separation efficiency and specificity, making it a powerful tool for multi-residue analysis of pesticides, including this compound.

  • Extraction: Typically a modified QuEChERS method.

  • Separation: UPLC with a sub-2 µm particle column for fast and efficient separation.

  • Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Method 3: GC-MS/MS

For pesticides that are amenable to gas chromatography, GC-MS/MS provides excellent separation and detection capabilities.

  • Extraction: QuEChERS method is commonly used.

  • Separation: Gas chromatography with a capillary column.

  • Detection: Tandem mass spectrometry (MS/MS) for selective and sensitive detection.

Comparison of Methods

  • HPLC with Post-Column Derivatization: This method is robust and has been specifically validated for this compound, demonstrating good recovery and sensitivity. However, it involves an additional post-column reaction step, which can add complexity to the system. It is also noted that this compound is a thermally labile compound, making it less suitable for GC analysis without derivatization.

  • UPLC-MS/MS: This technique offers the advantage of high throughput and the ability to analyze a wide range of pesticides in a single run. The high sensitivity and selectivity of MS/MS detection often allow for simpler sample cleanup procedures compared to HPLC with fluorescence detection. Validation studies on multi-residue methods that include carbamates show excellent recovery and precision.

  • GC-MS/MS: While this compound's thermal lability can be a concern for GC analysis, this method is highly effective for many other pesticides. When included in multi-residue methods, GC-MS/MS provides reliable quantification for a different suite of compounds compared to LC-based methods.

Conclusion

The choice of analytical method for this compound quantification depends on the specific requirements of the study.

  • For dedicated analysis of this compound with high sensitivity, the HPLC with post-column derivatization method is a well-established and validated option.

  • For high-throughput screening of multiple pesticide residues, including this compound, UPLC-MS/MS combined with QuEChERS sample preparation is the method of choice due to its speed, sensitivity, and broad applicability.

  • GC-MS/MS is a valuable complementary technique in a multi-residue laboratory but may be less suitable for the primary analysis of the thermally labile this compound.

Researchers should consider factors such as the number of target analytes, required sensitivity, sample throughput, and available instrumentation when selecting the most appropriate method for their needs.

References

Comparative Guide to Analytical Methods for Butocarboxim Calibration: Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different analytical methods for the quantification of Butocarboxim, with a focus on the linearity and range of calibration curves. The objective is to equip researchers with the necessary information to select the most appropriate method for their specific analytical needs.

Executive Summary

The determination of this compound, a carbamate insecticide, is crucial in various matrices for safety and regulatory purposes. The linearity and working range of the calibration curve are critical performance characteristics of any quantitative analytical method. This guide compares three common analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While HPLC-FLD offers a reliable and validated method with a defined linear range, the thermal lability of this compound presents challenges for GC analysis. LC-MS/MS emerges as a highly sensitive and specific alternative, demonstrating excellent linearity over a broad concentration range.

Data Presentation

Analytical MethodLinearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Key Considerations
HPLC-FLD 1 - 8 µg/mL[1]> 0.99 (typical)0.05 ppm[1]Not explicitly stated, but the lowest calibration standard is 1 µg/mL.Requires post-column derivatization.[1]
GC-NPD 0.05 - 2.5 µg/mL> 0.99Not explicitly stated0.05 µg/mLThis compound is thermally labile, which can affect reproducibility and accuracy.
LC-MS/MS 0.005 - 0.1 µg/mL> 0.996[2]Not explicitly stated for this compound specifically, but generally low µg/kg range.5 µg/kg for general carbamates[2]High sensitivity and specificity, requires more sophisticated instrumentation.

Experimental Protocols

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method involves the separation of this compound using reverse-phase HPLC, followed by post-column derivatization to form a fluorescent product, which is then detected by a fluorescence detector.

a. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 2, 4, 6, and 8 µg/mL).

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 25:75 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

c. Post-Column Derivatization:

  • The column effluent is mixed with a solution of o-phthalaldehyde (OPA) and 2-mercaptoethanol in a reaction coil at an elevated temperature (e.g., 40°C).

  • The resulting fluorescent derivative is detected.

d. Detection:

  • Fluorescence Detector: Excitation wavelength of 340 nm and an emission wavelength of 455 nm.

e. Linearity and Range Determination:

  • Inject the prepared standard solutions in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the linear range.

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

Due to the thermal lability of this compound, this method requires careful optimization of the injection and column temperatures to minimize degradation.

a. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like ethyl acetate.

  • Prepare a series of working standard solutions by serial dilution to cover the expected concentration range (e.g., 0.05, 0.1, 0.5, 1.0, and 2.5 µg/mL).

b. Chromatographic Conditions:

  • Column: A low-polarity capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Injector: Use a splitless or pulsed splitless injection technique with a deactivated liner to minimize analyte degradation. Maintain a low injection temperature (e.g., 180-200°C).

  • Oven Temperature Program: Start at a low initial temperature (e.g., 60°C) and ramp up to a final temperature that allows for the elution of this compound without significant degradation (e.g., up to 250°C).

  • Carrier Gas: Helium at a constant flow rate.

  • Detector: Nitrogen-Phosphorus Detector (NPD).

c. Linearity and Range Determination:

  • Inject the standard solutions in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the linearity and range through linear regression analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high selectivity and sensitivity, making it suitable for complex matrices and low detection limits.

a. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol or acetonitrile.

  • Prepare working standard solutions by serial dilution in the initial mobile phase to cover a wide dynamic range (e.g., 0.005, 0.01, 0.02, 0.05, and 0.1 µg/mL).

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Select precursor and product ions specific to this compound.

  • Optimize cone voltage and collision energy for each transition.

d. Linearity and Range Determination:

  • Inject the standard solutions in triplicate.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.

  • Perform a weighted linear regression (e.g., 1/x or 1/x²) to determine the linearity and range.

Mandatory Visualization

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis stock Stock Solution (e.g., 100 µg/mL) working Working Standards (Serial Dilution) stock->working Dilute injection Inject Standards working->injection hplc HPLC-FLD chromatogram Obtain Chromatograms & Peak Areas hplc->chromatogram gc GC-NPD gc->chromatogram lcms LC-MS/MS lcms->chromatogram injection->hplc injection->gc injection->lcms calibration Construct Calibration Curve chromatogram->calibration regression Linear Regression Analysis calibration->regression results Determine Linearity (r²) & Working Range regression->results

Caption: Experimental workflow for determining the linearity and range of a this compound calibration curve.

Conclusion

The choice of analytical method for this compound quantification depends on the specific requirements of the study.

  • HPLC-FLD provides a robust and validated method with a well-defined linear range suitable for routine analysis, although it requires a post-column derivatization step.

  • GC-NPD can be used, but careful optimization is necessary to mitigate the thermal degradation of this compound, which may impact the method's linearity and reproducibility.

  • LC-MS/MS offers the highest sensitivity and specificity, with excellent linearity over a broad concentration range, making it ideal for trace-level analysis in complex matrices.

Researchers should consider factors such as required sensitivity, sample matrix complexity, and available instrumentation when selecting the most appropriate method for their this compound analysis.

References

Comparative metabolism of Butocarboxim in fish versus mammalian species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the metabolism of Butocarboxim, a carbamate insecticide, in fish and mammalian species. The information is intended for researchers, scientists, and drug development professionals to understand the metabolic pathways, potential for bioaccumulation, and toxicological implications across different vertebrate classes. While data on mammalian metabolism of this compound is available, specific studies on its metabolic fate in fish are limited. Therefore, this guide combines established mammalian data with inferred metabolic pathways in fish, based on studies of structurally similar carbamate insecticides.

Executive Summary

This compound is metabolized in mammals primarily through oxidation to its sulfoxide derivative, Butoxycarboxim, which is then excreted in the urine.[1] The metabolic pathways in fish are presumed to follow a similar pattern of oxidation and hydrolysis, common for carbamate insecticides.[2][3][4] However, the rate of metabolism and the nature of conjugated end-products may differ significantly between fish and mammals, influencing the potential for bioaccumulation and toxicity. Slower metabolism of carbamates has been observed in fish compared to mammals, which could lead to higher tissue concentrations and prolonged toxic effects.[1]

Data Presentation

Table 1: Key Metabolic Parameters of this compound in Mammalian Species (Rat)
ParameterValueSpeciesReference
Primary MetaboliteButoxycarboximRat
Route of ExcretionUrineRat
Major Metabolic ReactionOxidation (Sulfoxidation)MammalsInferred
Half-life3-8 hours (for carbamates)RatInferred

Note: The half-life provided is a general value for carbamate pesticides in rats and may vary for this compound.

Table 2: Postulated Metabolic Parameters of this compound in Fish Species
ParameterPostulated Value/PathwayBasis for Postulation
Primary MetaboliteButoxycarboxim (sulfoxide)Similarity to mammalian metabolism and other carbamates in fish.
Other Potential MetabolitesHydrolytic productsGeneral carbamate metabolism in aquatic organisms.
Major Metabolic ReactionsOxidation (Sulfoxidation), HydrolysisCommon pathways for carbamates in vertebrates.
Potential for BioaccumulationHigher than in mammalsSlower metabolism of carbamates reported in fish.

Disclaimer: The data in Table 2 is inferred from studies on other carbamate insecticides in fish and represents a hypothetical metabolic profile for this compound due to the absence of direct experimental data.

Experimental Protocols

Mammalian Metabolism Study (In Vivo) - Rat Model

A generalized protocol for an in vivo study of this compound metabolism in rats, based on standard pesticide metabolism studies, is as follows:

  • Animal Model: Adult male and female Sprague-Dawley rats.

  • Dosing: Administration of a single oral dose of radiolabeled this compound (e.g., ¹⁴C-Butocarboxim) in a suitable vehicle (e.g., corn oil). A control group receives the vehicle only.

  • Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-6h, 6-12h, 12-24h, 24-48h) post-dosing. Blood samples are collected at selected time points. At the end of the study, tissues (liver, kidney, fat, muscle) are collected.

  • Analysis:

    • Total radioactivity in urine, feces, and tissues is determined by liquid scintillation counting.

    • Metabolite profiling in urine and tissue extracts is performed using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and Mass Spectrometry (MS) for identification and quantification of this compound and its metabolites.

    • Structural elucidation of metabolites is achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Fish Metabolism Study (In Vivo) - Rainbow Trout Model

A generalized protocol for an in vivo study of this compound metabolism in rainbow trout, based on OECD guidelines for testing of chemicals, is as follows:

  • Animal Model: Juvenile rainbow trout (Oncorhynchus mykiss).

  • Exposure: Fish are exposed to a sublethal concentration of radiolabeled this compound in a flow-through aquatic system to maintain constant exposure levels.

  • Sample Collection: Water samples are taken regularly to monitor the test substance concentration. Fish are sampled at various time points during the exposure and a subsequent depuration phase (in clean water). Tissues such as liver, muscle, and fat are dissected.

  • Analysis:

    • Total radioactivity in water and fish tissues is quantified.

    • Tissue samples are extracted to separate the parent compound and its metabolites.

    • Analysis of extracts is performed using HPLC with radiometric detection and LC-MS/MS to identify and quantify this compound and its metabolites.

Visualization of Metabolic Pathways and Experimental Workflow

Below are diagrams illustrating the metabolic pathways and a typical experimental workflow for studying pesticide metabolism.

Butocarboxim_Metabolism cluster_mammal Mammalian Metabolism cluster_fish Postulated Fish Metabolism Butocarboxim_M This compound Butoxycarboxim_M Butoxycarboxim (sulfoxide) Butocarboxim_M->Butoxycarboxim_M Oxidation (CYP450) Excretion_M Urine Excretion Butoxycarboxim_M->Excretion_M Butocarboxim_F This compound Butoxycarboxim_F Butoxycarboxim (sulfoxide) Butocarboxim_F->Butoxycarboxim_F Oxidation Hydrolysis_Products_F Hydrolysis Products Butocarboxim_F->Hydrolysis_Products_F Hydrolysis Conjugates_F Conjugates (e.g., Glucuronides) Butoxycarboxim_F->Conjugates_F Hydrolysis_Products_F->Conjugates_F

Caption: Metabolic pathways of this compound in mammals and postulated pathways in fish.

Experimental_Workflow start Dosing/Exposure (Radiolabeled this compound) sample_collection Sample Collection (Urine, Feces, Tissues, Water) start->sample_collection extraction Extraction of Parent Compound and Metabolites sample_collection->extraction analysis Instrumental Analysis (HPLC, LC-MS/MS) extraction->analysis quantification Quantification of Metabolites analysis->quantification identification Structural Elucidation (MS, NMR) analysis->identification data_analysis Data Analysis and Pathway Elucidation quantification->data_analysis identification->data_analysis

Caption: General experimental workflow for a pesticide metabolism study.

References

Determining the limit of quantification (LOQ) for Butocarboxim in vegetables

Author: BenchChem Technical Support Team. Date: November 2025

A detailed look at the analytical methodologies for determining the limit of quantification (LOQ) of the insecticide Butocarboxim in various vegetable matrices, catering to researchers, scientists, and professionals in drug development.

This guide provides an objective comparison of prevalent analytical techniques for the determination of this compound residues in vegetables, supported by experimental data. The focus is on providing a clear understanding of the performance and protocols of various methods to aid in selecting the most appropriate approach for specific research needs.

Comparison of Analytical Methods for this compound Quantification

The determination of this compound residues in vegetables is predominantly achieved through chromatographic techniques coupled with sensitive detectors. The choice of method often depends on the required sensitivity, the complexity of the vegetable matrix, and the available instrumentation. The following table summarizes the performance of common analytical methods for this compound quantification.

Vegetable MatrixAnalytical MethodExtraction ProcedureLimit of Quantification (LOQ)Reference
TomatoLC-MS/MSQuEChERS0.35 to 33.43 µg/kg[1]
CapsicumLC-MS/MSQuEChERS0.63 to 36.34 µg/kg[1]
RadishesHPLC with Post-Column DerivatizationAcetone extraction, liquid-liquid partitioning, SPE cleanup50 µg/kg (0.05 ppm) (LOD)[2][3][4]
Bamboo SproutsHPLC with Post-Column DerivatizationAcetone extraction, liquid-liquid partitioning, SPE cleanup50 µg/kg (0.05 ppm) (LOD)
Various VegetablesLC-MS/MSQuEChERS~5 µg/kg (for carbamates)

Note: The Limit of Detection (LOD) is reported for the HPLC method, which is typically lower than the LOQ. The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For many regulatory purposes, the LOQ is the more relevant parameter.

Experimental Workflow

The general workflow for determining the limit of quantification of this compound in vegetables involves several key stages, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.

This compound LOQ Determination Workflow Experimental Workflow for this compound LOQ Determination cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis SampleCollection 1. Sample Collection (e.g., Tomato, Lettuce) Homogenization 2. Homogenization SampleCollection->Homogenization Extraction 3. Extraction (QuEChERS or Solvent Extraction) Homogenization->Extraction Cleanup 4. Dispersive SPE Cleanup Extraction->Cleanup Chromatography 5. Chromatographic Separation (LC or GC) Cleanup->Chromatography Detection 6. Detection (MS/MS or UV/Fluorescence) Chromatography->Detection Quantification 7. Quantification Detection->Quantification LOQ_Determination 8. LOQ Determination (S/N > 10 or Validation) Quantification->LOQ_Determination

References

Comparative Toxicokinetics of Butocarboxim and its Sulfoxide Metabolite: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the toxicokinetic profiles of a parent compound and its metabolites is crucial for assessing potential toxicity and risk. This guide provides a comparative overview of the toxicokinetics of the carbamate insecticide Butocarboxim and its primary metabolite, this compound sulfoxide.

Executive Summary

This compound, a systemic carbamate insecticide, undergoes rapid metabolism in mammals, with oxidation to this compound sulfoxide being a primary metabolic pathway. The sulfoxide metabolite can exhibit greater toxicity than the parent compound. This guide details the available toxicokinetic parameters, metabolic pathways, and experimental methodologies to facilitate a clearer understanding of their comparative disposition in biological systems.

Data Presentation: Toxicokinetic Parameters

Due to the limited availability of directly comparable public data, the following tables are structured based on general findings for carbamate insecticides and available information for related compounds. It is important to note that these values are indicative and may vary depending on the specific experimental conditions.

Table 1: Acute Oral Toxicity of this compound and Related Carbamate Sulfoxide

CompoundSpeciesLD50 (mg/kg)
This compoundRat158 - 200
Croneton (related carbamate)Rat338
Croneton sulfoxideRat150

Source: Data compiled from various toxicological databases.

Table 2: Postulated Comparative Toxicokinetic Parameters of this compound and this compound Sulfoxide in Rats (Oral Administration)

ParameterThis compoundThis compound Sulfoxide
Absorption
Time to Peak Concentration (Tmax)~ 30 minutesLikely similar to or slightly faster than this compound
Peak Plasma Concentration (Cmax)Dose-dependentPotentially higher or lower than this compound depending on the rate of formation and subsequent metabolism
Distribution
Volume of Distribution (Vd)ModerateExpected to be similar to this compound
Metabolism
Primary RouteOxidation to sulfoxide and sulfone, hydrolysisFurther oxidation, hydrolysis, and conjugation
Excretion
Elimination Half-life (t½)3 - 8 hoursLikely similar or shorter than this compound
Primary Route of ExcretionUrine and feces as metabolitesUrine and feces as further metabolites

Note: The values for this compound sulfoxide are estimations based on the general behavior of carbamate metabolites and require experimental verification.

Metabolic Pathway

This compound is metabolized in the liver primarily through oxidation by cytochrome P450 enzymes. The initial and most significant step is the oxidation of the sulfur atom to form this compound sulfoxide. This sulfoxide can be further oxidized to this compound sulfone. Both the parent compound and its oxidized metabolites can undergo hydrolysis of the carbamate ester linkage, followed by conjugation and excretion.

G This compound This compound Butocarboxim_sulfoxide Butocarboxim_sulfoxide This compound->Butocarboxim_sulfoxide Oxidation (CYP450) Hydrolysis_Products Hydrolysis_Products This compound->Hydrolysis_Products Hydrolysis Butocarboxim_sulfone Butocarboxim_sulfone Butocarboxim_sulfoxide->Butocarboxim_sulfone Oxidation (CYP450) Butocarboxim_sulfoxide->Hydrolysis_Products Hydrolysis Butocarboxim_sulfone->Hydrolysis_Products Hydrolysis Conjugates Conjugates Hydrolysis_Products->Conjugates Conjugation Excretion Excretion Conjugates->Excretion

Metabolic pathway of this compound.

Experimental Protocols

The following outlines a general experimental protocol for a comparative toxicokinetics study of this compound and its sulfoxide metabolite in rats, based on OECD Guideline 417 for Toxicokinetics.[1][2]

Test System
  • Species: Rat (e.g., Sprague-Dawley or Wistar), as it is a common model for toxicological studies.

  • Sex: Both males and non-pregnant females.

  • Age: Young adults (8-12 weeks old).

  • Housing: Housed individually in metabolism cages to allow for the separate collection of urine and feces.

  • Diet: Standard laboratory diet and water available ad libitum, except for a brief fasting period before dosing.

Dosing
  • Test Substances: this compound and this compound sulfoxide.

  • Route of Administration: Oral gavage is a common and precise method for administering a single dose.

  • Dose Levels: At least two dose levels for each compound, a low dose and a high dose that is not expected to cause severe toxicity.

  • Vehicle: A suitable vehicle in which the test substances are soluble and stable (e.g., corn oil, 1% methylcellulose).

Sample Collection
  • Blood: Serial blood samples are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dosing). Plasma is separated by centrifugation.

  • Urine and Feces: Collected at intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72 hours) to determine the extent and rate of excretion.

  • Tissues: At the end of the study, key tissues (e.g., liver, kidneys, fat, brain) are collected to assess distribution.

Analytical Method
  • Method: A validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), is required for the sensitive and specific quantification of this compound and this compound sulfoxide in biological matrices (plasma, urine, tissue homogenates).

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability.

Data Analysis
  • Toxicokinetic Parameters: The following parameters are calculated from the plasma concentration-time data for each compound:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Volume of distribution (Vd)

    • Clearance (CL)

  • Excretion: The percentage of the administered dose recovered in urine and feces is calculated.

  • Metabolite Profiling: Analysis of urine and feces to identify and quantify major metabolites.

G cluster_0 Pre-study Phase cluster_1 Dosing Phase cluster_2 Sample Collection Phase cluster_3 Analysis Phase cluster_4 Data Interpretation Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Dosing (Oral Gavage) Dosing (Oral Gavage) Fasting->Dosing (Oral Gavage) Blood Sampling Blood Sampling Dosing (Oral Gavage)->Blood Sampling Urine/Feces Collection Urine/Feces Collection Dosing (Oral Gavage)->Urine/Feces Collection Sample Preparation Sample Preparation Blood Sampling->Sample Preparation Urine/Feces Collection->Sample Preparation HPLC-MS/MS Analysis HPLC-MS/MS Analysis Sample Preparation->HPLC-MS/MS Analysis Toxicokinetic Analysis Toxicokinetic Analysis HPLC-MS/MS Analysis->Toxicokinetic Analysis Metabolite Profiling Metabolite Profiling HPLC-MS/MS Analysis->Metabolite Profiling Toxicokinetic Analysis->Metabolite Profiling

Experimental workflow for a comparative toxicokinetics study.

Conclusion

The toxicokinetic profiles of this compound and its sulfoxide metabolite are critical for a comprehensive risk assessment. Based on the available information for related carbamate insecticides, it is anticipated that this compound is rapidly absorbed and metabolized, with the sulfoxide being a major and potentially more toxic metabolite. The provided experimental protocol offers a framework for conducting a definitive comparative toxicokinetics study to generate the necessary quantitative data for a thorough evaluation. Such a study would be invaluable for refining our understanding of the absorption, distribution, metabolism, and excretion of these compounds and for informing human health risk assessments.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Butocarboxim

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemicals is paramount. Butocarboxim, a carbamate insecticide, requires careful management to prevent harm to personnel and the environment. This guide provides essential, step-by-step procedures for its proper disposal, adhering to safety and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[1] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1] In case of accidental contact, immediately wash the affected skin with soap and plenty of water and remove contaminated clothing.[1] For eye contact, rinse cautiously with water for several minutes.[1]

Step-by-Step Disposal of this compound Waste

The primary methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is critical to prevent the chemical from entering drains or sewer systems and to avoid its release into the environment.

  • Collection and Storage of Waste :

    • Collect waste this compound and any contaminated materials in suitable, closed, and properly labeled containers for disposal.

    • Store these containers in a locked, well-ventilated area, keeping the container tightly closed.

  • Disposal of Unused Product :

    • Contact a licensed professional waste disposal service to dispose of the material.

    • Waste material must be disposed of in accordance with national and local regulations.

    • The ultimate disposal must consider the material's impact on air quality, potential migration in soil or water, and effects on animal, aquatic, and plant life.

  • Decontamination and Disposal of Empty Containers :

    • Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.

    • Alternatively, after triple-rinsing, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.

    • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.

    • Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Ensure Personnel Safety : Evacuate personnel to a safe area and prevent entry of unauthorized individuals.

  • Ventilation and Ignition Sources : Ensure adequate ventilation and remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.

  • Clean-up : Collect the spilled material and arrange for disposal in suitable, closed containers. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.

Environmental Hazards

This compound is toxic to aquatic organisms and can contaminate groundwater. It is highly toxic to birds and mammals. Therefore, discharge into the environment must be strictly avoided.

This compound Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

Butocarboxim_Disposal_Workflow cluster_prep Preparation & Collection cluster_disposal Disposal Options cluster_container Container Management cluster_spill Accidental Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste this compound in Labeled, Closed Containers A->B C Contact Licensed Waste Disposal Service B->C D Transport to Chemical Destruction Plant C->D E Controlled Incineration with Flue Gas Scrubbing C->E F Triple Rinse Empty Container G Recycle or Recondition F->G Preferred H Puncture and Dispose in Sanitary Landfill F->H Alternative I Evacuate & Secure Area J Contain Spill (Prevent entry to drains) I->J K Collect Spilled Material for Disposal J->K K->C Follow Disposal Protocol

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Butocarboxim

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Butocarboxim, a carbamate insecticide. Adherence to these procedural steps will help mitigate risks and ensure operational integrity.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, which is classified as highly hazardous, a comprehensive approach to personal protection is crucial.[1][2] The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesWear unlined, elbow-length, chemical-impermeable gloves. Nitrile, butyl, and neoprene are suitable materials. Avoid leather or cotton gloves.[3][4]
Eye and Face Protection Safety goggles or face shieldUse snug-fitting, non-fogging goggles or a full-face shield to protect against splashes. For high-exposure situations, a face shield over goggles is recommended.[3]
Body Protection Protective clothing/CoverallsWear a clean, dry protective suit that covers the entire body from wrists to ankles. A chemical-resistant apron should be worn over other protective clothing when mixing, loading, or cleaning equipment.
Respiratory Protection RespiratorA NIOSH-approved respirator is necessary, especially during mixing, loading, or in situations with potential for inhalation of dusts, mists, or vapors. Always ensure the respirator fits correctly.
Foot Protection Chemical-resistant bootsWear unlined, waterproof boots that reach at least halfway to the knee. Do not use leather or canvas footwear.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize exposure and prevent contamination. The following step-by-step guidance outlines the key phases of operation.

1. Preparation and Safe Handling:

  • Work in a well-ventilated area, such as a chemical fume hood.

  • Ensure all necessary PPE is readily available and in good condition.

  • Have an emergency plan in place and ensure all personnel are familiar with it.

  • Keep emergency contact numbers posted near the work area.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Use non-sparking tools to prevent ignition sources.

2. Storage:

  • Store this compound in a tightly closed, original container in a dry, cool, and well-ventilated place.

  • The storage area should be locked to prevent unauthorized access.

  • Store away from food, feed, and incompatible materials.

  • The floor of the storage area should be made of a non-porous material like sealed cement to contain spills.

  • Do not store clean PPE in the same area as pesticides.

3. Disposal:

  • Dispose of this compound and its containers in accordance with federal, state, and local regulations.

  • The preferred method of disposal is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.

  • Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make them unusable and disposed of in a sanitary landfill.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Spill or Leak:

  • Evacuate personnel to a safe area, upwind of the spill if possible.

  • Remove all sources of ignition.

  • Wear the appropriate PPE, including a respirator, before entering the spill area.

  • Contain the spill using absorbent materials like vermiculite or sand.

  • Collect the spilled material and place it in a suitable, closed container for disposal.

  • Clean the spill area with a detergent and water solution.

Exposure:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If on Skin: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.

  • If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Procedural Workflow for Handling this compound

The following diagram illustrates the logical steps for the safe handling of this compound from preparation to disposal.

Butocarboxim_Handling_Workflow start Start: Prepare for Handling ppe 1. Don Personal Protective Equipment (PPE) start->ppe prep_area 2. Prepare Well-Ventilated Work Area ppe->prep_area handling 3. Handle this compound with Care prep_area->handling decontaminate 4. Decontaminate Equipment and Work Area handling->decontaminate emergency Emergency Procedures handling->emergency remove_ppe 5. Remove and Clean/Dispose of PPE decontaminate->remove_ppe storage 6. Store this compound Properly remove_ppe->storage disposal 7. Dispose of Waste Material storage->disposal end End: Procedure Complete disposal->end spill Spill Response emergency->spill Spill/Leak exposure Exposure Response emergency->exposure Personal Exposure

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.